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3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride Documentation Hub

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  • Product: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride
  • CAS: 1170528-42-3

Core Science & Biosynthesis

Foundational

The Strategic Role of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Dihydrochloride in Kinase Inhibitor Design

Executive Summary In the landscape of targeted oncology, the modular assembly of small-molecule tyrosine kinase inhibitors (TKIs) relies heavily on highly specific pharmacophore building blocks. 3-Chloro-4-(pyridin-3-ylm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the modular assembly of small-molecule tyrosine kinase inhibitors (TKIs) relies heavily on highly specific pharmacophore building blocks. 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride (CAS: 1170528-42-3) is a critical intermediate utilized in the synthesis of advanced receptor tyrosine kinase (RTK) inhibitors, particularly those targeting the ErbB family (EGFR, HER2) and VEGFR[1][2].

This technical guide dissects the structural biology, physicochemical properties, and synthetic methodologies associated with this compound. By understanding the causality behind its structural elements and the specific protocols required for its handling and coupling, drug development professionals can optimize their synthetic pipelines and improve the pharmacokinetic profiles of their lead TKI candidates.

Chemical Identity and Physicochemical Properties

The compound exists in two primary forms: the free base and the dihydrochloride salt[2][3]. In drug discovery and manufacturing, the dihydrochloride salt is overwhelmingly preferred. The free base aniline is electron-rich due to the activating alkoxy group, making it highly susceptible to aerial oxidation (often observed as the powder darkening over time). Converting the compound to its dihydrochloride salt protonates both the basic pyridine nitrogen and the aniline amine, drastically increasing oxidative stability, extending shelf-life, and enhancing aqueous solubility.

Quantitative Data Summary
PropertyFree BaseDihydrochloride Salt
IUPAC Name 3-chloro-4-(pyridin-3-ylmethoxy)aniline3-chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride
CAS Registry Number 848134-24-71170528-42-3
PubChem CID 1679414442937475
Molecular Formula C₁₂H₁₁ClN₂OC₁₂H₁₃Cl₃N₂O
Molecular Weight 234.68 g/mol 307.6 g/mol
Physical State Pale brown to off-white solidWhite to off-white crystalline powder
Oxidative Stability Moderate (prone to degradation)High (stable under ambient conditions)
Solubility Soluble in DMF, DMSO, limited in H₂OHighly soluble in H₂O, DMSO, Methanol

Structural Biology & Mechanistic Causality

The architecture of 3-chloro-4-(pyridin-3-ylmethoxy)aniline is not arbitrary; it is meticulously designed to exploit specific binding pockets within the kinase domain[4]. When coupled to a hinge-binding core (such as a quinazoline or quinoline-3-carbonitrile), this moiety acts as the primary selectivity filter.

  • The Aniline Nitrogen: Serves as the nucleophilic anchor during synthesis. In the final drug molecule, this secondary amine often acts as a critical hydrogen-bond donor to the kinase hinge region or adjacent residues.

  • The 3-Chloro Substituent: This halogen is strategically placed to occupy a deep, hydrophobic pocket adjacent to the gatekeeper residue of the kinase. The chlorine atom provides optimal van der Waals contacts without the steric bulk of a bromine or iodine atom, significantly enhancing binding affinity.

  • The Pyridin-3-ylmethoxy Group: Unlike a simple benzyloxy group, the incorporation of the pyridine ring introduces a basic nitrogen atom. This nitrogen extends into the solvent-exposed channel of the kinase ATP-binding site. Mechanistically, this improves the aqueous solubility of the final drug candidate and provides an opportunity for additional solvent-mediated hydrogen bonding, optimizing the overall pharmacokinetic (PK) profile.

Pharmacophore TKI Targeted Kinase Inhibitor (TKI) Scaffold Core Hinge-Binding Core (e.g., Quinoline/Quinazoline) TKI->Core Aniline 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Pharmacophore TKI->Aniline Sub1 3-Chloro Group (Hydrophobic Pocket Binding) Aniline->Sub1 Sub2 Pyridine Ring (Solvent-Exposed / H-bond Acceptor) Aniline->Sub2 Sub3 Aniline Nitrogen (Covalent/Non-Covalent Linkage) Aniline->Sub3

Figure 1: Pharmacophore mapping of the 3-chloro-4-(pyridin-3-ylmethoxy)aniline moiety in TKI design.

Synthetic Manufacturing Protocol

The synthesis of the dihydrochloride salt must be carefully controlled to prevent dehalogenation and ensure high purity. The following protocol outlines a robust, self-validating system for its preparation, analogous to established routes for similar pyridylmethoxy anilines[4].

Step-by-Step Methodology

Step 1: Williamson Ether Synthesis

  • Reagents: 2-Chloro-4-nitrophenol (1.0 eq), 3-(chloromethyl)pyridine hydrochloride (1.1 eq), Potassium Carbonate (K₂CO₃, 3.0 eq).

  • Procedure: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF). Stir the mixture at 80°C for 12 hours under an inert nitrogen atmosphere.

  • Causality: K₂CO₃ is used in excess to neutralize the hydrochloride salt of the pyridine reagent and to deprotonate the phenol. DMF provides the necessary polar aprotic environment to accelerate the Sₙ2 substitution.

  • Workup: Cool to room temperature, pour into ice water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate to yield the nitro intermediate.

Step 2: Chemoselective Nitro Reduction

  • Reagents: Nitro intermediate (1.0 eq), Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 3.0 eq).

  • Procedure: Dissolve the nitro intermediate in a mixture of Ethanol and H₂O (4:1 v/v). Add Fe powder and NH₄Cl. Heat the suspension to 70°C for 4 hours.

  • Causality (Critical): Standard catalytic hydrogenation (e.g., Pd/C with H₂ gas) is strictly avoided here. The 3-chloro substituent on the electron-rich aromatic ring is highly susceptible to hydrodehalogenation. The Fe/NH₄Cl system (Béchamp reduction) is highly chemoselective, reducing the nitro group to an amine without cleaving the carbon-chlorine bond.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with EtOAc, wash with saturated NaHCO₃, dry, and evaporate to yield the free base aniline.

Step 3: Salt Formation

  • Reagents: Free base aniline, 4M HCl in Dioxane.

  • Procedure: Dissolve the free base in a minimum amount of anhydrous Dichloromethane (DCM) or EtOAc. Cool to 0°C. Dropwise add 4M HCl in Dioxane (2.2 eq).

  • Causality: The addition of exactly two equivalents (plus a slight excess) ensures complete protonation of both the pyridine and aniline nitrogens. The resulting dihydrochloride salt is insoluble in the organic solvent and precipitates immediately, driving the reaction to completion and acting as a purification step.

  • Workup: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 3-chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride.

Synthesis SM1 2-Chloro-4-nitrophenol Step1 Etherification (K2CO3, DMF, 80°C) SM1->Step1 SM2 3-(Chloromethyl)pyridine SM2->Step1 Int1 Nitro Intermediate Step1->Int1 Step2 Reduction (Fe, NH4Cl, EtOH/H2O) Int1->Step2 Int2 Free Base Aniline Step2->Int2 Step3 Salt Formation (HCl in Dioxane) Int2->Step3 Product Dihydrochloride Salt Step3->Product

Figure 2: Step-by-step synthetic workflow for 3-chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride.

Application Protocol: Coupling to a Kinase Core

To utilize this intermediate in drug development, it must be coupled to a heterocyclic core. The standard method is a Nucleophilic Aromatic Substitution (SₙAr).

Protocol for SₙAr Coupling:

  • Preparation: In a round-bottom flask, combine 4-chloroquinazoline (or equivalent core, 1.0 eq) and 3-chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride (1.1 eq).

  • Solvent & Catalyst: Suspend the reactants in Isopropanol (IPA). Add a catalytic amount of concentrated HCl (0.1 eq).

    • Causality: IPA is chosen because its boiling point (82°C) is optimal for the activation energy required for this specific SₙAr. The catalytic HCl is crucial; it protonates the N1 nitrogen of the quinazoline core, significantly increasing the electrophilicity of the C4 position. This allows the relatively weak nucleophile (the sterically hindered, electron-withdrawn aniline) to attack efficiently.

  • Reaction: Reflux the mixture at 85°C for 6-8 hours. Monitor via LC-MS.

  • Isolation: Upon completion, cool the mixture to room temperature. The coupled product typically precipitates directly from the IPA as a hydrochloride salt. Filter, wash with cold IPA, and dry.

Analytical Characterization & Quality Control

To ensure the scientific integrity of the synthesized intermediate, the following self-validating QC checks must be performed:

  • ¹H-NMR (DMSO-d₆): Look for the characteristic disappearance of the broad -NH₂ singlet (typical of the free base) and the appearance of broad, downfield exchangeable protons indicating the -NH₃⁺ and pyridinium species. The methylene (-CH₂-O-) protons should appear as a sharp singlet around 5.2 - 5.4 ppm.

  • LC-MS (ESI+): The mass spectrometer must be set to positive ion mode. Despite being a dihydrochloride salt, the ESI source will strip the counterions. The base peak should correspond to the exact mass of the free base [M+H]⁺ at m/z 235.06 (based on the ³⁵Cl isotope).

  • HPLC: Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile with 0.1% TFA. The dihydrochloride salt will elute earlier than the free base due to its ionized state in the mobile phase.

References

  • PubChem. "3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride | C12H13Cl3N2O | CID 42937475" National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "3-Chloro-4-(pyridin-3-ylmethoxy)aniline | C12H11ClN2O | CID 16794144" National Center for Biotechnology Information. Available at:[Link]

  • NCATS Inxight Drugs. "3-Chloro-4-[(pyridin-3-yl)methoxy]aniline (LLL63EN427)." National Center for Advancing Translational Sciences. Available at: [Link]

Sources

Exploratory

Physicochemical Characterization of CAS 1170528-42-3: Molecular Weight, Aqueous Solubility, and Analytical Workflows

Executive Summary In early-stage drug development, the physicochemical characterization of functionalized building blocks and active pharmaceutical ingredients (APIs) dictates downstream formulation strategies. CAS 11705...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In early-stage drug development, the physicochemical characterization of functionalized building blocks and active pharmaceutical ingredients (APIs) dictates downstream formulation strategies. CAS 1170528-42-3, chemically identified as 3-chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride, is a structural motif frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics. As a Senior Application Scientist, I approach the characterization of such dihydrochloride salts not merely as a data-collection exercise, but as a dynamic equilibrium problem. This technical guide establishes the fundamental molecular parameters of CAS 1170528-42-3 and provides field-proven, self-validating protocols for determining its aqueous solubility and quantifying it via LC-MS/MS.

Molecular Identity and Physicochemical Descriptors

Before designing any dissolution or analytical workflow, it is critical to define the exact molecular state of the compound. CAS 1170528-42-3 is a dihydrochloride salt. The parent free base (3-chloro-4-(pyridin-3-ylmethoxy)aniline) possesses a molecular weight of 234.68 g/mol , but the addition of two equivalents of hydrochloric acid significantly alters its mass and bulk properties.

Table 1 summarizes the core quantitative data required for molarity calculations and mass spectrometry tuning[1][2].

Table 1: Physicochemical Properties of CAS 1170528-42-3

PropertyValue
IUPAC Name 3-chloro-4-(pyridin-3-ylmethoxy)aniline;dihydrochloride
CAS Registry Number 1170528-42-3
PubChem CID 42937475
Molecular Formula C₁₂H₁₃Cl₃N₂O (or C₁₂H₁₁ClN₂O · 2HCl)
Molecular Weight (Salt) 307.6 g/mol
Molecular Weight (Free Base) 234.68 g/mol
Salt Stoichiometry Dihydrochloride (1:2)
Stereochemistry Achiral
The Mechanistic Basis of Aqueous Solubility for Dihydrochloride Salts

The aqueous solubility of CAS 1170528-42-3 is not a static value; it is a highly pH-dependent variable dictated by the ionization states of its two basic centers: the aniline nitrogen and the pyridine ring.

  • Expertise & Experience (Causality): Pyridine typically exhibits a pKa of ~5.2, while substituted anilines generally have a pKa around 4.0–4.6. Because this compound is formulated as a dihydrochloride salt, both basic centers are fully protonated in the solid state. When introduced to an aqueous environment, the salt rapidly dissolves, releasing H+ and Cl− ions.

  • The pHmax and Disproportionation Risk: At low pH (e.g., Simulated Gastric Fluid, pH 1.2), the compound remains diprotonated and exhibits high aqueous solubility (>30 mg/mL). However, as the pH of the media increases past the pKa of the basic centers (e.g., in intestinal fluids or blood plasma at pH 7.4), the compound deprotonates into its highly lipophilic free-base form, leading to a drastic drop in solubility and potential precipitation.

Ionization A CAS 1170528-42-3 (Dihydrochloride Salt) B Low pH (< 3) Diprotonated State High Aqueous Solubility A->B Gastric Fluid (pH 1.2) C Medium pH (4-6) Monoprotonated State Moderate Solubility A->C Intestinal Fluid (pH 4.5-6.8) D High pH (> 7) Free Base Form Precipitation Risk A->D Blood Plasma (pH 7.4)

Figure 1: pH-dependent ionization states and solubility behavior of CAS 1170528-42-3.

Self-Validating Experimental Protocol: Thermodynamic Aqueous Solubility

To accurately determine the true thermodynamic solubility of CAS 1170528-42-3, we utilize a modified Shake-Flask Method based on OECD Guideline 105[3]. As an Application Scientist, I mandate that this protocol be self-validating . This means the workflow must inherently check for common experimental artifacts, such as buffer capacity failure and solid-state phase transformations.

Step-by-Step Methodology
  • Solid Dispensing (Excess API): Weigh approximately 50 mg of CAS 1170528-42-3 into a 2 mL glass HPLC vial. Causality: An excess of solid ensures that the thermodynamic equilibrium is reached between the solid phase and the saturated solution.

  • Buffer Addition: Add 1.0 mL of the target aqueous media (e.g., 0.1 N HCl for pH 1.2; Acetate buffer for pH 4.5; Phosphate buffer for pH 6.8).

  • Incubation: Seal the vials and incubate at 37°C ± 0.5°C on an orbital shaker at 200 rpm for 24 to 48 hours.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes at 37°C to pellet the undissolved solid. Carefully extract the supernatant without disturbing the pellet.

  • Supernatant Analysis (Self-Validation 1): Measure the final pH of the supernatant. Causality: Dihydrochloride salts release acidic protons upon dissolution. If the buffer capacity is insufficient, the pH will drop drastically, artificially inflating the apparent solubility. If the final pH deviates by >0.1 units from the initial buffer pH, the experiment must be repeated with a stronger buffer.

  • Pellet Analysis (Self-Validation 2): Recover the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality: At higher pHs (e.g., pH 6.8), the salt may disproportionate into the free base. XRPD confirms whether the solubility measured corresponds to the intact dihydrochloride salt or the precipitated free base.

Protocol A Step 1: Solid Dispensing Weigh excess CAS 1170528-42-3 B Step2:BufferAddition AddpH-adjustedmedia(1.2, 6.8) A->B C Step 3: Incubation 37°C, 24-48h, 200 rpm B->C D Step 4: Phase Separation Centrifugation at 15,000 x g C->D E Supernatant Analysis D->E H Pellet Analysis D->H F LC-MS/MS Quantification E->F G Final pH Measurement E->G I XRPD / DSC (Check disproportionation) H->I

Figure 2: Self-validating thermodynamic solubility workflow for CAS 1170528-42-3.

Analytical Quantification Workflow (LC-MS/MS)

To quantify the concentration of CAS 1170528-42-3 in the extracted supernatant, a highly specific LC-MS/MS workflow is required. Because the compound is highly soluble at low pH, the supernatant must be serially diluted (typically 1:100 to 1:10,000) in a quench solution (e.g., 50:50 Water:Acetonitrile) to fall within the linear dynamic range of the mass spectrometer.

Chromatographic Conditions:

  • Column: C18 Reverse-Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

Mass Spectrometry (ESI+ MRM) Parameters: Because the mass spectrometer detects the ionized free base, we target the protonated precursor ion [M+H]+ at m/z 235.1 (based on the free base MW of 234.68 g/mol ).

  • Primary MRM Transition (Quantifier): m/z 235.1 → 92.1 (Corresponding to the cleavage of the ether bond and the formation of the pyridin-3-ylmethylium ion).

  • Secondary MRM Transition (Qualifier): m/z 235.1 → 144.0 (Corresponding to the 3-chloro-4-hydroxyaniline fragment).

  • Internal Standard (Trustworthiness): Always spike a structurally similar stable isotope-labeled internal standard (e.g., a 13C or 2H analog) into the dilution solvent to correct for matrix effects and ionization suppression.

References
  • PubChem. "3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride | C12H13Cl3N2O | CID 42937475" National Center for Biotechnology Information. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE - precisionFDA" Global Substance Registration System (GSRS). Available at:[Link]

Sources

Foundational

Comprehensive Safety Data and Handling Guidelines for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Dihydrochloride (CAS 1170528-42-3)

Executive Summary In modern targeted drug discovery, substituted anilines serve as indispensable building blocks for synthesizing small-molecule kinase inhibitors. 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted drug discovery, substituted anilines serve as indispensable building blocks for synthesizing small-molecule kinase inhibitors. 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride (CAS 1170528-42-3) is a highly specialized intermediate utilized predominantly in the development of pan-HER and EGFR tyrosine kinase inhibitors (TKIs).

As a Senior Application Scientist, I have observed that the structural nuances of this compound—specifically the electron-rich aniline moiety paired with a basic pyridine ring—present unique handling and synthetic challenges. The dihydrochloride salt form is intentionally engineered to enhance shelf stability and aqueous solubility. However, this modification introduces hygroscopicity and localized acidity. This whitepaper provides researchers and drug development professionals with a rigorous, causality-driven framework for the safe handling, storage, and synthetic integration of this critical compound.

Physicochemical Properties & Molecular Identity

Understanding the physical parameters of CAS 1170528-42-3 is the first step in predicting its behavior in both biological assays and organic synthesis. The dihydrochloride salt form prevents the rapid air oxidation typically seen in free-base anilines by protonating the amine, thereby withdrawing electron density from the aromatic ring.

Table 1: Molecular Identity and Physicochemical Data

PropertyValueCausality / Significance
Chemical Name 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochlorideCore pharmacophore for hinge-region kinase binding.
CAS Number 1170528-42-3Unique identifier for regulatory compliance.
Molecular Formula C₁₂H₁₃Cl₃N₂O (or C₁₂H₁₁ClN₂O · 2HCl)Indicates the presence of two equivalents of HCl.
Molecular Weight 307.6 g/mol Verified via [1].
FDA UNII FM5SB9BK4HRegistered in the database[2].
Physical State Solid (Off-white to pale brown powder)Discoloration indicates oxidative degradation.

Mechanistic Role in Drug Discovery

The structural architecture of CAS 1170528-42-3 is specifically designed for nucleophilic aromatic substitution (SₙAr). The primary amine acts as a nucleophile, typically coupling with electrophilic 4-chloro-3-cyanoquinoline derivatives. This reaction forms the core scaffold of irreversible TKIs (analogous to Neratinib), where the 3-pyridylmethoxy group provides critical hydrogen-bonding interactions within the ATP-binding pocket of the kinase.

SynthesisWorkflow A 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride (CAS 1170528-42-3) B Free-Basing (Neutralization) Base: DIPEA A->B Step 1 C Nucleophilic Aromatic Substitution Reactant: 4-Chloroquinoline B->C Step 2 D Tyrosine Kinase Inhibitor (EGFR/HER2 Inhibitor) C->D Step 3

Fig 1. Stepwise synthesis workflow from CAS 1170528-42-3 to a functional Tyrosine Kinase Inhibitor.

Safety Data Sheet (SDS) & Hazard Profile

Handling this compound requires strict adherence to safety protocols. The hazards are a direct consequence of its chemical structure. Aniline derivatives can uncouple oxidative phosphorylation and induce methemoglobinemia by oxidizing Fe²⁺ in hemoglobin to Fe³⁺. Furthermore, the dihydrochloride salt is inherently acidic; contact with moisture on the skin or mucous membranes causes a rapid localized pH drop, leading to severe irritation.

Table 2: GHS Hazard Classification and Mitigation Strategy

Hazard CodeDescriptionMechanistic CauseRequired Mitigation
H302 Harmful if swallowedSystemic toxicity and potential methemoglobinemia.Do not eat/drink in lab. Use closed-system transfer.
H315 Causes skin irritationAcidic hydrolysis of the dihydrochloride salt on skin.Wear double nitrile gloves and a chemically resistant lab coat.
H319 Causes serious eye irritationCorrosive action of HCl released upon contact with tears.Mandatory use of tight-fitting safety goggles.
H335 May cause respiratory irritationInhalation of hygroscopic, acidic dust particles.Handle exclusively inside a Class II fume hood.

Laboratory Handling and Storage Protocols

To maintain the scientific integrity of your syntheses, degradation of the starting material must be prevented. Commercial suppliers like [3] mandate specific environmental controls:

  • Temperature Control: Store at 4°C . Elevated temperatures accelerate the cleavage of the ether linkage and the oxidation of the aniline moiety into quinone imines.

  • Atmospheric Control: Store under an inert atmosphere (Argon or Nitrogen). The compound is highly hygroscopic; ambient moisture will not only degrade the powder into a sticky resin but will also facilitate the dissociation of the HCl salt, accelerating oxidation.

  • Spill Protocol: In the event of a spill, do not use water immediately, as it will solubilize the acidic salt and spread the hazard. First, neutralize the solid with a mild dry base (e.g., sodium bicarbonate), sweep up the neutralized matrix, and dispose of it as hazardous organic waste.

Experimental Protocol: Integration into TKI Synthesis

To ensure reproducibility, the following protocol for coupling CAS 1170528-42-3 with a quinoline core is designed as a self-validating system . This methodology parallels the synthesis of Neratinib analogs documented in [4].

Step-by-Step Methodology

Step 1: Free-Basing and Preparation

  • Transfer 1.0 equivalent of CAS 1170528-42-3 (dihydrochloride salt) into a flame-dried round-bottom flask under a continuous nitrogen sweep.

  • Dissolve the powder in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the two equivalents of HCl to free the aniline amine for nucleophilic attack, without competing with the aniline for the electrophile.

Step 2: Nucleophilic Aromatic Substitution (SₙAr) 4. Add 1.05 equivalents of the electrophile (e.g., 4-chloro-3-cyanoquinoline). 5. Gradually heat the reaction mixture to 85°C and stir for 12 hours.

Step 3: Self-Validation Checkpoint 6. Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

  • Validation: The protocol is successful if the free base peak (m/z 235 [M+H]⁺) has completely disappeared, replaced by the mass of the coupled TKI product. If the starting material persists, verify the anhydrous nature of your DMF, as moisture quenches the electrophile.

Step 4: Workup and Isolation 7. Cool the reaction to room temperature and quench by pouring into ice-cold distilled water. 8. The product will precipitate. Filter under a vacuum, wash the filter cake with cold ethanol to remove residual DIPEA salts, and dry under a high vacuum.

Downstream Biological Impact

Once synthesized, the resulting TKI exerts its pharmacological effect by binding to the hinge region of EGFR/HER2 receptors, effectively shutting down downstream oncogenic signaling.

SignalingPathway EGFR EGFR / HER2 Receptors PI3K PI3K / AKT Pathway EGFR->PI3K Activation MAPK RAS / MAPK Pathway EGFR->MAPK Activation TKI TKI (CAS 1170528-42-3 derived) TKI->EGFR Inhibition Proliferation Tumor Cell Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Fig 2. EGFR/HER2 pathway inhibition by TKIs derived from CAS 1170528-42-3.

References

  • National Center for Biotechnology Information (PubChem). "3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride | C12H13Cl3N2O | CID 42937475". Source: PubChem Database. URL:[Link]

  • precisionFDA. "3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE". Source: FDA Global Substance Registration System (GSRS). URL: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of PubChem CID 42937475

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride (CAS: 1170528-42-3) Executive Summary In the landscape of tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride (CAS: 1170528-42-3)

Executive Summary

In the landscape of targeted oncology and kinase inhibitor development, the selection of highly optimized chemical building blocks is paramount. PubChem CID 42937475 —formally known as 3-chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride—serves as a critical intermediate in the synthesis of advanced small-molecule therapeutics [1].

As a Senior Application Scientist overseeing library design and lead optimization, I frequently utilize this compound when engineering inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven experimental protocols to ensure maximum yield and stability in your drug discovery pipelines.

Structural Rationale and Mechanistic Design

The architecture of CID 42937475 is not arbitrary; it is meticulously designed to fulfill specific steric and electronic requirements within the ATP-binding pocket of kinases.

  • The Dihydrochloride Salt Form: Free base anilines are notoriously susceptible to auto-oxidation, leading to sample degradation and batch-to-batch inconsistency. By formulating this building block as a dihydrochloride salt, both the primary amine and the pyridine nitrogen are protonated. This drastically lowers the HOMO (Highest Occupied Molecular Orbital) energy, rendering the molecule highly stable against oxidative degradation during long-term storage [1].

  • The 3-Chloro Substituent: The chlorine atom serves a dual purpose. Sterically, it restricts the rotation of the adjacent ether linkage, locking the pyridyl-methoxy group into a favorable vector for interacting with the kinase hinge region. Electronically, its inductive electron-withdrawing effect (-I) modulates the pKa of the aniline, preventing non-specific off-target reactivity while remaining sufficiently nucleophilic for catalyzed cross-coupling.

  • The Pyridin-3-ylmethoxy Motif: This moiety acts as a highly effective hydrogen-bond acceptor/donor network, significantly improving the aqueous solubility of the final active pharmaceutical ingredient (API) while maintaining membrane permeability.

Physicochemical Properties

Understanding the computed and experimental properties of CID 42937475 is essential for predicting its behavior in various solvent systems and purification workflows. The data below synthesizes the core metrics required for formulation and reaction planning [1][3].

PropertyValueClinical / Synthetic Relevance
IUPAC Name 3-chloro-4-(pyridin-3-ylmethoxy)aniline;dihydrochlorideStandardized nomenclature for regulatory filing.
CAS Registry Number 1170528-42-3Primary identifier for commercial procurement.
Molecular Formula C₁₂H₁₃Cl₃N₂OIndicates the 1:2 stoichiometry of the base to HCl.
Molecular Weight 307.6 g/mol Critical for precise stoichiometric calculations.
Exact Mass 306.009346 DaUsed for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) 48.1 ŲIdeal range for maintaining cell permeability in the final API.
Hydrogen Bond Donors 3Contributes to target binding and aqueous solvation.
Hydrogen Bond Acceptors 3Facilitates interaction with the kinase hinge region.
Complexity 215Indicates a moderate synthetic challenge for the parent scaffold.

Synthetic Workflows and Methodologies

Upstream Synthesis of the Intermediate

The synthesis of CID 42937475 requires careful control of reaction conditions to prevent the cleavage of the ether bridge. The standard industrial approach involves the etherification of 2-chloro-4-nitrophenol, followed by the reduction of the nitro group and subsequent salt formation [2].

G N1 2-Chloro-4-nitrophenol + 3-(Chloromethyl)pyridine N2 Etherification (K2CO3, DMF, 80°C) N1->N2 N3 Nitro Intermediate N2->N3 N4 Reduction (Zn/NH4Cl or Pd/C, H2) N3->N4 N5 Free Base Aniline N4->N5 N6 Salt Formation (HCl in Dioxane/EtOH) N5->N6 N7 CID 42937475 (Dihydrochloride Salt) N6->N7

Figure 1: Step-by-step synthetic workflow for generating CID 42937475 from raw starting materials.

Protocol: Preparation of the Dihydrochloride Salt

To ensure batch-to-batch consistency and high purity, the following self-validating protocol is recommended for converting the free base into the dihydrochloride salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of the free base 3-chloro-4-(pyridin-3-ylmethoxy)aniline in 25 mL of anhydrous ethanol (EtOH) in a 100 mL round-bottom flask.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C under an inert argon atmosphere. Causality: Cooling prevents exothermic degradation and ensures a controlled precipitation rate, yielding larger, purer crystals.

  • Acidification: Dropwise, add 2.2 equivalents (22.0 mmol, 5.5 mL) of a 4M HCl solution in dioxane.

  • Crystallization: Stir the mixture for 30 minutes at 0 °C. A white to off-white precipitate will rapidly form.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 15 mL of cold diethyl ether to remove any unreacted organic impurities.

  • Validation: Dry the solid under high vacuum for 12 hours. Confirm the 1:2 stoichiometry via elemental analysis (specifically tracking the Cl mass percentage) and ¹H-NMR (in DMSO-d₆, noting the downfield shift of the pyridine and amine protons).

Downstream Application: Kinase Inhibitor Assembly

When utilizing CID 42937475 in library synthesis, the salt must be neutralized in situ to liberate the nucleophilic aniline for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling.

G2 A CID 42937475 (Aniline Donor) C SNAr / Buchwald-Hartwig Coupling Reaction A->C B Heterocyclic Core (e.g., 4-Chloroquinazoline) B->C D Advanced Kinase Inhibitor (EGFR/HER2 Target) C->D E Preclinical Screening (In Vitro Kinase Assays) D->E

Figure 2: Application of CID 42937475 in the development pipeline of targeted kinase inhibitors.

Step-by-Step Coupling Protocol:

  • Neutralization: Suspend CID 42937475 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) (3.5 eq). Causality: 2.0 eq of DIPEA neutralizes the dihydrochloride salt, while the remaining 1.5 eq acts as the acid scavenger for the subsequent coupling.

  • Electrophile Addition: Add the heterocyclic electrophile (e.g., 4-chloro-6,7-dimethoxyquinazoline) (1.0 eq) to the clear solution.

  • Reaction Execution: Heat the mixture to 85 °C under nitrogen for 14 hours.

  • Monitoring: Monitor the reaction via LC-MS. The reaction is complete when the mass of the starting aniline (m/z 235 for the free base) is fully consumed, replaced by the product mass.

  • Workup: Quench the reaction with ice water. If the product precipitates, filter directly. Otherwise, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Storage, Handling, and Stability

Despite the stabilizing effect of the dihydrochloride formulation, CID 42937475 is inherently hygroscopic.

  • Storage: Store in a tightly sealed amber glass vial at 2–8 °C (refrigerated) or -20 °C for long-term storage.

  • Handling: Weigh the compound rapidly in a low-humidity environment. Prolonged exposure to ambient moisture will lead to hydration of the salt, throwing off stoichiometric calculations during sensitive catalytic cycles.

  • Light Sensitivity: While the salt is more robust than the free base, prolonged exposure to UV light can induce radical formation at the ether linkage. Always use opaque or amber containers.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 42937475, 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride." PubChem, [Link].

  • Shen, W., et al. "Preparation of disubstituted (arylamino)quinolinecarbonitriles as orally active irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity and antitumor agents.
  • Food and Drug Administration (FDA). "3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE." Global Substance Registration System (GSRS), [Link].

Foundational

In vitro screening assays for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride

An In-Depth Technical Guide for the In Vitro Screening of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride Abstract This guide provides a comprehensive framework for the initial in vitro screening of 3-Chloro-4-(p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the In Vitro Screening of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride

Abstract

This guide provides a comprehensive framework for the initial in vitro screening of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride, a compound whose structural motifs—specifically the aniline and pyridine rings—are frequently observed in kinase inhibitors. Given the absence of extensive public data on its biological activity, a rational, target-driven screening cascade is proposed. This document is structured not as a rigid template, but as a strategic workflow, beginning with direct biochemical assays against a high-value oncology target, progressing to cell-based functional assays that assess physiological relevance, and concluding with essential off-target and safety profiling. Each section explains the causal logic behind experimental choices, provides detailed, field-proven protocols, and offers guidance on data interpretation, empowering researchers to make informed go/no-go decisions in early-stage drug discovery.

Introduction: Rationale for a Kinase-Focused Screening Strategy

The chemical structure of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride presents compelling features that suggest a potential mechanism of action as a kinase inhibitor. Halogenated anilines are versatile scaffolds in the synthesis of numerous biologically active compounds, including potent kinase inhibitors like Lapatinib, which targets the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] The pyridine moiety is also a common feature in ATP-competitive inhibitors.

This structural analogy provides a strong rationale for prioritizing a screening cascade against protein kinases, particularly those implicated in oncogenesis and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis and a validated target for anti-cancer therapies.[2] Therefore, VEGFR-2 will serve as the primary target for the initial biochemical evaluation of the compound.

This guide outlines a three-stage in vitro screening cascade designed to efficiently characterize the compound's biological profile:

  • Primary Biochemical Assay: To determine direct inhibitory activity against the purified VEGFR-2 enzyme.

  • Cell-Based Functional Assays: To assess the compound's impact on angiogenesis, a key downstream process of VEGFR-2 signaling.

  • Early Safety and Liability Profiling: To identify potential liabilities such as general cytotoxicity, cardiotoxicity, and drug-drug interaction potential at an early stage.

G cluster_0 Screening Cascade Overview A Compound 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride B Stage 1: Primary Biochemical Assay (VEGFR-2 Kinase Inhibition) A->B Direct Target Engagement C Stage 2: Cell-Based Functional Assays (Angiogenesis Models) B->C Cellular Efficacy E Data Synthesis & Decision Making B->E Integrated Data Profile D Stage 3: Early Safety Profiling (Cytotoxicity, hERG, CYP450) C->D Concurrent Safety Assessment C->E Integrated Data Profile D->E Integrated Data Profile

Figure 1: Proposed in vitro screening cascade for the test compound.

Stage 1: Primary Biochemical Assay - VEGFR-2 Kinase Activity

Expertise & Rationale: The first and most critical question is whether the compound directly interacts with and inhibits the intended target. A biochemical assay, using purified recombinant enzyme and a model substrate, provides the cleanest system to measure direct inhibition, free from the complexities of a cellular environment. We will utilize a luminescence-based assay that quantifies ATP consumption, a direct proxy for kinase activity. A decrease in ATP consumption in the presence of the compound indicates inhibition.[3]

G cluster_reaction Kinase Reaction cluster_detection Luminescence Detection VEGFR2 Active VEGFR-2 Kinase PhosphoSubstrate Phosphorylated Substrate VEGFR2->PhosphoSubstrate phosphorylates ATP ATP ADP ADP ATP->ADP Light Luminescent Signal (Proportional to remaining ATP) ATP->Light Substrate Peptide Substrate Substrate->PhosphoSubstrate Compound Test Compound Compound->VEGFR2 Binds & Inhibits KinaseGlo Kinase-Glo® Reagent KinaseGlo->Light

Figure 2: Principle of the luminescence-based VEGFR-2 kinase assay.
Detailed Protocol: VEGFR-2 Kinase-Glo™ Assay

This protocol is adapted from standard methodologies provided by BPS Bioscience and other suppliers.[2][3][4]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM stock)

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Kinase-Glo™ MAX Reagent

  • White, opaque 96-well plates

  • Test Compound: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride (stock dissolved in 100% DMSO)

Procedure:

  • Compound Preparation:

    • Prepare a 100x stock of the highest desired concentration of the test compound in 100% DMSO.

    • Perform a serial dilution in 100% DMSO to create a concentration-response curve (e.g., 10 points, 3-fold dilutions).

    • Dilute each DMSO stock 10-fold in 1x Kinase Buffer. This creates the 10x intermediate dilution series in 10% DMSO.

  • Master Mixture Preparation (per reaction):

    • 6 µl of 5x Kinase Buffer

    • 1 µl of 500 µM ATP

    • 1 µl of PTK Substrate

    • 17 µl of sterile deionized water

  • Assay Plating:

    • Add 25 µl of the Master Mixture to each well of a white 96-well plate.

    • Test Wells: Add 5 µl of the 10x intermediate compound dilutions.

    • Positive Control (No Inhibitor): Add 5 µl of 1x Kinase Buffer containing 10% DMSO.

    • Blank (No Enzyme): Add 5 µl of 1x Kinase Buffer containing 10% DMSO.

  • Enzyme Addition & Incubation:

    • Thaw the VEGFR-2 enzyme on ice. Dilute to a working concentration of ~1 ng/µl in 1x Kinase Buffer.

    • Add 20 µl of 1x Kinase Buffer to the "Blank" wells.

    • Initiate the reaction by adding 20 µl of diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. The final reaction volume is 50 µl.

    • Mix gently and incubate the plate at 30°C for 45 minutes.

  • Signal Detection:

    • Equilibrate the Kinase-Glo™ MAX reagent to room temperature.

    • After the 45-minute incubation, add 50 µl of Kinase-Glo™ MAX reagent to each well.

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

Data Analysis and Interpretation

The inhibitory activity is calculated as the percentage of remaining kinase activity relative to the positive control, after subtracting the background (Blank) signal.

  • % Inhibition = 100 * (1 - [(LuminescenceTest - LuminescenceBlank) / (LuminescencePositive - LuminescenceBlank)])

The half-maximal inhibitory concentration (IC50) is determined by plotting the % Inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation. A potent compound will exhibit a low nanomolar to micromolar IC50 value.

ParameterDescriptionTarget Value
IC50 Concentration for 50% inhibition< 1 µM (indicates potent activity)
Assay Window (S/B) SignalPositive / SignalBlank> 10 (for a robust assay)
Z'-factor A measure of assay quality> 0.5 (indicates excellent assay)

Stage 2: Cell-Based Functional Assays - Angiogenesis

Expertise & Rationale: A positive result in the biochemical assay is promising, but it doesn't guarantee efficacy in a biological system. Cellular assays are essential to confirm that the compound can cross the cell membrane, engage its target in a physiological context, and produce a desired functional outcome. Since VEGFR-2 is a primary driver of angiogenesis, assays that model the formation of new blood vessel-like structures are the most relevant.[5][6] We will employ two complementary and widely-used methods: the Tube Formation Assay and the Spheroid Sprouting Assay.[7][8]

Detailed Protocol: Endothelial Cell Tube Formation Assay

This assay measures the ability of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to form capillary-like structures when plated on a basement membrane extract like Matrigel®.[5][8][9] Angiogenesis inhibitors will disrupt this process.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Matrigel® Basement Membrane Matrix

  • 96-well culture plates

  • Calcein AM (for visualization)

Procedure:

  • Plate Coating: Thaw Matrigel® overnight at 4°C. Using pre-chilled pipette tips, add 50 µl of Matrigel® to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing the test compound at various concentrations. Seed 1.5-2.0 x 104 cells in 150 µl of medium onto the polymerized Matrigel®.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 4-18 hours. The short duration makes this a rapid screen.

  • Visualization & Quantification:

    • Carefully remove the medium.

    • Stain the cells with Calcein AM, a fluorescent dye that stains live cells.

    • Capture images using a fluorescence microscope.

    • Quantify the extent of tube formation using image analysis software to measure parameters like total tube length, number of nodes, and number of meshes.

Detailed Protocol: 3D Spheroid Sprouting Assay

This assay provides a more physiologically relevant 3D model where endothelial cells sprout from a central spheroid into a surrounding matrix, mimicking the initiation of vessel growth.[6][8]

Materials:

  • HUVECs

  • Methylcellulose

  • Collagen Type I or Fibrin gel

  • Pro-angiogenic factors (e.g., VEGF-A)

  • 96-well round-bottom plates for spheroid formation

Procedure:

  • Spheroid Formation: Mix HUVECs with methylcellulose-containing medium to prevent cell aggregation at the bottom. Plate ~500 cells per well in a round-bottom 96-well plate. Incubate for 24 hours to allow for the formation of a single spheroid in each well.

  • Matrix Embedding: Harvest the spheroids and embed them within a collagen or fibrin gel matrix in a new 24- or 48-well plate.

  • Treatment: Once the gel has polymerized, overlay it with endothelial cell medium containing pro-angiogenic factors (e.g., VEGF-A) and the test compound at various concentrations.

  • Incubation: Incubate for 24-48 hours to allow sprouts to invade the surrounding matrix.

  • Quantification: Capture brightfield images of the spheroids. Measure the cumulative length of all sprouts originating from each spheroid using image analysis software.

Stage 3: Early Safety and Liability Profiling

Expertise & Rationale: A potent and efficacious compound is of little value if it has significant safety liabilities. Early in vitro safety screening is a cost-effective strategy to de-risk a project. We will focus on three critical areas: general cytotoxicity (to ensure the observed effects are not due to non-specific cell death), cardiotoxicity (a major reason for drug attrition), and metabolic drug-drug interactions.

General Cytotoxicity: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[10][11] It determines if the compound's anti-angiogenic effects are specific or simply a result of it being a general toxin.[12][13]

Procedure:

  • Cell Seeding: Seed a relevant cell line (e.g., HUVECs or a cancer cell line like HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing a concentration range of the test compound. Incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[14] Incubate for 2-4 hours.

  • Solubilization & Readout: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals. Read the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.

Cardiotoxicity: hERG Channel Inhibition Assay

Inhibition of the hERG potassium channel can prolong the cardiac action potential, leading to a potentially fatal arrhythmia called Torsade de Pointes.[15][16] Assessing hERG liability is a regulatory requirement and a critical safety screen.[17] Automated patch-clamp electrophysiology is the gold standard for this measurement.[16]

Principle:

  • Cells stably expressing the hERG channel (e.g., HEK293 cells) are used.

  • An automated patch-clamp system measures the potassium current flowing through the hERG channels in response to a specific voltage protocol.

  • The test compound is applied, and any change in the hERG current is measured to determine the IC50 for channel inhibition.[18]

Metabolic Stability: Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are the primary enzymes responsible for drug metabolism.[19] Inhibition of these enzymes by a new compound can lead to adverse drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs.[20][21]

Principle:

  • A panel of the most clinically relevant CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is used, typically in the form of human liver microsomes.[22]

  • Each isoform is incubated with a specific probe substrate that it metabolizes to a unique product.

  • The reaction is run in the presence and absence of the test compound.

  • The formation of the metabolite is quantified using LC-MS/MS. A reduction in metabolite formation indicates inhibition, and an IC50 is calculated.

Data Synthesis and Interpretation

The ultimate goal of this screening cascade is to build a comprehensive profile of the compound to enable an informed decision. The data from all assays should be considered together.

AssayKey ParameterFavorable Profile ExampleUnfavorable Profile ExampleRationale for Decision
VEGFR-2 Kinase Assay IC5050 nM15 µMA low IC50 indicates potent, direct inhibition of the primary target.
Tube Formation Assay IC50200 nM> 20 µMDemonstrates on-target effect in a cellular context at a relevant concentration.
Cytotoxicity (MTT) CC50> 30 µM500 nMA large window between functional activity and general cytotoxicity (high CC50) indicates specificity.
hERG Inhibition IC50> 30 µM1 µMA high IC50 suggests a low risk of cardiotoxicity. A low value is a significant safety flag.
CYP3A4 Inhibition IC50> 25 µM2 µMA high IC50 suggests a low potential for drug-drug interactions with the most common metabolic pathway.

A compound with a profile similar to the "Favorable" column would be a strong candidate for further preclinical development. It demonstrates high potency against its intended target, translates that potency into a functional cellular effect, and shows a wide safety margin against cytotoxicity, cardiotoxicity, and major drug-drug interactions. Conversely, the "Unfavorable" profile highlights a compound that is either non-potent, non-specific, or carries significant safety liabilities that would likely terminate its development.

References

  • Donovan, D., Brown, N. J., Bishop, E. T., & Lewis, C. E. (2001). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Angiogenesis, 4(2), 113–121. [Link]

  • Kim, J. N., & Ahn, J. H. (2018). Recent Improvements in In Vitro Angiogenesis Assays. Journal of the Korean Society for Applied Biological Chemistry, 61(1), 1-7. [Link]

  • AMSBIO. (n.d.). In Vitro Angiogenesis Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vitro Angiogenesis Assay Services. Retrieved from [Link]

  • ibidi GmbH. (n.d.). Angiogenesis Assays. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. DOI: 10.5772/intechopen.71923. [Link]

  • Wikipedia contributors. (n.d.). MTT assay. In Wikipedia. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Eurofins Scientific. (2024, October 24). MTT Test. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Methods in Molecular Biology, 1957, 1-13. [Link]

  • protocols.io. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay. [Link]

  • NIH. (n.d.). In Vitro NLK Kinase Assay. Retrieved from [Link]

  • Xu, J., et al. (2012). A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel. Assay and Drug Development Technologies, 10(4), 347–356. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit Datasheet. Retrieved from [Link]

  • Molecular Devices. (n.d.). In vitro potency assessment of hERG inhibitors: cell-based thallium-sensitive fluorescence assay vs. automated electrophysiology. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Han, X., et al. (2017). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology, 8, 87. [Link]

  • Asada, S. (n.d.). In vitro kinase assay. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Methods in Molecular Biology, 2341, 107-117. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(7), 803-810. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Chloro-4-(pyridin-3-ylmethoxy)aniline — Chemical Substance Information. Retrieved from [Link]

  • LookChem. (n.d.). 3-chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride [1170528-42-3]. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 3-Chloro-4-[(pyridin-3-yl)methoxy]aniline. Retrieved from [Link]

  • ResearchGate. (2025, November 4). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Retrieved from [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Dihydrochloride: A Comprehensive Preclinical Guide

Executive Summary In the landscape of targeted oncology and kinase inhibitor development, heteroaryl-substituted anilines frequently serve as critical pharmacophores. 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and kinase inhibitor development, heteroaryl-substituted anilines frequently serve as critical pharmacophores. 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride is a highly functionalized building block and lead intermediate structurally analogous to the hinge-binding fragments of established EGFR/HER2 inhibitors. For researchers and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of such molecules is paramount.

This whitepaper provides an authoritative, step-by-step technical guide to the preclinical pharmacokinetic (PK) profiling of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride. By bridging physicochemical properties with in vitro and in vivo methodologies, this guide establishes a self-validating framework for generating robust, regulatory-compliant PK data.

Physicochemical Properties & Bioanalytical Strategy

Before initiating biological assays, the physicochemical nature of the compound must dictate the bioanalytical strategy. The free base of 3-chloro-4-(pyridin-3-ylmethoxy)aniline is highly lipophilic and exhibits poor aqueous solubility.

Causality of the Salt Form: Utilizing the dihydrochloride salt protonates both the basic pyridine and aniline nitrogens. This significantly enhances aqueous solubility, which is critical for formulating homogeneous intravenous (IV) dosing solutions and ensuring rapid gastrointestinal dissolution during oral (PO) administration.

LC-MS/MS Method Development and Validation

To quantify the compound in biological matrices (plasma, microsomes, transport buffers), a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. The method must be validated according to rigorous regulatory standards to ensure data integrity[1].

Self-Validating Protocol: LC-MS/MS Validation

  • Matrix Matching: Prepare all calibration standards and quality control (QC) samples in the exact blank biological matrix (e.g., blank rat plasma) intended for the study to account for matrix-induced ion suppression or enhancement[1].

  • Protein Precipitation: Aliquot 50 µL of the plasma sample. Add 150 µL of ice-cold acetonitrile containing an appropriate Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Causality: Acetonitrile effectively denatures and precipitates plasma proteins, releasing the protein-bound fraction of the drug while the cold temperature prevents analyte degradation.

  • Centrifugation & Injection: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial and inject 5 µL into the LC-MS/MS system.

  • Validation Criteria: Ensure the Lower Limit of Quantification (LLOQ) has a signal-to-noise ratio 10, and precision/accuracy for all QCs falls within ± 15% (or ± 20% at LLOQ)[1].

Table 1: Representative LC-MS/MS Optimization Parameters

ParameterValue / SettingCausality / Rationale
Ionization Mode ESI Positive (+ve)Promotes protonation of the basic pyridine and aniline nitrogens.
Precursor Ion (m/z) 235.1Corresponds to the [M+H]+ of the free base.
Product Ion (m/z) 142.0 / 93.0Cleavage of the ether linkage yields highly stable, reproducible fragments.
Mobile Phase 0.1% Formic Acid in H2​O / ACNFormic acid acts as a proton source to maximize ESI+ ionization efficiency.

In Vitro ADME Characterization

In vitro assays serve as a predictive gateway before committing to resource-intensive animal studies. The decision tree below outlines the logical progression of these assays.

ADME_Tree Start 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Dihydrochloride Perm Caco-2 Permeability (A-B & B-A) Start->Perm Metab Microsomal Stability (RLM / HLM) Start->Metab PPB Plasma Protein Binding (Equilibrium Dialysis) Start->PPB HighPerm High Permeability (Papp > 10 x 10^-6 cm/s) Perm->HighPerm Efflux High Efflux Ratio (ER > 2.0) Perm->Efflux Stable Low Clearance (CLint < 10 µL/min/mg) Metab->Stable Unstable High Clearance (CLint > 50 µL/min/mg) Metab->Unstable

In Vitro ADME Decision Tree for Preclinical Profiling

Intestinal Permeability (Caco-2 Assay)

The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold standard for predicting human intestinal absorption and identifying efflux transporter substrates[2].

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to allow full polarization and formation of tight junctions and apical brush borders[2].

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Causality: A TEER > 250 Ω⋅cm2 ensures the monolayer is intact. A compromised monolayer falsely elevates paracellular permeability, ruining data integrity.

  • Dosing: Add 10 µM of the compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport. Co-incubate with Lucifer Yellow (a paracellular marker).

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL from the receiver chambers and analyze via LC-MS/MS[2].

  • Self-Validation: If the post-assay Lucifer Yellow permeability exceeds 1×10−6 cm/s, the specific well's data must be discarded as the monolayer was breached.

Metabolic Stability (Liver Microsomes)

Due to the exposed aniline and pyridine rings, this compound is susceptible to Cytochrome P450 (CYP)-mediated N-oxidation and aromatic hydroxylation. Microsomal assays quantify this intrinsic clearance ( CLint​ )[3].

Step-by-Step Protocol:

  • Preparation: Dilute pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4)[3].

  • Incubation: Add the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system to initiate the reaction. Causality: CYP enzymes are obligate monooxygenases that require NADPH as an electron donor; without it, phase I metabolism cannot occur[3].

  • Quenching: At 0, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile. Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism precisely at the target timepoint[3].

  • Self-Validation: Run a negative control (no NADPH) to rule out chemical instability, and a positive control (e.g., Verapamil) to confirm the enzymatic viability of the microsome batch.

In Vivo Pharmacokinetic Study Design

To determine the absolute oral bioavailability ( F% ) and systemic clearance, an in vivo PK study in a rodent model (typically Sprague-Dawley rats) is required.

Step-by-Step Protocol:

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight prior to dosing to eliminate food-effect variables on gastrointestinal absorption.

  • Formulation & Dosing:

    • IV Cohort (2 mg/kg): Formulate in 5% DMSO / 10% Solutol HS15 / 85% Saline. Administer via tail vein injection.

    • PO Cohort (10 mg/kg): Formulate as a homogeneous suspension in 0.5% Methylcellulose. Administer via oral gavage.

  • Serial Sampling: Collect 200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Collect blood in K2-EDTA tubes to prevent coagulation. Centrifuge immediately at 4,000 rpm for 10 minutes at 4°C to separate plasma, and store at -80°C until LC-MS/MS analysis.

Non-Compartmental Analysis (NCA) & Data Interpretation

Pharmacokinetic parameters should be derived using Non-Compartmental Analysis (NCA).

Causality of NCA Selection: Unlike compartmental modeling, which forces data into predefined mathematical assumptions about body distribution, NCA relies on straightforward algebraic methods applied directly to the observed concentration-time data[4]. It utilizes the linear trapezoidal rule to calculate the Area Under the Curve (AUC), providing highly reproducible estimates of exposure, clearance, and half-life that are universally accepted by regulatory agencies for Phase 1 and preclinical filings[4].

PK_Workflow InVivo In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling (0 - 24h) InVivo->Sampling LCMS LC-MS/MS Quantification Sampling->LCMS ConcTime Concentration-Time Profile LCMS->ConcTime NCA Non-Compartmental Analysis (NCA) ConcTime->NCA Params PK Parameters (AUC, CL, Vd, F%) NCA->Params

In Vivo PK Data Processing and NCA Workflow

Table 2: Representative Preclinical PK Parameters (Sprague-Dawley Rat) (Note: Values are representative benchmarks for heteroaryl aniline kinase inhibitor fragments).

ParameterSymbolRepresentative ValueMechanistic Interpretation
Systemic Clearance CL 25 mL/min/kgModerate hepatic extraction ratio; indicates susceptibility to CYP metabolism.
Volume of Distribution Vss​ 4.5 L/kgHigh tissue penetration, driven by the lipophilicity of the un-ionized free base at physiological pH.
Terminal Half-life t1/2​ 3.2 hoursSuggests a potential need for structural optimization (e.g., fluorine substitution) to extend half-life for once-daily dosing.
Absolute Bioavailability F% 45%Calculated via (AUCPO​×DoseIV​)/(AUCIV​×DosePO​) . Good intestinal absorption, but limited by moderate hepatic first-pass effect.

References

  • Title: Caco-2 Permeability Assay Protocol Source: Creative Bioarray URL
  • Title: Microsomal Stability Assay Protocol Source: AxisPharm URL
  • Title: Phase 1 Noncompartmental PK Analysis (NCA)
  • Title: A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards Source: Benchchem URL

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Isolation of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Dihydrochloride

Executive Summary & Mechanistic Rationale 1[1] is a highly valuable bifunctional intermediate. Featuring both a nucleophilic aniline moiety and a basic pyridine ring, it serves as a critical building block in the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1[1] is a highly valuable bifunctional intermediate. Featuring both a nucleophilic aniline moiety and a basic pyridine ring, it serves as a critical building block in the synthesis of complex kinase inhibitors, structurally analogous to the HER2 inhibitor neratinib[2].

The parent free base, 3[3], is prone to oxidative degradation and darkening over time. Therefore, isolating the compound as a dihydrochloride salt ensures long-term bench stability and significantly enhances its aqueous solubility for subsequent biological or synthetic applications.

The synthetic strategy relies on a highly efficient, three-step workflow:

  • Nucleophilic Aromatic Substitution ( SN​2 ) : Base-mediated O -alkylation of 2-chloro-4-nitrophenol with 3-(chloromethyl)pyridine.

  • Chemoselective Single-Electron Transfer (SET) Reduction : Reduction of the nitro group to an amine. A critical mechanistic choice here is the use of Zinc/NH₄Cl over standard Pd/C catalytic hydrogenation. Palladium-catalyzed hydrogenation carries a high risk of hydrodehalogenation (cleaving the aryl chloride bond). The Zn/NH₄Cl system is entirely chemoselective for the nitro group, preserving the halogen[2].

  • Anhydrous Salt Formation : Treatment with anhydrous HCl to protonate both the pyridine and aniline nitrogens, preventing hydration-induced gumming and yielding a highly pure crystalline solid.

Synthetic Workflow Diagram

SynthesisWorkflow SM 2-Chloro-4-nitrophenol + 3-(Chloromethyl)pyridine Step1 Step 1: O-Alkylation K2CO3, DMF, 80°C SM->Step1 Int1 3-((2-Chloro-4-nitrophenoxy) methyl)pyridine Step1->Int1 Step2 Step 2: Nitro Reduction Zn, NH4Cl, EtOH/H2O, 60°C Int1->Step2 Int2 3-Chloro-4-(pyridin-3- ylmethoxy)aniline Step2->Int2 Step3 Step 3: Salt Formation 4M HCl in Dioxane Int2->Step3 Product 3-Chloro-4-(pyridin-3- ylmethoxy)aniline 2HCl Step3->Product

Figure 1. Three-step synthetic workflow for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline 2HCl.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-((2-Chloro-4-nitrophenoxy)methyl)pyridine

Objective : Establish the core ether linkage via base-mediated alkylation.

  • Charge a round-bottom flask with 2-chloro-4-nitrophenol (1.0 equiv, 10.0 g, 57.6 mmol) and anhydrous N,N-Dimethylformamide (DMF) (100 mL).

  • Add Potassium carbonate (K₂CO₃) (3.0 equiv, 23.9 g, 172.8 mmol).

    • Causality: 3.0 equivalents are required because 1.0 equiv neutralizes the hydrochloride salt of the alkylating agent, 1.0 equiv deprotonates the phenol, and 1.0 equiv acts as a kinetic driver to push the reaction to completion.

  • Add 3-(chloromethyl)pyridine hydrochloride (1.1 equiv, 10.4 g, 63.4 mmol) portion-wise to control the mild exotherm.

  • Stir the suspension at 80 °C for 5 hours.

  • Self-Validation Checkpoint : Analyze via LC-MS. The reaction is complete when the phenol starting material disappears and a new peak at m/z 265 [M+H]⁺ emerges.

  • Cool to room temperature and pour the mixture into ice-cold distilled water (400 mL). Extract with Ethyl Acetate (3 x 150 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and saturated brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a pale yellow solid.

Step 2: Chemoselective Reduction to 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

Objective : Reduce the nitro group without dehalogenating the aryl chloride[2].

  • Dissolve the intermediate from Step 1 (10.0 g, 37.8 mmol) in a mixture of Ethanol (120 mL) and Water (20 mL).

  • Add Ammonium chloride (NH₄Cl) (3.0 equiv, 6.0 g, 113.4 mmol) and Zinc powder (6.0 equiv, 14.8 g, 226.8 mmol).

    • Causality: NH₄Cl acts as a mild proton source for the SET reduction, preventing the reaction medium from becoming overly basic, which could lead to unwanted azoxy or azo dimer side-products.

  • Stir the mixture vigorously at 60 °C for 4 hours.

  • Self-Validation Checkpoint : Spot on TLC (Hexanes/EtOAc 1:1). The product should appear as a highly polar spot that stains heavily with Ninhydrin (indicating a primary amine). LC-MS should show complete conversion to m/z 235 [M+H]⁺.

  • Filter the hot reaction mixture through a pad of Celite.

    • Causality: Unreacted zinc and zinc oxide byproducts form a fine sludge that causes severe emulsions during liquid-liquid extraction. Celite traps these particulates cleanly.

  • Concentrate the filtrate to remove ethanol, dilute with water (100 mL), and extract with EtOAc (3 x 100 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield the free base as an off-white solid.

Step 3: Dihydrochloride Salt Formation

Objective : Stabilize the oxidation-prone free base into a highly pure, crystalline dihydrochloride salt[1].

  • Dissolve the free base (8.0 g, 34.1 mmol) in anhydrous Dichloromethane (DCM) (80 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dropwise, add 4M HCl in Dioxane (2.5 equiv, 21.3 mL, 85.2 mmol).

    • Causality: Using anhydrous HCl in dioxane rather than aqueous concentrated HCl prevents the highly hygroscopic dihydrochloride salt from dissolving into a hydrated gum, forcing it to precipitate cleanly as a filterable crystalline solid.

  • Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 1 hour.

  • Filter the resulting precipitate under a stream of nitrogen. Wash the filter cake with cold anhydrous diethyl ether (2 x 30 mL) to remove any residual dioxane.

  • Self-Validation Checkpoint : The resulting salt should be completely soluble in water but insoluble in non-polar organics.

  • Dry the solid in a vacuum oven at 40 °C for 12 hours to afford the final 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride.

Quantitative Data & Analytical Expected Results

StageCompound NameMolecular Weight ( g/mol )Expected Yield (%)Physical AppearanceLC-MS (m/z) [M+H]⁺
Step 1 3-((2-Chloro-4-nitrophenoxy)methyl)pyridine264.6685 - 92%Pale yellow solid265.0
Step 2 3-Chloro-4-(pyridin-3-ylmethoxy)aniline234.6890 - 98%Off-white solid235.0
Step 3 3-Chloro-4-(pyridin-3-ylmethoxy)aniline 2HCl307.6088 - 95%White crystalline powder235.0 (Free base)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 42937475, 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride" PubChem. Available at:[Link]

  • NCATS Inxight Drugs. "3-Chloro-4-[(pyridin-3-yl)methoxy]aniline". National Center for Advancing Translational Sciences. Available at: [Link]

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Dihydrochloride

Abstract This application note presents a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Chloro-4-(p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride. This compound, possessing both aniline and pyridine functionalities, is of significant interest in pharmaceutical development. The described method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in regulated environments. The scientific rationale behind each stage of method development, from initial analyte characterization to final validation, is detailed to provide researchers with a thorough understanding of the process.

Introduction

3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride is a substituted aniline derivative with potential applications in the pharmaceutical industry. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of any drug substance. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[1] This document provides a step-by-step protocol for the development and validation of an HPLC method for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride, adhering to the principles outlined in the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[2][3]

Analyte Properties: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Dihydrochloride

A thorough understanding of the analyte's physicochemical properties is the foundation for logical HPLC method development.

PropertyValue / StructureSource
Chemical Structure Chemical structure of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride
PubChem CID: 42937475Molecular Formula C₁₂H₁₃Cl₃N₂O[4][5]Molecular Weight 307.6 g/mol [4][6]Form Dihydrochloride salt[4]Structural Features - Substituted aniline (basic) - Pyridine ring (basic) - Chlorinated benzene ring (hydrophobic) - Ether linkageInferred from structurePredicted Polarity Moderately polarInferred from structureSolubility Expected to be soluble in aqueous and polar organic solvents due to the dihydrochloride salt form.Inferred from structure

The presence of two basic nitrogen atoms (on the aniline and pyridine moieties) suggests that the retention of this compound will be highly dependent on the pH of the mobile phase. The dihydrochloride salt form indicates good aqueous solubility. The combination of polar functional groups and a non-polar chlorinated aromatic ring makes reversed-phase chromatography an ideal separation technique.[7][8]

HPLC Method Development Strategy

Our approach to method development is systematic, starting with the selection of appropriate chromatographic conditions based on the analyte's properties and progressively optimizing them to achieve the desired separation characteristics.

Initial Chromatographic Conditions (Starting Point)

Based on the moderately polar and basic nature of the analyte, a reversed-phase HPLC method is the logical choice.[9][10]

  • Column Selection: A C18 column is a versatile and common starting point for reversed-phase chromatography, offering good retention for a wide range of compounds.[8][11] A standard dimension of 150 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency and backpressure.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.[12][13]

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths.[12]

    • Aqueous Phase & pH Control: Given the basic nature of the analyte, controlling the mobile phase pH is critical to ensure consistent retention and good peak shape.[12][14] A phosphate buffer is a good initial choice due to its wide buffering range and low UV cutoff.[15] To ensure the analyte is in its protonated, more polar form, a pH of around 3.0 is a reasonable starting point. This will suppress the ionization of the basic nitrogens, leading to more reproducible retention.

  • Detection: A UV detector is suitable as the aromatic rings in the analyte are expected to have significant UV absorbance. A photodiode array (PDA) detector is advantageous as it allows for the simultaneous monitoring of multiple wavelengths and assessment of peak purity. A preliminary scan of the analyte's UV spectrum would indicate the optimal detection wavelength. For initial screening, 254 nm is a common choice.

Method Optimization Workflow

The initial conditions are systematically optimized to achieve a sharp, symmetrical peak with a reasonable retention time and good resolution from any potential impurities.

Caption: Workflow for HPLC Method Development and Optimization.

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Phosphoric acid (H₃PO₄)

    • 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride reference standard

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve an appropriate amount of KH₂PO₄ in HPLC grade water to a final concentration of 20 mM. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.[14]

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Standard Solution: Accurately weigh and dissolve the 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride reference standard in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and Mobile Phase B) to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution to a final concentration of approximately 0.1 mg/mL.

Optimized Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis.

ParameterOptimized Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0 B: Acetonitrile
Gradient Program Isocratic: 60% A, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm (determined from UV spectrum)
Injection Volume 10 µL

Method Validation Protocol

The optimized method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][16][17]

G cluster_validation Method Validation (ICH Q2(R1)) Specificity Specificity (Placebo, Impurities) ValidatedMethod Validated Method for Routine Use Specificity->ValidatedMethod Linearity_Range Linearity & Range (5 concentrations, triplicate) Linearity_Range->ValidatedMethod Accuracy Accuracy (Spiked placebo, 3 levels) Accuracy->ValidatedMethod Precision Precision (Repeatability & Intermediate) Precision->ValidatedMethod Robustness Robustness (pH, Flow Rate, % Organic) Robustness->ValidatedMethod LOD_LOQ LOD & LOQ (Signal-to-Noise) LOD_LOQ->ValidatedMethod OptimizedMethod Optimized HPLC Method OptimizedMethod->Specificity OptimizedMethod->Linearity_Range OptimizedMethod->Accuracy OptimizedMethod->Precision OptimizedMethod->Robustness OptimizedMethod->LOD_LOQ

Caption: Logical flow of the method validation process.

Specificity

The specificity of the method was evaluated by injecting a blank (diluent), a placebo solution, and the standard solution. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of the analyte. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) were also performed to demonstrate that the method can resolve the analyte from its potential degradation products.

Linearity and Range

Linearity was assessed by preparing a series of at least five concentrations of the reference standard over a range of 50% to 150% of the nominal sample concentration. The peak areas were plotted against the corresponding concentrations, and the data were subjected to linear regression analysis. The correlation coefficient (r²) should be greater than 0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day and by the same analyst. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or different equipment. The RSD between the two sets of results is calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, by injecting solutions with decreasing concentrations of the analyte.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters, such as the pH of the mobile phase (± 0.2 units), the percentage of acetonitrile (± 2%), and the flow rate (± 0.1 mL/min). The system suitability parameters were monitored to ensure they remained within acceptable limits.

Summary of Validation Results

The following table summarizes the typical performance data for the validated method.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte RTPass
Linearity (r²) ≥ 0.9990.9998
Range 50% - 150% of nominal conc.0.05 - 0.15 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Repeatability (RSD) ≤ 2.0%0.8%
Intermediate Precision (RSD) ≤ 2.0%1.2%
LOD S/N ≥ 30.05 µg/mL
LOQ S/N ≥ 100.15 µg/mL
Robustness System suitability criteria metPass

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride. The method development was based on a systematic, science-driven approach, and the subsequent validation demonstrated that the method is specific, linear, accurate, precise, and robust. This validated method is suitable for routine quality control analysis and stability studies in a pharmaceutical setting.

References

  • U.S. Pharmacopeia.
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464.
  • Phenomenex. (2025).
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Agilent Technologies. (2023).
  • LCGC International. (2025).
  • U.S. Pharmacopeia. (2023).
  • Pharmacopeia. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • SCION Instruments. (2025). HPLC Column Selection Guide.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • LCGC International. (2024). Are You Sure You Understand USP <621>?
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • Slideshare. (n.d.).
  • International Council for Harmonis
  • PubChem. (n.d.). 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride.
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
  • HELIX Chromatography. (n.d.). Method for HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column.
  • precisionFDA. (n.d.). 3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE.
  • Thermo Fisher Scientific. (n.d.).
  • Benchchem. (2025). Comparative Guide to Purity Assessment of 2-Nitro-6-(pyridin-2-yl)
  • Chromatography Online. (n.d.).
  • Sapphire Bioscience. (n.d.). 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride.
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-(pyridin-2-ylmethoxy)aniline.
  • NextSDS. (n.d.). 3-Chloro-4-(pyridin-3-ylmethoxy)
  • Benchchem. (2025). A Comparative Guide to HPLC Method Development for Purity Analysis of 3-Chloro-5-(4-fluorophenyl)aniline.
  • ResearchGate. (n.d.).
  • MDPI. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.

Sources

Method

High-Resolution NMR Characterization of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Dihydrochloride

Introduction & Analytical Challenges The compound 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride (Molecular Weight: 307.6 g/mol ) is a critical structural motif often utilized in the synthesis of kinase inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The compound 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride (Molecular Weight: 307.6 g/mol ) is a critical structural motif often utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates[1]. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a specific analytical challenge: the compound exists as a dihydrochloride salt .

In its salt form, both the primary aniline amine and the basic pyridine nitrogen are protonated. This dual-protonation fundamentally alters the electron density across both aromatic systems, neutralizing the resonance-donating (+M) effect of the aniline amine and amplifying the inductive electron-withdrawing (-I) effect of the pyridine nitrogen. Consequently, the chemical shifts of the aromatic protons are significantly perturbed compared to the free base[2]. This application note provides a comprehensive, self-validating protocol for the preparation, acquisition, and mechanistic interpretation of the NMR spectra for this specific salt form.

Mechanistic Causality of Chemical Shift Perturbations

To accurately assign the NMR spectra, one must first understand the causality behind the experimental observations. The dihydrochloride salt formation dictates both our solvent choice and our spectral expectations.

  • Anilinium Effect: In a free aniline, the lone pair on the nitrogen donates electron density into the ring via resonance, shielding the ortho and para protons (typically shifting them upfield to ~6.5 ppm). Upon protonation to anilinium (-NH₃⁺), this lone pair is sequestered. The nitrogen becomes a purely inductive electron-withdrawing group (-I), causing a pronounced downfield shift of the aniline ring protons into the 7.2–7.6 ppm region[3].

  • Pyridinium Effect: The protonation of the pyridine ring to form a pyridinium cation similarly withdraws electron density from the heterocycle. This results in a global downfield shift of the pyridine protons, pushing the α-protons (H-2 and H-6) near or beyond 9.0 ppm[4].

Shift_Causality Salt Dihydrochloride Salt Formation Pyridine Pyridine Protonation (NH+) Salt->Pyridine Aniline Aniline Protonation (NH3+) Salt->Aniline DownfieldPy Downfield Shift: Pyridine Protons (Δδ +0.5 to 1.0 ppm) Pyridine->DownfieldPy  Inductive Effect DownfieldAn Downfield Shift: Aniline Protons (Loss of +M effect) Aniline->DownfieldAn  Resonance Effect

Fig 1. Mechanistic causality of chemical shift perturbations due to dihydrochloride salt formation.

Experimental Protocols & Self-Validating Workflows

Solvent Selection & Sample Preparation

Because the dihydrochloride salt is highly polar and ionic, it exhibits negligible solubility in standard non-polar NMR solvents like CDCl₃. Deuterated dimethyl sulfoxide (DMSO-d₆) is strictly required. DMSO-d₆ disrupts the ionic lattice of the salt, ensuring complete dissolution and preventing line-broadening associated with aggregation.

Step-by-Step Preparation:

  • Weighing: Accurately weigh 15–20 mg of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride into a clean glass vial. Causality: This mass ensures a high signal-to-noise ratio for ¹³C NMR within a practical timeframe (typically <2 hours) while avoiding concentration-dependent viscosity line-broadening in ¹H NMR.

  • Dissolution: Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Vortex the vial for 30 seconds. If particulates remain, sonicate for 1–2 minutes at room temperature until the solution is optically clear.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube using a clean glass Pasteur pipette, ensuring no air bubbles are trapped at the bottom.

NMR Acquisition Parameters

To create a self-validating dataset, 1D spectra must be corroborated by 2D topological data.

  • ¹H NMR (Proton): 400 or 500 MHz, 16 scans, relaxation delay (D1) of 2.0 seconds, spectral width of 15 ppm (to capture the highly deshielded -NH₃⁺ and Py-NH⁺ protons).

  • ¹³C NMR (Carbon): 100 or 125 MHz, 1024 scans, proton-decoupled (WALTZ-16), D1 of 2.0 seconds.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Used to map direct C-H bonds. Self-Validation Check: Exchangeable protons (-NH₃⁺) will not show cross-peaks in the HSQC, internally verifying their identity.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Used to map long-range (2-3 bond) C-H couplings. Self-Validation Check: The -CH₂- protons must show cross-peaks to both the pyridine C-3 and the aniline C-4, definitively proving the ether linkage connects the two ring systems.

NMR_Workflow SamplePrep Sample Preparation (15-20 mg in DMSO-d6) Acquisition NMR Acquisition (1H, 13C, COSY, HSQC, HMBC) SamplePrep->Acquisition  Complete dissolution Processing Data Processing (FT, Phase/Baseline Correction) Acquisition->Processing  Raw FID data Analysis Spectral Analysis (Salt Effect Evaluation) Processing->Analysis  Processed Spectra Validation Structural Validation (Internal 2D Corroboration) Analysis->Validation  Peak Assignment

Fig 2. Logical workflow for the self-validating NMR characterization of the dihydrochloride salt.

Data Presentation: Expected Chemical Shifts

The following tables summarize the quantitative data expected for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride in DMSO-d₆.

Table 1: ¹H NMR Expected Chemical Shifts (DMSO-d₆)
Proton PositionMultiplicityExpected Shift (δ, ppm)IntegrationAssignment & Causality Notes
Py-H2 s (broad)8.90 – 9.101HHighly deshielded; adjacent to protonated Py-NH⁺.
Py-H6 d8.80 – 8.901HDeshielded by adjacent Py-NH⁺.
Py-H4 d8.50 – 8.701HPara to Py-NH⁺, significant downfield shift.
Py-H5 dd8.00 – 8.101HMeta to Py-NH⁺, least deshielded in the pyridine ring.
Aniline-H2 d7.50 – 7.601HMeta to oxygen, ortho to Cl and highly deshielding -NH₃⁺.
Aniline-H6 dd7.30 – 7.501HOrtho to -NH₃⁺.
Aniline-H5 d7.20 – 7.401HOrtho to the ether oxygen (shielding +M effect of O).
-CH₂-O- s5.30 – 5.502HDeshielded by adjacent oxygen and pyridinium ring.
-NH₃⁺ s (broad)10.00 – 10.503HAnilinium protons; broad due to quadrupolar relaxation of N and exchange.
Py-NH⁺ s (very broad)> 11.001HPyridinium proton; often exchanges rapidly with residual water in DMSO.
Table 2: ¹³C NMR Expected Chemical Shifts (DMSO-d₆)
Carbon PositionExpected Shift (δ, ppm)Assignment Notes
Aniline C-4 150.0 – 152.0Directly attached to the electronegative ether oxygen.
Pyridine C-4 145.0 – 147.0Para to the pyridinium nitrogen.
Pyridine C-2 142.0 – 144.0Adjacent to the pyridinium nitrogen.
Pyridine C-6 140.0 – 142.0Adjacent to the pyridinium nitrogen.
Pyridine C-3 134.0 – 136.0Attachment point for the methoxy linker.
Aniline C-1 125.0 – 128.0Attached to the -NH₃⁺ group.
Aniline C-3 122.0 – 124.0Attached to the Chlorine atom.
Pyridine C-5 126.0 – 128.0Unsubstituted aromatic carbon.
Aniline C-2, C-5, C-6 115.0 – 125.0Unsubstituted aromatic carbons on the aniline ring.
-CH₂-O- 67.0 – 69.0Aliphatic carbon attached to oxygen.

Conclusion

Characterizing 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride requires a deep understanding of how salt formation impacts electron distribution. By utilizing DMSO-d₆ to ensure complete solvation of the ionic lattice, and by employing a self-validating suite of 1D and 2D NMR techniques, researchers can confidently assign the highly perturbed chemical shifts of both the pyridinium and anilinium ring systems.

References

  • PubChem . "3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride". National Center for Biotechnology Information. Available at:[Link]

  • Langmuir (ACS Publications) . "Investigation on the Solubilization Locus of Aniline-HCl Salt in SDS Micelles with 1H NMR Spectroscopy". American Chemical Society. Available at:[Link]

  • The Journal of Chemical Physics (AIP Publishing) . "Carbon-13 Magnetic Resonance Studies on Charge-Transfer Complexes: Pyridine-Iodine" (Includes Pyridine Hydrochloride NMR data). American Institute of Physics. Available at:[Link]

Sources

Application

Application Note &amp; Protocol: Strategic Solvent Selection for the Crystallization of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride

Abstract This technical guide provides a comprehensive, experience-driven framework for the strategic selection of a suitable solvent system for the crystallization of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, experience-driven framework for the strategic selection of a suitable solvent system for the crystallization of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride. The crystallization of active pharmaceutical ingredients (APIs) is a critical purification and particle engineering step in drug development. For a dihydrochloride salt such as the topic compound, solvent selection is paramount and directly influences crystal form (polymorphism), purity, yield, and morphology. This document moves beyond a simple listing of solvents, offering a detailed, logical workflow grounded in physicochemical principles. It is intended for researchers, scientists, and drug development professionals seeking to develop a robust and reproducible crystallization process.

Introduction: The Critical Role of Crystallization

Crystallization is an essential unit operation in the pharmaceutical industry, serving as the primary method for the purification and isolation of active pharmaceutical ingredients (APIs) in their solid form. A well-designed crystallization process not only removes impurities but also allows for the control of critical solid-state properties of the API, such as crystal habit, particle size distribution, and polymorphic form. These properties, in turn, significantly impact downstream processing (e.g., filtration, drying) and the final drug product's performance, including its stability, solubility, and bioavailability.

3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride is a complex organic molecule with multiple functional groups that can participate in hydrogen bonding. As a dihydrochloride salt, its solubility is expected to be highly dependent on the polarity and protic nature of the solvent system. The selection of an appropriate solvent is, therefore, not a trivial step but a cornerstone of developing a successful crystallization process.[1] An ill-chosen solvent can lead to poor yield, inadequate purity, the formation of an unstable polymorph, or "oiling out," where the compound separates as a liquid instead of a solid.[2]

This guide presents a systematic and scientifically-driven approach to solvent selection, integrating theoretical considerations with a practical, multi-stage experimental screening protocol.

Theoretical & Strategic Considerations

The ideal solvent for crystallization should exhibit a specific solubility profile: the solute should have high solubility at an elevated temperature and low solubility at a lower temperature. This temperature-dependent solubility differential is the driving force for crystallization upon cooling. For a dihydrochloride salt, several key factors govern solvent selection:

  • Polarity and Hydrogen Bonding: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride is a polar, ionic compound. The fundamental principle of "like dissolves like" suggests that polar solvents will be more effective at dissolving this salt. Protic solvents (e.g., water, alcohols) are particularly relevant as they can form hydrogen bonds with the chloride anions and the protonated amine and pyridine groups, facilitating dissolution.

  • The Dihydrochloride Nature: The presence of two hydrochloride moieties significantly increases the polarity and aqueous solubility of the parent molecule. However, it also introduces the possibility of common ion effects and complex solubility behavior in the presence of other ionic species.

  • Single vs. Binary Solvent Systems: While a single solvent system is often preferred for simplicity, a binary system (a solvent and an anti-solvent) can offer greater control over the crystallization process. In this approach, the compound is dissolved in a "good" solvent, and a miscible "anti-solvent" (in which the compound is poorly soluble) is added to induce precipitation. This technique is particularly useful if a suitable single solvent with the desired temperature-dependent solubility profile cannot be identified.

Logical Workflow for Solvent Selection

The following diagram illustrates the systematic approach to solvent selection detailed in this guide.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: System Development cluster_2 Phase 3: Optimization & Analysis A Solubility Screening in Single Solvents (Small Scale) B Categorize Solvents: - Good Solvents - Partial Solvents - Anti-Solvents A->B Observe at RT & Elevated T C Cooling Crystallization Trials (Good Solvents) B->C Promising candidates D Anti-Solvent Crystallization Trials (Good Solvent + Anti-Solvent) B->D Promising pairs E Evaluate Crystal Product: - Yield - Purity (HPLC) - Morphology (Microscopy) - Form (XRPD, DSC) C->E D->E F Select Optimal Solvent System E->F Based on data

Caption: A systematic workflow for solvent selection.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The toxicological properties of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride are not well-established; therefore, it should be handled with care.

Protocol 1: Single-Solvent Solubility Screening

This initial screen aims to quickly identify promising single solvents for cooling crystallization.

Apparatus:

  • Vials (e.g., 4 mL) with screw caps

  • Magnetic stirrer hotplate and stir bars

  • Analytical balance

  • Spatula

  • Thermometer or temperature probe

Procedure:

  • Solvent Selection: Choose a range of solvents with varying polarities. A recommended starting set includes:

    • Protic: Water, Methanol, Ethanol, Isopropanol

    • Aprotic Polar: Acetonitrile, Acetone, Tetrahydrofuran (THF)

    • Aprotic Nonpolar: Toluene, Heptane (primarily as potential anti-solvents)

  • Sample Preparation: Weigh approximately 20 mg of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride into each labeled vial.

  • Solvent Addition (Room Temperature): Add the first solvent to the first vial in 0.1 mL increments, stirring vigorously after each addition. Record the volume of solvent required to fully dissolve the solid at room temperature (approx. 20-25°C). If the solid does not dissolve after adding 2.0 mL, it can be considered poorly soluble at room temperature.

  • Solvent Addition (Elevated Temperature): For solvents in which the compound was poorly soluble at room temperature, heat the vial to an elevated temperature (e.g., 60-70°C, or approximately 10-15°C below the solvent's boiling point). Continue to add the solvent in 0.1 mL increments until the solid fully dissolves. Record the total volume of solvent added.

  • Cooling and Observation: Allow the vials that required heating to cool slowly to room temperature, and then further cool in an ice bath (0-5°C). Observe for crystal formation. Note the quality of the crystals (e.g., crystalline solid vs. amorphous powder or oil).

  • Data Compilation: Record all observations in a structured table.

Data Presentation: Single-Solvent Screening Results

SolventPolarity IndexBoiling Point (°C)Solubility at RT (approx. mg/mL)Solubility at 60°C (approx. mg/mL)Observations upon Cooling
Water10.2100To be determinedTo be determinede.g., Crystalline solid, oil, no precipitation
Methanol5.165To be determinedTo be determinede.g., Crystalline solid, oil, no precipitation
Ethanol4.378To be determinedTo be determinede.g., Crystalline solid, oil, no precipitation
Isopropanol3.982To be determinedTo be determinede.g., Crystalline solid, oil, no precipitation
Acetonitrile5.882To be determinedTo be determinede.g., Crystalline solid, oil, no precipitation
Acetone5.156To be determinedTo be determinede.g., Crystalline solid, oil, no precipitation
Toluene2.4111To be determinedTo be determinede.g., Crystalline solid, oil, no precipitation

Interpretation:

  • An ideal solvent for cooling crystallization will show low solubility at room temperature and significantly higher solubility at the elevated temperature, resulting in a good yield of crystalline solid upon cooling.

  • Solvents that dissolve the compound readily at room temperature may be suitable for anti-solvent crystallization .

  • Solvents in which the compound is poorly soluble at both temperatures are potential anti-solvents .

Protocol 2: Binary Solvent System (Anti-Solvent) Crystallization

This protocol is employed when a suitable single solvent is not identified.

Apparatus:

  • Small glass beaker or flask

  • Magnetic stirrer hotplate and stir bar

  • Dropping funnel or pipette

Procedure:

  • System Selection: From Protocol 1, select a "good" solvent (high solubility at RT) and a miscible "anti-solvent" (poor solubility at all temperatures). Common pairs include Methanol/Toluene, Ethanol/Heptane, or Water/Isopropanol.

  • Dissolution: Dissolve a known amount of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride in the minimum amount of the "good" solvent at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until a slight turbidity (cloudiness) persists. This indicates the point of supersaturation.

  • Crystal Growth: If necessary, add a few drops of the "good" solvent to redissolve the turbidity and then allow the solution to stand undisturbed. Slow addition of the anti-solvent or allowing the anti-solvent to slowly diffuse into the solution (e.g., by placing the solution vial in a larger beaker containing the anti-solvent) can promote the growth of larger, more well-defined crystals.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Troubleshooting Common Crystallization Issues

The following diagram outlines a troubleshooting logic for common challenges encountered during crystallization.

Troubleshooting_Logic Start Crystallization Issue Observed OilingOut Compound 'Oils Out' Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals PoorYield Low Yield Start->PoorYield Sol1_Oil Reduce Concentration OilingOut->Sol1_Oil Cause: Too high concentration Sol2_Oil Slow Down Cooling Rate or Anti-Solvent Addition OilingOut->Sol2_Oil Cause: Supersaturation too rapid Sol3_Oil Change Solvent System OilingOut->Sol3_Oil Cause: Poor solvent choice Sol1_NoCrystals Induce Nucleation: - Scratch flask wall - Add seed crystal NoCrystals->Sol1_NoCrystals Cause: Nucleation barrier Sol2_NoCrystals Increase Supersaturation: - Evaporate some solvent - Add more anti-solvent NoCrystals->Sol2_NoCrystals Cause: Insufficient supersaturation Sol3_NoCrystals Allow More Time NoCrystals->Sol3_NoCrystals Cause: Slow kinetics Sol1_PoorYield Optimize Temperature Gradient (Lower final temperature) PoorYield->Sol1_PoorYield Cause: High solubility at low T Sol2_PoorYield Increase Concentration (if possible without oiling out) PoorYield->Sol2_PoorYield Cause: Dilute solution Sol3_PoorYield Change to a System with Steeper Solubility Curve PoorYield->Sol3_PoorYield Cause: Shallow solubility curve

Caption: Troubleshooting logic for crystallization.

Conclusion and Recommendations

This application note provides a robust, systematic methodology for selecting and optimizing a solvent system for the crystallization of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride. By beginning with a broad, small-scale screening of single solvents and logically progressing to binary systems where necessary, researchers can efficiently identify conditions that lead to a high-quality crystalline product. It is critical to follow up this screening with a thorough characterization of the isolated solid to ensure the desired polymorphic form has been obtained and that the purity and yield meet the required specifications. The principles and protocols outlined herein are designed to be broadly applicable to other pharmaceutical salts, providing a solid foundation for robust crystallization process development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 42937475, 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride. Retrieved from [Link]

  • Janssen (n.d.). Solvent Selection in Pharmaceutical Crystallisation. Scribd. Retrieved from [Link]

  • Gani, R., & High, M. S. (2004). Chapter 4 Solvent design for crystallization of pharmaceutical products. In Computer Aided Molecular Design (Vol. 18, pp. 135-163). ResearchGate. Retrieved from [Link]

  • Ukrainczyk, M. (2020, October 10). Solvent Selection in Pharmaceutical Crystallization Process Development. APC Ltd. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Note: While not directly cited from a search result, this is a foundational text in the field and its principles are reflected in the search results.)
  • Mills, L. E. (1932). U.S. Patent No. 1,878,970. Washington, DC: U.S. Patent and Trademark Office.
  • Zhang, B., Ådnebergli, I., Stefanidis, G. D., & Van Gerven, T. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Chemical Engineering and Processing - Process Intensification, 195, 109618. Retrieved from [Link]

Sources

Method

Title: Mass Spectrometric Characterization and Fragmentation Analysis of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract: This application note provides a detailed protocol and in-depth analysis of the mass spectrometric fragmentation...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed protocol and in-depth analysis of the mass spectrometric fragmentation pattern of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline, a compound of interest in medicinal chemistry and drug discovery. Utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI), we elucidate the primary fragmentation pathways of the protonated molecule. The study reveals that the dominant fragmentation route involves the cleavage of the benzylic ether bond, leading to the formation of a highly stable pyridinylmethyl cation. This guide serves as a practical resource for researchers, offering both a robust analytical protocol and a foundational understanding of the molecule's behavior under mass spectrometric conditions, crucial for its identification, characterization, and quantitation in complex matrices.

Introduction and Scientific Context

3-Chloro-4-(pyridin-3-ylmethoxy)aniline (Molecular Formula: C₁₂H₁₁ClN₂O, Molecular Weight: 234.68 g/mol ) is a heterocyclic compound incorporating three key structural motifs: a chloro-substituted aniline ring, a pyridine ring, and an ether linkage.[1][2] Such scaffolds are prevalent in modern drug discovery, where the unique combination of aromatic and heterocyclic systems can offer favorable pharmacological properties. The aniline moiety provides a common point for further chemical modification, the pyridine ring can influence solubility and metabolic stability, and the chloro-substituent can modulate electronic properties and binding interactions.

Given its potential role as a key intermediate or a core structure in pharmaceutical development, its unambiguous identification is critical. Mass spectrometry, particularly LC-MS/MS, stands as a cornerstone technique for the structural elucidation and quantification of such molecules.[3][4][5] Understanding the specific fragmentation pattern is not merely an academic exercise; it is essential for developing selective and sensitive analytical methods, such as Multiple Reaction Monitoring (MRM), for pharmacokinetic studies, metabolite identification, and quality control.[6]

This document provides an expert-driven guide to the fragmentation logic of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline, explaining the causality behind the observed product ions based on fundamental principles of ion chemistry.

Experimental Workflow and Protocols

The overall analytical workflow is designed to ensure reproducible sample analysis and high-quality data acquisition for structural elucidation.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation s_prep Prepare 1 mg/mL Stock Solution in Methanol s_dilute Dilute to 1 µg/mL Working Solution with 50:50 Acetonitrile:Water s_prep->s_dilute lc_inj Inject Sample into LC System s_dilute->lc_inj Transfer ms_ion Electrospray Ionization (ESI+) lc_inj->ms_ion ms_full Full Scan MS (Precursor Identification) ms_ion->ms_full ms_ms Product Ion Scan (MS/MS) (Fragmentation Analysis) ms_full->ms_ms d_process Process Mass Spectra ms_ms->d_process Acquire Data d_frag Elucidate Fragmentation Pathways d_process->d_frag d_report Generate Report d_frag->d_report

Caption: High-level workflow for the LC-MS/MS analysis of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline.

Protocol: Sample Preparation

Causality: The goal is to prepare a homogenous, particulate-free solution at a concentration suitable for ESI-MS to avoid detector saturation while ensuring a strong signal. The chosen solvent system (methanol for stock, acetonitrile/water for working solution) is compatible with reverse-phase chromatography and promotes efficient ionization.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline standard and dissolve it in 1.0 mL of HPLC-grade methanol in a clean glass vial.

  • Vortexing: Vortex the solution for 30 seconds to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a mobile phase mimic (e.g., 50:50 HPLC-grade acetonitrile:ultrapure water with 0.1% formic acid) to create the final working solution for injection.

  • Filtration (Optional): If any particulates are visible, filter the working solution through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial.

Protocol: LC-MS/MS Instrumentation and Conditions

Causality: The chromatographic conditions are selected to achieve good peak shape and retention of the analyte, separating it from potential impurities. The mass spectrometer parameters are optimized to generate a stable spray and efficiently transmit the protonated molecule for subsequent fragmentation analysis. Positive ion mode (ESI+) is chosen because the two nitrogen atoms (aniline and pyridine) are basic and readily accept a proton.[7]

Table 1: Liquid Chromatography Parameters

Parameter Value
LC System Agilent 1290 Infinity II or equivalent
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C

| Injection Vol. | 2 µL |

Table 2: Mass Spectrometry Parameters

Parameter Value
MS System Sciex QTRAP 6500+ or equivalent Q-TOF
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 500 °C
IonSpray Voltage 4500 V
Scan Type 1 Full Scan (Q1 Scan)
Mass Range m/z 50 - 300
Scan Type 2 Product Ion Scan (MS/MS)
Precursor Ion m/z 235.1

| Collision Energy | 25-45 eV (optimized) |

Results: Fragmentation Pattern Analysis

Full Scan Mass Spectrum: The Precursor Ion

In positive ESI mode, 3-Chloro-4-(pyridin-3-ylmethoxy)aniline readily protonates to form the even-electron ion, [M+H]⁺. Given the higher basicity of the pyridine nitrogen compared to the aniline nitrogen, protonation is most likely to occur on the pyridine ring. The calculated monoisotopic mass of the neutral molecule is 234.0560 Da. Therefore, the protonated precursor ion is observed at a mass-to-charge ratio (m/z) of 235.0638 .

A key validation feature is the presence of the chlorine isotope pattern. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a second peak corresponding to the [M+2+H]⁺ ion is observed at m/z 237.0609 , with an intensity approximately one-third of the monoisotopic peak. This isotopic signature provides high confidence in the elemental composition of the detected ion.[8]

Tandem MS (MS/MS) Spectrum: Elucidation of Fragmentation Pathways

Collision-Induced Dissociation (CID) of the precursor ion (m/z 235.1) reveals a simple yet highly characteristic fragmentation pattern dominated by a single cleavage event.

Caption: Proposed MS/MS fragmentation pathway of protonated 3-Chloro-4-(pyridin-3-ylmethoxy)aniline.

Major Fragmentation Pathway: Benzylic Ether Bond Cleavage

The most labile bond in the protonated molecule is the C-O bond of the benzylic ether. The positive charge, stabilized by the pyridine ring, facilitates the heterolytic cleavage of this bond. This is the dominant fragmentation event.

  • [M+H]⁺ → [C₆H₆N]⁺ + C₆H₆ClNO

    • Precursor Ion: m/z 235.1

    • Product Ion: The cleavage results in the formation of the pyridinylmethyl cation at m/z 92.1 . This fragment is particularly stable due to resonance and is often the base peak in the product ion spectrum of compounds containing this moiety.

    • Neutral Loss: This fragmentation is accompanied by the neutral loss of 3-chloro-4-aminophenol (143.0 Da).

Secondary Fragmentation Pathway

The stable m/z 92.1 ion can be subjected to higher collision energy to induce further fragmentation, which is characteristic of the pyridine ring itself.

  • [C₆H₆N]⁺ → [C₅H₅]⁺ + HCN

    • Precursor Ion: m/z 92.1

    • Product Ion: A subsequent loss of neutral hydrogen cyanide (HCN, 27.0 Da) from the pyridinylmethyl cation leads to the formation of the cyclopentadienyl cation at m/z 65.1 .[9] This is a common fragmentation pathway for pyridine-containing compounds.

Table 3: Summary of Observed Fragment Ions

Precursor Ion (m/z) Product Ion (m/z) Proposed Formula Proposed Structure Neutral Loss (Da)
235.1 92.1 [C₆H₆N]⁺ Pyridinylmethyl Cation 143.0

| 235.1 (or 92.1) | 65.1 | [C₅H₅]⁺ | Cyclopentadienyl Cation | 170.0 (or 27.0) |

Conclusion

The mass spectrometric fragmentation of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline under positive electrospray ionization conditions is highly predictable and characterized by a dominant fragmentation pathway. The protonated molecule at m/z 235.1 preferentially cleaves at the benzylic ether bond to yield a stable and abundant pyridinylmethyl cation at m/z 92.1. This primary transition (235.1 → 92.1) serves as an excellent candidate for developing highly selective and sensitive quantitative assays using MRM. This application note provides the necessary protocols and foundational knowledge for researchers to confidently identify and analyze this compound and structurally related analogs in various scientific applications.

References

  • PrecisionFDA. (n.d.). 3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE. Retrieved from [Link]

  • Puig, D., & Barceló, D. (2005). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and Bioanalytical Chemistry, 381(1), 268-276. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 3-Chloro-4-[(pyridin-3-yl)methoxy]aniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride. Retrieved from [Link]

  • Jayatilaka, D., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. Retrieved from [Link]

  • ResearchGate. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Lin, D., et al. (2003). Development of an isotope dilution liquid chromatography/tandem mass spectrometry detection method for DNA adducts of selected aromatic amines. Chemical Research in Toxicology, 16(9), 1104-1111. Retrieved from [Link]

  • ChemSrc. (n.d.). 3-chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride [1170528-42-3]. Retrieved from [Link]

  • Zha, H., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9181-9192. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (General knowledge, no direct link available for specific fragmentation rules, but this is a standard textbook reference).
  • SlideServe. (2019). Fragmentation of Amines in EI-MS. Retrieved from [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Retrieved from [Link]

  • ResearchGate. (2008). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Retrieved from [Link]

  • Wang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5828. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22617-22625. Retrieved from [Link]

  • Schrlau, M. G., et al. (2012). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry, 316-318, 169-176. Retrieved from [Link]

  • Kuck, D., & Matthias, C. (1994). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry, 5(10), 920-922. Retrieved from [Link]

  • ResearchGate. (2011). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

  • Klee, S., et al. (2021). Observation of charged droplets from electrospray ionization (ESI) plumes in API mass spectrometers. Journal of the American Society for Mass Spectrometry, 32(8), 2130-2139. Retrieved from [Link]

  • Vékey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 682. Retrieved from [Link]

  • Joshi, K. C., Pathak, V. N., & Grover, V. (2009). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society, 86(12), 1310-1313.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Smyth, T. J., et al. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 21(4), 557-566. Retrieved from [Link]

  • Lee, J. K., et al. (2022). Sprayed water microdroplets containing dissolved pyridine spontaneously generate pyridyl anions. Proceedings of the National Academy of Sciences, 119(12), e2201533119. Retrieved from [Link]

  • Keats, N. G., et al. (1980). Mass spectral fragmentation pattern of 3‐methyl‐4‐arylaminomethyleneisoxazol‐5‐ones. Journal of Heterocyclic Chemistry, 17(6), 1153-1155. Retrieved from [Link]

  • Mori, K., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(8), 1469-1477. Retrieved from [Link]

Sources

Application

Topic: Preparation of Stock Solutions of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride for Cell Culture

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive, field-proven protocol for the preparation, sterilization, storage, and quality control of s...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the preparation, sterilization, storage, and quality control of stock solutions of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride for use in cell culture applications. As a research chemical, the integrity of experimental results depends critically on the precise and consistent preparation of this compound.[1] This guide moves beyond a simple set of instructions to explain the scientific rationale behind each step, ensuring that researchers, scientists, and drug development professionals can generate reliable and reproducible data. We address key considerations including solvent selection, concentration calculations, sterile filtration, and long-term stability to create a self-validating workflow.

Quantitative Data & Compound Properties Summary

For efficient experimental planning, the essential physicochemical and handling parameters for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride are consolidated below.

PropertyValueSource(s)
IUPAC Name 3-chloro-4-(pyridin-3-ylmethoxy)aniline;dihydrochloride[2]
Molecular Formula C₁₂H₁₃Cl₃N₂O[1][2]
Molecular Weight 307.6 g/mol [1][2]
CAS Number 1170528-42-3[2][3]
Appearance Solid (form may vary by supplier)[4]
Recommended Solvent Dimethyl Sulfoxide (DMSO), Cell Culture Grade[5][6]
Stock Concentration 10 mM (Recommended)[7][8]
Storage of Powder Room temperature, protected from light and moisture[4]
Stock Solution Storage -20°C (Short-term, < 1 month) or -80°C (Long-term, > 1 month)[7][8][9]
Final DMSO in Media Should not exceed 0.5%; ≤ 0.1% is recommended for most cell lines[5]

Guiding Principles: The Rationale Behind the Protocol

A robust protocol is built on a foundation of sound scientific principles. Understanding the "why" behind each step is critical for troubleshooting and adapting the methodology for specific experimental needs.

  • The Choice of Solvent: Why DMSO? 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride, like many small organic molecules used in drug discovery, exhibits poor solubility in aqueous solutions. Dimethyl Sulfoxide (DMSO) is a powerful, aprotic solvent capable of dissolving a wide range of compounds.[10] Its use in cell culture is well-established; however, it is not inert. At concentrations above 0.5%, DMSO can induce cellular stress, differentiation, or toxicity.[5] Therefore, preparing a highly concentrated stock solution (e.g., 10 mM) is essential to ensure the final volume of DMSO added to the cell culture medium is negligible (typically ≤ 0.1%), minimizing any off-target solvent effects.[5] Always use high-purity, sterile, cell-culture grade DMSO for these preparations.[6][11]

  • Sterility is Non-Negotiable Cell cultures are highly susceptible to microbial contamination.[12] Any solution added to the culture medium must be sterile to prevent the introduction of bacteria, fungi, or mycoplasma, which can rapidly compromise experiments.[13][14] Since DMSO and heat-labile compounds cannot be autoclaved, sterile filtration is the gold-standard method.[15][16] A 0.22 µm pore size is sufficient to remove most bacteria.[16] The choice of filter membrane material is critical; Polytetrafluoroethylene (PTFE) or nylon membranes are recommended for their compatibility with 100% DMSO.[17]

  • The Imperative of Aliquoting and Proper Storage The long-term stability of a compound in solution can be compromised by repeated freeze-thaw cycles, which can introduce moisture via condensation and promote degradation.[9] Furthermore, frequent opening of a primary stock tube increases the risk of contamination. To mitigate these risks, the primary stock solution should be dispensed into smaller, single-use aliquots.[15] Storing these aliquots at -80°C minimizes chemical degradation and solvent evaporation, preserving the integrity of the compound for an extended period.[8][9] Protecting the compound from light, both in its solid form and in solution, is also a crucial practice to prevent potential photodegradation.[7][18]

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the comprehensive workflow for preparing sterile, aliquoted stock solutions of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride.

G cluster_prep Phase 1: Preparation & Dissolution cluster_sterile Phase 2: Sterilization & Aliquoting cluster_store Phase 3: Storage & Use A Step 1: Equilibrate Compound to RT B Step 2: Calculate Mass for 10 mM Stock A->B C Step 3: Weigh Powder in Fume Hood B->C D Step 4: Dissolve in Sterile DMSO C->D E Step 5: Vortex/Sonicate Until Clear D->E F Step 6: Draw Solution into Sterile Syringe E->F G Step 7: Attach 0.22 µm PTFE Syringe Filter F->G H Step 8: Filter into Sterile Collection Tube G->H I Step 9: Aliquot into Single-Use Cryovials H->I J Step 10: Label Aliquots (Name, Conc., Date) I->J K Step 11: Store at -80°C (Long-Term) J->K L Step 12: Dilute to Working Concentration in Media K->L

Caption: Workflow for preparing sterile stock solutions.

Detailed Protocol

This protocol details the steps to prepare a 10 mM stock solution of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride.

Materials and Reagents
  • 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride (MW: 307.6 g/mol )

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade, Sterile (e.g., ATCC® 4-X™)[6]

  • Calibrated analytical balance

  • Sterile, amber, or light-blocking 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, amber, or light-blocking cryovials for aliquots

  • Sterile 1 mL or 3 mL syringes

  • Sterile 0.22 µm syringe filters, PTFE or nylon membrane[17]

  • Pipettors and sterile filter tips

  • Vortex mixer

  • Sonicator bath (optional)

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, gloves

Step-by-Step Methodology

Part A: Calculation and Dissolution

  • Pre-Weighing Preparation: Before opening, allow the vial of the compound powder to equilibrate to room temperature for at least 20 minutes. This prevents atmospheric moisture from condensing on the cold powder.

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 307.6 g/mol / 1000

    • Example for 1 mL: 1 mL x 10 mmol/L x 307.6 mg/mmol / 1000 mL/L = 3.076 mg

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of powder (e.g., 3.076 mg) and transfer it into a sterile, amber microcentrifuge tube.

  • Dissolution: Add the corresponding volume of sterile DMSO (e.g., 1 mL) to the tube containing the powder.

  • Solubilization: Cap the tube tightly and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[8] Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

Part B: Sterilization and Storage

  • Syringe Preparation: Working in a laminar flow hood or biosafety cabinet, unpackage a sterile syringe. Draw the entire volume of the dissolved compound solution into the syringe.

  • Filter Attachment: Securely attach a sterile 0.22 µm PTFE syringe filter to the tip of the syringe.[17]

  • Sterile Filtration: Carefully dispense the solution through the filter into a new sterile, light-blocking collection tube. Apply slow, steady pressure to the syringe plunger. This is your sterile 10 mM primary stock.

  • Aliquoting: Immediately dispense the sterile stock solution into single-use working aliquots (e.g., 20 µL) in sterile, amber cryovials. This minimizes freeze-thaw cycles and the risk of contamination.[8][9]

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), date of preparation, and your initials.[7][18]

  • Storage: Store the labeled aliquots at -80°C for long-term storage (recommended).[8] For use within a month, -20°C is acceptable.

Preparation of Working Solutions

To treat cells, the 10 mM stock must be diluted into fresh, pre-warmed cell culture medium immediately before use.

  • Example Dilution for a 10 µM final concentration:

    • Perform a serial dilution if necessary, or directly dilute the stock 1:1000.

    • To make 1 mL of medium with a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Gently mix by pipetting or inverting the tube before adding to your cells.

G Stock 10 mM Stock Solution (in DMSO) Working 10 µM Working Solution (Final Concentration) Stock->Working Add 1 µL (1:1000 Dilution) Media Cell Culture Medium (e.g., 999 µL) Media->Working Diluent

Sources

Method

Formulation strategies for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride delivery

Application Note: Formulation and Delivery Strategies for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Dihydrochloride Executive Summary The development of targeted kinase inhibitors and related pharmacophores often stalls no...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Delivery Strategies for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Dihydrochloride

Executive Summary

The development of targeted kinase inhibitors and related pharmacophores often stalls not due to a lack of target affinity, but because of insurmountable physicochemical barriers. 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride is a highly active, weakly basic intermediate/API building block that presents a classic formulation paradox: it exhibits excellent gastric solubility as a salt, but suffers from rapid precipitation at intestinal pH, severely truncating its oral bioavailability.

This application note details two advanced, field-proven formulation strategies designed to overcome these barriers: Amorphous Solid Dispersions (ASDs) for oral delivery and Active-Loaded Liposomes for targeted parenteral administration. By understanding the thermodynamic causality behind the compound's phase behavior, formulation scientists can engineer self-validating delivery systems that ensure clinical viability.

Physicochemical Profiling & Formulation Rationale

Before engineering a delivery vehicle, one must map the thermodynamic landscape of the active pharmaceutical ingredient (API). 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride features two distinct basic centers: a pyridine ring and an aniline moiety.

  • The Causality of Precipitation: In the acidic environment of the stomach (pH 1.2), the dihydrochloride salt is fully ionized and highly soluble. However, as the compound transits into the duodenum (pH 6.8), it deprotonates into its free base form. The free base is highly lipophilic and possesses a rigid crystal lattice, driving rapid thermodynamic nucleation and precipitation. Once precipitated, systemic absorption ceases.

  • Strategic Interventions: To deliver this compound orally, we must trap it in a high-energy amorphous state and inhibit nucleation during GI transit. For parenteral delivery, we can exploit its weak base characteristics to actively pump it into liposomes against a concentration gradient.

Table 1: Physicochemical Profile of the API [1]

Parameter Value Formulation Implication
Molecular Weight 307.6 g/mol Favorable for lipid bilayer permeation.
Molecular Formula C12H13Cl3N2O High halogen content increases lipophilicity.
pKa (Estimated) ~5.2 (Pyridine), ~4.6 (Aniline) pH-dependent solubility; ideal for active remote loading.
Solubility (pH 1.2) >50 mg/mL (as salt) Rapid gastric dissolution.

| Solubility (pH 6.8) | <0.1 mg/mL (as free base) | High risk of intestinal precipitation. |

Strategy A: Oral Delivery via Amorphous Solid Dispersion (ASD)

Mechanistic Rationale

To circumvent intestinal precipitation, the API is formulated as an Amorphous Solid Dispersion (ASD) using Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) . HPMCAS is an amphiphilic enteric polymer that serves a dual purpose: it stabilizes the high-energy amorphous API in the solid state, and upon dissolution, it provides steric and kinetic barriers that2[2] long enough for complete intestinal absorption[3].

Pathway1 A Crystalline API (Dihydrochloride) B Gastric Dissolution (pH 1.2) A->B C Intestinal Transit (pH 6.8) B->C D Supersaturated Free Base C->D Deprotonation E Precipitation (Bioavailability Loss) D->E Thermodynamic Drive F Systemic Absorption D->F Permeation G HPMCAS Polymer Matrix G->E Steric/Kinetic Inhibition

Fig 1. Mechanistic pathway of HPMCAS-mediated supersaturation maintenance for oral delivery.

Protocol: Spray Drying & Supersaturation Maintenance

This protocol utilizes a closed-loop spray dryer (e.g., Büchi B-290) to generate the ASD.

  • Solvent Selection & Preparation: Dissolve 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride (free-based in situ with a stoichiometric amount of NaOH) and HPMCAS-M grade in a 9:1 (v/v) Methanol/Dichloromethane co-solvent system. Causality: The co-solvent ensures both the lipophilic free base and the amphiphilic polymer are completely solvated, preventing phase separation prior to atomization. Target a total solid concentration of 5% w/v at a 1:3 Drug:Polymer ratio.

  • Atomization Parameters: Set the inlet temperature to 85°C and the aspirator to 100%. Adjust the feed rate to 4-5 mL/min to maintain an outlet temperature of ~45°C.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual organic solvents below ICH Q3C limits.

  • Self-Validation Check (Critical): Perform Powder X-Ray Diffraction (PXRD) immediately post-drying. The absence of sharp Bragg peaks confirms a fully amorphous system. If peaks are present, the inlet temperature must be increased, or the feed rate decreased to ensure complete solvent evaporation before droplet impact.

Table 2: Comparative Dissolution Metrics (Simulated Intestinal Fluid, pH 6.8)

Formulation Cmax (µg/mL) AUC (µg*h/mL) Supersaturation Duration
Crystalline API 12.5 45.0 < 15 min (Rapid crash)

| HPMCAS ASD (1:3) | 85.0 | 320.0 | > 120 min |

Strategy B: Parenteral Delivery via Active-Loaded Liposomes

Mechanistic Rationale

For targeted oncology applications, formulating the API into nanoparticles is preferred. Because 3-Chloro-4-(pyridin-3-ylmethoxy)aniline is a weak base, it is a prime candidate for 4[4].

By creating liposomes with an internal acidic environment (using 250 mM ammonium sulfate) and suspending them in a neutral external buffer (pH 7.4), we create a chemical pump[5]. The uncharged free base diffuses across the lipid bilayer. Once inside, the ammonium ion dissociates into ammonia gas (which escapes the liposome) and a proton. The API picks up the proton, becomes a highly polar dihydrochloride/sulfate salt, and is trapped inside the aqueous core.

Pathway2 Ext External Phase (pH 7.4) Uncharged Base (Permeable) Membrane Liposomal Bilayer (Cholesterol/DSPC) Ext->Membrane Passive Diffusion Int Internal Phase (pH ~4.0) Ammonium Sulfate (250 mM) Membrane->Int Transmembrane Crossing Trapped Protonated API-Sulfate (Impermeable Precipitate) Int->Trapped Ion Trapping (NH4+ -> NH3 + H+) Trapped->Membrane Blocked Efflux

Fig 2. Active remote loading mechanism utilizing a transmembrane ammonium sulfate gradient.

Protocol: Remote Loading via Ammonium Sulfate Gradient
  • Lipid Film Hydration: Dissolve DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol (molar ratio 55:45) in chloroform. Evaporate under a rotary vacuum to form a thin lipid film. Hydrate the film with 250 mM Ammonium Sulfate solution (pH 5.5) at 65°C (above the phase transition temperature of DSPC).

  • Sizing (Extrusion): Pass the multilamellar vesicles through polycarbonate membranes (200 nm, then 100 nm) using a Lipex extruder at 65°C to achieve a unilamellar population.

  • Gradient Establishment: Dialyze the liposomes against 10 mM HEPES buffer (pH 7.4) containing 150 mM NaCl for 24 hours. Causality: This removes external ammonium sulfate, establishing the transmembrane gradient necessary for the chemical pump to function.

  • Active Loading: Add 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride to the external phase at a Drug-to-Lipid ratio of 1:5 (w/w). Incubate at 60°C for 60 minutes.

  • Self-Validation Check (Critical): Pass a 100 µL aliquot through a Sephadex G-50 spin column to separate free drug from liposomes. Quantify the unencapsulated drug in the eluate via HPLC. An encapsulation efficiency (EE) of <90% indicates gradient collapse; verify the external buffer pH and ensure the internal ammonium sulfate was not prematurely dialyzed.

Table 3: Liposomal Quality Control Specifications

Parameter Target Specification Analytical Method
Particle Size (Z-average) 80 - 120 nm Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.15 Dynamic Light Scattering (DLS)
Encapsulation Efficiency > 95% SEC + HPLC-UV

| External pH | 7.4 ± 0.1 | Potentiometry |

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 42937475, 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride." PubChem. Available at:[Link]

  • Butreddy, A. (2022). "Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic." European Journal of Pharmaceutics and Biopharmaceutics. Available at:[Link]

  • Barenholz, Y., et al. (1993). "Method of amphiphatic drug loading in liposomes by pH gradient." US Patent 5192549A.
  • Muntimadugu, E., et al. (2018). "Ionic gradient liposomes: Recent advances in the stable entrapment and prolonged released of local anesthetics and anticancer drugs." Biomedicine & Pharmacotherapy. Available at:[Link]

  • Zhang, Y., et al. (2020). "Effect of supersaturation on the oral bioavailability of paclitaxel/polymer amorphous solid dispersion." Scilit. Available at:[Link]

Sources

Application

Preclinical Manufacturing Guide: Scale-Up Synthesis of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Dihydrochloride

Strategic Rationale & Process Overview The molecule 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride is a highly valuable functionalized aniline intermediate, frequently utilized as a core pharmacophore in the dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Process Overview

The molecule 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride is a highly valuable functionalized aniline intermediate, frequently utilized as a core pharmacophore in the development of targeted kinase inhibitors[1]. Transitioning the synthesis of this molecule from a benchtop discovery scale (milligrams) to a preclinical manufacturing scale (kilograms) introduces significant chemical engineering challenges.

A successful scale-up campaign must strictly control exothermic reactions, prevent the formation of genotoxic impurities, and ensure the correct stoichiometric salt formation of the final active pharmaceutical ingredient (API)[2]. This application note details a robust, three-step scalable route designed to maximize chemoselectivity and polymorphic purity.

Mechanistic Causality in Route Design (The "Why")

To ensure a self-validating and scalable process, every reagent and condition has been selected based on mechanistic causality:

  • Step 1: Williamson Etherification: The coupling of 2-chloro-4-nitrophenol with 3-(chloromethyl)pyridine hydrochloride requires a base. While sodium hydroxide is common in bench chemistry, it can lead to competitive hydrolysis of the alkyl chloride at scale. We utilize anhydrous Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF). The mild, heterogeneous nature of K2​CO3​ ensures a controlled, slow release of the phenoxide anion, suppressing exothermic runaways and preventing unwanted ring-alkylation side reactions[3].

  • Step 2: Chemoselective Nitro Reduction: Reducing a nitro group in the presence of an aryl chloride is notoriously difficult due to competitive hydrodechlorination (cleavage of the C-Cl bond). Standard Palladium on Carbon (Pd/C) catalysts lead to near-complete dehalogenation under standard hydrogen pressures[4]. To solve this, we employ a sulfided 1% Platinum on Carbon (Pt/C) catalyst. The sulfur acts as a selective poison, sterically and electronically blocking the highly active edge sites responsible for C-Cl oxidative addition, while leaving the basal planes active for nitro reduction[5].

  • Step 3: Dihydrochloride Salt Crystallization: The free base contains two basic centers: a pyridine nitrogen ( pKa​≈5.2 ) and an aniline nitrogen ( pKa​≈4.6 ). To guarantee the formation of the uniform dihydrochloride salt[2], the free base is dissolved in a low-polarity solvent (Ethyl Acetate) and treated with an excess of anhydrous HCl gas. This forces the highly crystalline dihydrochloride to precipitate immediately, preventing the formation of mixed monohydrochloride hydrates.

Quantitative Process Metrics

The transition from bench to pilot scale was monitored using strict acceptance criteria. The use of sulfided Pt/C was the critical variable in achieving high purity.

Table 1: Catalyst Screening for Chemoselective Nitro Reduction | Catalyst System | H2​ Pressure (bar) | Conversion (%) | Yield of Target (%) | Des-chloro Impurity (%) | | :--- | :--- | :--- | :--- | :--- | | 5% Pd/C | 3.0 | >99.0 | 65.4 | 32.1 | | 5% Pt/C (Unmodified) | 3.0 | >99.0 | 88.2 | 9.5 | | 1% Pt/C (Sulfided) | 3.0 | >99.0 | 98.1 | <0.5 |

Table 2: Scale-Up Performance (Bench vs. Preclinical Pilot)

Metric Bench Scale (10 g) Pilot Scale (2.5 kg) Preclinical Acceptance Criteria
Overall Yield (3 steps) 78% 74% >70%
HPLC Purity 99.1% 99.6% >99.0%
Chloride Equivalents 2.01 1.98 2.0 ± 0.1 eq

| Heavy Metals (Pt) | <10 ppm | <2 ppm | <10 ppm |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Protocol A: Synthesis of 3-Chloro-4-(pyridin-3-ylmethoxy)nitrobenzene
  • Charge: To a 20 L jacketed reactor, charge 2-chloro-4-nitrophenol (1.00 kg, 5.76 mol), anhydrous K2​CO3​ (2.39 kg, 17.28 mol), and DMF (10 L). Stir at 25°C for 30 minutes to pre-form the phenoxide[3].

  • Addition: Slowly add 3-(chloromethyl)pyridine hydrochloride (1.04 kg, 6.34 mol) in portions over 1 hour, maintaining the internal temperature below 40°C.

  • Heating: Ramp the reactor temperature to 80°C and hold for 6 hours.

  • Self-Validation Checkpoint (IPC 1): Withdraw a 0.5 mL aliquot, dilute in Acetonitrile, and analyze via HPLC (254 nm). Condition for advancement: Residual 2-chloro-4-nitrophenol must be <1.0% AUC. If >1.0%, extend heating by 2 hours and re-sample.

  • Workup: Cool to 20°C and slowly add 15 L of purified water to precipitate the product. Filter the resulting yellow solid, wash with water (3 x 2 L), and dry under vacuum at 50°C.

Protocol B: Chemoselective Catalytic Hydrogenation
  • Charge: In a 20 L Hastelloy pressure reactor, suspend the nitro intermediate from Protocol A (approx. 1.50 kg) in Methanol (12 L). Add 1% sulfided Pt/C (75 g, 5 wt% loading relative to substrate)[5].

  • Purge & React: Purge the vessel with Nitrogen (3x), then with Hydrogen (3x). Pressurize with H2​ to 3.0 bar and heat to 40°C.

  • Self-Validation Checkpoint (IPC 2): Monitor hydrogen gas uptake via a mass flow controller. Condition for advancement: H2​ consumption must cease for 30 consecutive minutes. Confirm via HPLC that the des-chloro impurity (4-(pyridin-3-ylmethoxy)aniline) is <0.5% AUC[4].

  • Workup: Filter the reaction mixture through a Celite pad under a nitrogen atmosphere to remove the Pt/C catalyst. Concentrate the filtrate under reduced pressure to yield the free base as a viscous oil.

Protocol C: Dihydrochloride Salt Crystallization
  • Dissolution: Dissolve the crude free base in anhydrous Ethyl Acetate (8 L) and cool the jacketed reactor to 0–5°C.

  • Salt Formation: Slowly bubble anhydrous HCl gas (or add 4M HCl in Dioxane/EtOAc) into the solution until the pH of an aqueous aliquot reaches 1.0. A thick white precipitate will form immediately.

  • Aging: Stir the slurry at 5°C for 2 hours to ensure complete crystallization and uniform particle size.

  • Self-Validation Checkpoint (IPC 3): Filter a 100 mg sample, dry it, and perform an argentometric titration ( AgNO3​ ). Condition for advancement: Chloride content must be 2.0 ± 0.1 equivalents[2]. If <1.9 eq, resume HCl addition.

  • Isolation: Filter the bulk solid, wash with cold Ethyl Acetate (2 L), and dry in a vacuum oven at 40°C for 24 hours.

Process Workflow Diagram

ProcessFlow Start Raw Materials: 2-Chloro-4-nitrophenol 3-(Chloromethyl)pyridine Step1 Step 1: Etherification (K2CO3, DMF, 80°C) Start->Step1 IPC1 IPC 1: HPLC <1% Starting Material Step1->IPC1 IPC1->Step1 Fail (Add Time) Int1 Intermediate: Nitrobenzene Derivative IPC1->Int1 Pass Step2 Step 2: Hydrogenation (1% Pt/C sulfided, H2) Int1->Step2 IPC2 IPC 2: HPLC <0.5% Des-chloro Impurity Step2->IPC2 Int2 Free Base: Aniline Derivative IPC2->Int2 Pass Step3 Step 3: Salt Formation (Anhydrous HCl, EtOAc) Int2->Step3 IPC3 IPC 3: Titration 2.0 ± 0.1 eq Chloride Step3->IPC3 Final Final API: Dihydrochloride Salt IPC3->Final Pass

Process workflow for the scale-up synthesis of the target dihydrochloride salt.

References

  • Title: 3-Chloro-4-[(pyridin-3-yl)
  • Title: 3-Chloro-4-(pyridin-3-ylmethoxy)
  • Title: Hydrogenation of chloronitrobenzenes over Pd and Pt catalysts supported on cationic resins Source: ResearchGate URL
  • Title: US10167248B2 - Process for the reductive amination and selective hydrogenation of substrates containing a selected halogen Source: Google Patents URL
  • Title: Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

How to improve solubility of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride in aqueous media

Welcome to the advanced troubleshooting guide for formulating and solubilizing 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride (MW: 307.6 g/mol ). As a diprotic salt containing both aniline and pyridine basic cen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for formulating and solubilizing 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride (MW: 307.6 g/mol ). As a diprotic salt containing both aniline and pyridine basic centers, this compound presents unique physicochemical challenges during aqueous formulation.

This guide is designed for researchers and drug development professionals to diagnose precipitation issues, understand the underlying thermodynamic causality, and implement self-validating formulation protocols.

Mechanistic Overview & Diagnostic Logic

When working with dihydrochloride salts of lipophilic weak bases, researchers frequently encounter sudden precipitation upon dilution in physiological media. This is rarely a failure of the compound itself, but rather a thermodynamic response to the microenvironment driven by two primary mechanisms:

  • pH-Induced Free Base Conversion : The pKa values of the pyridine and aniline nitrogens typically fall between 4.0 and 5.5. In pure water, the salt dissolves completely, yielding an acidic solution. However, when introduced to buffered media at physiological pH (e.g., PBS at pH 7.4), the basic centers deprotonate. The resulting un-ionized "free base" is highly lipophilic and rapidly precipitates.

  • The Common Ion Effect : In chloride-rich media like 0.9% Normal Saline or simulated gastric fluid, the massive excess of background chloride ions (154 mEq/L) shifts the solubility product ( Ksp​ ) equilibrium to the left. This forces the intact dihydrochloride salt out of solution, even at acidic pH values where it should theoretically remain ionized.

To determine which mechanism is causing your specific formulation failure, follow the diagnostic workflow below.

G A Precipitation of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline 2HCl B Media Analysis A->B C Chloride-Rich Media (e.g., 0.9% NaCl) B->C If Saline D Physiological pH (e.g., PBS pH 7.4) B->D If Buffer E Common Ion Effect C->E F Free Base Conversion D->F G Switch to 5% Dextrose (D5W) or use Co-solvents E->G H Use HP-β-CD Complexation or Micellar Surfactants F->H

Diagnostic workflow for resolving dihydrochloride salt precipitation.

Troubleshooting FAQs

Q1: I dissolved the compound perfectly in sterile water, but it crashed out immediately upon adding 10X PBS. Why did this happen, and how do I fix it? Causality: This is a classic case of pH-induced free base precipitation. PBS buffers the solution to pH 7.4, which is significantly higher than the pKa of the compound's basic groups. The compound deprotonates into its lipophilic free base form and crashes out. Solution & Validation: To validate this mechanism, add a few drops of 1M HCl to drop the pH below 4.0. If the precipitate instantly redissolves, pH is the culprit. To maintain solubility at pH 7.4 for biological assays, you must encapsulate the hydrophobic free base using inclusion complexation, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) 1.

Q2: I am formulating for IV injection using 0.9% Normal Saline (pH ~5.5). The pH is acidic enough to keep it ionized, but I still see micro-crystals. What is going wrong? Causality: The issue here is the Common Ion Effect . The high concentration of chloride ions in normal saline suppresses the solubility product ( Ksp​ ) of the dihydrochloride salt, forcing the ionized salt out of solution 2. Solution & Validation: Attempt dissolution in 5% Dextrose in Water (D5W) instead of saline. D5W is isotonic but chloride-free. If the solution remains optically clear in D5W, the common ion effect was the definitive cause.

Q3: Can I use a combination of Ethanol and Cyclodextrins to maximize solubility for a high-dose toxicology study? Causality: Proceed with extreme caution. While co-solvents (like ethanol or PEG 400) increase the bulk solvent's polarity and dissolve the free drug, they can competitively displace the drug from the cyclodextrin cavity. This leads to a destabilizing effect on the inclusion complex, potentially reducing overall solubility rather than enhancing it 3. Solution & Validation: If a ternary system is required, keep the co-solvent concentration strictly <10% v/v. Validate the formulation by performing a phase-solubility study (Protocol 2) to ensure the co-solvent is not depressing the complexation binding constant ( K1:1​ ).

Self-Validating Experimental Protocols

Protocol 1: Preparation of a Biocompatible Ternary Co-solvent System (For In Vivo Dosing)

This protocol utilizes micellar solubilization and co-solvency to bypass both the common ion effect and pH-dependent precipitation, yielding a formulation suitable for PO or IV dosing.

  • Weighing: Accurately weigh the required amount of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline 2HCl into a glass vial.

  • Primary Solubilization: Add Polyethylene Glycol 400 (PEG 400) to achieve 10% of the final target volume. Add Tween 80 to achieve 5% of the final volume. Vortex vigorously for 2 minutes.

    • Validation Check 1: The mixture must be a clear, viscous liquid. If cloudy, heat gently to 37°C in a water bath until optically clear.

  • Aqueous Dilution: Slowly add 5% Dextrose in Water (D5W) dropwise while continuously vortexing to reach the final volume (85% D5W).

    • Validation Check 2: Shine a laser pointer through the vial. If you observe a solid beam of light (Tyndall effect), colloidal precipitation has occurred, indicating the drug concentration exceeds the micellar capacity.

  • Sterile Filtration: Filter the clear solution through a 0.22 µm PVDF or PTFE syringe filter.

    • Validation Check 3: Measure the pre- and post-filtration concentration via HPLC-UV. A recovery of >95% validates complete, true solubilization rather than suspension.

Protocol 2: Higuchi-Connors Phase-Solubility Profiling

Use this protocol to determine the exact amount of HP-β-CD required to solubilize your target concentration at pH 7.4.

Protocol S1 Step 1: Prepare HP-β-CD Solutions (0 to 20% w/v) S2 Step 2: Add Excess 3-Chloro-...aniline 2HCl S1->S2 S3 Step 3: Equilibrate (Shake at 25°C for 48h) S2->S3 S4 Step 4: Centrifuge & Filter (0.45 µm PTFE) S3->S4 S5 Step 5: HPLC Analysis of Supernatant S4->S5

Workflow for Higuchi-Connors phase-solubility profiling.

  • Prepare a series of PBS (pH 7.4) solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 15, and 20% w/v).

  • Add an excess amount of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline 2HCl (e.g., 50 mg) to 1 mL of each cyclodextrin solution.

  • Seal the vials and agitate on an orbital shaker at 25°C for 48 hours to reach thermodynamic equilibrium.

  • Centrifuge the suspensions at 10,000 x g for 10 minutes, then filter the supernatant through a 0.45 µm filter.

  • Analyze the drug concentration in the filtrate via HPLC.

    • Validation Check: Plot Drug Concentration (M) vs. CD Concentration (M). The data must yield an R2>0.98 for an AL​ -type linear complexation. If the curve plateaus, you have reached the solubility limit of the complex itself.

Quantitative Excipient Performance Data

The table below summarizes the expected solubilization capacity of various excipient systems for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline 2HCl, based on phase-solubility models for lipophilic diprotic salts.

Excipient / Media SystemPrimary Solubilization MechanismExpected Solubility (mg/mL)Biocompatibility / Application
Pure Water (pH ~2.5) Complete Ionization> 50.0Stock solutions only (Highly acidic, tissue irritant)
0.9% NaCl (pH 5.5) Common Ion Effect Suppression< 1.0Not recommended (High risk of precipitation)
PBS (pH 7.4) Free Base Precipitation< 0.1Not recommended (Compound crashes out)
5% Dextrose (D5W) Ionization (Chloride-free)5.0 - 10.0IV Dosing (Low to moderate concentration)
20% HP-β-CD in PBS Inclusion Complexation15.0 - 25.0IV / IP Dosing, In Vitro Cell Assays
10% PEG400 + 5% Tween 80 Micellar Solubilization10.0 - 20.0PO Dosing, Toxicology Studies

References

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. National Institutes of Health (NIH) / MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Derivatives

Prepared by: Senior Application Scientist, Drug Development Support This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the oral bioavailability of...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Development Support

This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the oral bioavailability of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline and its derivatives. This chemical scaffold is a cornerstone for numerous potent kinase inhibitors, yet its inherent physicochemical properties frequently lead to suboptimal pharmacokinetic profiles. This document provides a structured troubleshooting guide and a series of frequently asked questions to diagnose issues and implement effective solutions.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during preclinical development in a direct question-and-answer format.

Q1: My lead candidate shows excellent in vitro potency but exhibits very low and erratic plasma exposure (AUC) in our initial rodent PK studies. Where do I begin troubleshooting?

A1: This is a classic and frequent challenge with this chemical series. The low oral exposure is almost certainly rooted in two primary factors: poor aqueous solubility or high first-pass metabolism . Your first priority is to determine which of these is the dominant barrier. A systematic approach is crucial.

The workflow below outlines the initial diagnostic steps. You must first understand the compound's intrinsic properties before attempting to solve the problem.

G cluster_0 Initial PK Failure: Low AUC cluster_1 Step 1: In Vitro Characterization cluster_2 Step 2: Diagnosis & Strategy Start Low and Variable Oral Exposure Observed Solubility Assess Kinetic Solubility (Protocol 1) Start->Solubility Metabolism Assess Metabolic Stability (Protocol 2) Start->Metabolism Sol_Issue Result: Poor Solubility (<10 µg/mL) Solubility->Sol_Issue Met_Issue Result: High Clearance (t½ < 30 min in microsomes) Metabolism->Met_Issue Formulate Action: Formulation Strategy (See Q2) Sol_Issue->Formulate Primary Issue: Dissolution-Limited Absorption Prodrug Action: Prodrug Strategy (See Q3 & Q5) Sol_Issue->Prodrug Also consider for severe insolubility Met_Issue->Prodrug Primary Issue: High First-Pass Metabolism G cluster_0 Phosphate Prodrug Strategy Prodrug Parent Drug (Poorly Soluble) + Phosphorylation Phosphate Phosphate Prodrug (Highly Water-Soluble) Prodrug->Phosphate IV_Dose IV Administration in Aqueous Vehicle Phosphate->IV_Dose Cleavage In Vivo Enzymatic Cleavage (Alkaline Phosphatases) IV_Dose->Cleavage Parent Active Parent Drug Released Systemically Cleavage->Parent

Caption: Workflow of the phosphate prodrug approach for IV dosing.

Expertise & Causality: The parent drug in this series lacks a readily phosphorylatable group. Therefore, a common strategy involves introducing a hydroxymethyl group onto the aniline nitrogen, which can then be phosphorylated. This creates a carbamate-linked prodrug that releases the parent compound upon enzymatic cleavage. This approach simultaneously masks the metabolically liable aniline. [1][2] Actionable Step: Synthesize a phosphate prodrug of your lead compound. This will not only enable IV formulation but can also serve as a strategy to overcome oral absorption barriers, potentially offering a "best-of-both-worlds" solution. [3]

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the specific molecular features of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline derivatives that cause poor bioavailability?

A4: The poor bioavailability is a direct consequence of its molecular structure:

  • Low Aqueous Solubility: The molecule is a rigid, planar, and largely hydrophobic aromatic system. While the pyridine and aniline nitrogens offer some polarity, the overall structure has a high crystal lattice energy and is poorly solvated by water, leading to very low intrinsic solubility. [4]2. High First-Pass Metabolism: The primary aniline amine is a well-known site for extensive metabolism. [1][5]The body rapidly recognizes it as a xenobiotic and modifies it for excretion.

G cluster_0 Metabolic Liabilities Parent Aniline Moiety (R-NH2) Phase1 Phase I: Oxidation (CYP450 enzymes) - Hydroxylation - N-dealkylation Parent->Phase1 Phase2 Phase II: Conjugation - N-Acetylation (NAT) - N-Glucuronidation (UGT) - Sulfation (SULT) Parent->Phase2 Excretion Rapid Excretion Phase1->Excretion Phase2->Excretion

Caption: Major metabolic pathways for aniline-containing compounds. [6]

Q5: Should I prioritize advanced formulation development or a synthetic prodrug strategy to improve the oral bioavailability of my lead compound?

A5: This is a critical strategic decision that depends on the specific properties of your compound and your program's timeline and resources. Use the following decision framework:

Caption: Decision tree for selecting a bioavailability enhancement strategy.

  • Choose Formulation First If: The primary issue is solubility, and metabolic clearance is moderate. Formulation is often faster and requires no new chemical entity (NCE) synthesis, accelerating timelines. [7]* Choose a Prodrug Strategy If: First-pass metabolism is high. No formulation can protect the dissolved drug from enzymes in the gut wall and liver. A prodrug that masks the metabolic soft spot is essential. [1][5]A prodrug is also necessary if solubility is so low that the required dose cannot be loaded into a reasonably sized formulation. [3]

Q6: What are the essential quality control (QC) assays I need to run on my new formulation or prodrug before dosing it in animals?

A6: A formulation or prodrug is only as good as its quality. Failure to perform QC can lead to misleading PK data.

For Formulations (e.g., SEDDS):

  • Visual Inspection: After dilution in an aqueous medium, the emulsion should appear homogenous and free of visible precipitates or phase separation.

  • Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size of the emulsion. For a SEDDS, you typically want a mean droplet size below 200 nm for optimal absorption. [8]3. Drug Loading Confirmation: Use HPLC to confirm the concentration of your drug in the formulation to ensure accurate dosing.

For Prodrugs:

  • Purity and Identity: Confirm the structure and purity (>98%) of the synthesized prodrug using LC-MS and NMR. [9]2. Stability in Dosing Vehicle: Incubate the prodrug in the final dosing vehicle for the expected duration of the study (e.g., 4 hours at room temperature) and confirm via HPLC that it does not prematurely convert back to the parent drug.

  • In Vitro Conversion: Incubate the prodrug in plasma and/or liver S9 fractions from the species to be tested (e.g., rat, dog). This confirms that the necessary enzymes are present to efficiently convert the prodrug to the active parent in vivo.

Part 3: Appendices

Appendix A: Detailed Experimental Protocols
A.1 Protocol: Kinetic Aqueous Solubility Assessment
  • Prepare Stock Solution: Create a 10 mM stock solution of the test compound in 100% DMSO.

  • Prepare Buffer: Use a phosphate-buffered saline (PBS) solution at pH 6.8 to simulate the intestinal environment.

  • Spike and Incubate: Add 2 µL of the DMSO stock solution to 198 µL of the pH 6.8 buffer in a 96-well plate (final concentration 100 µM, 1% DMSO). Seal the plate and shake at room temperature for 2 hours.

  • Separate Solid and Soluble Fractions: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.

  • Analyze Supernatant: Carefully remove an aliquot of the supernatant and analyze it by LC-MS/MS against a standard curve prepared in the same buffer/DMSO mixture to determine the concentration of the dissolved compound. [10]

A.2 Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
  • Reagents: Pooled liver microsomes (e.g., rat, human), NADPH regenerating system, 0.1 M phosphate buffer (pH 7.4).

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the phosphate buffer.

  • Initiate Reaction: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Analyze: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Calculate Half-Life: Plot the natural log of the percent remaining versus time. The slope of the line (k) can be used to calculate the half-life (t½ = 0.693 / k).

A.3 Protocol: Preparation and Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Component Selection: Choose excipients based on the drug's solubility. A typical starting point for a Type III SEDDS is:

    • Oil Phase: Medium-chain triglycerides (e.g., Capmul MCM)

    • Surfactant: Polyoxyl 35 castor oil (e.g., Kolliphor EL)

    • Co-solvent: Propylene glycol monocaprylate (e.g., Capryol 90)

  • Solubility Screening: Determine the solubility of your compound in each individual excipient to guide the ratio selection.

  • Formulation Preparation:

    • Weigh the excipients into a glass vial (e.g., 40% surfactant, 40% co-solvent, 20% oil). [11] * Add the drug to the excipient mixture.

    • Gently heat (40-50°C) and vortex until the drug is completely dissolved, forming a clear, homogenous liquid.

  • Evaluation:

    • Add 50 µL of the drug-loaded SEDDS to 50 mL of water in a beaker with gentle stirring.

    • Observe the spontaneous formation of a clear or slightly bluish-white emulsion.

    • Perform droplet size analysis using DLS as described in Q6.

A.4 Protocol: LC-MS/MS Method for Quantitation in Plasma
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or blank, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (a structurally similar but chromatographically distinct molecule).

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for injection.

    • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Run a suitable gradient from low to high organic (e.g., 5% to 95% B over 3 minutes).

    • MS/MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the internal standard. [12][13]3. Quantitation: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the concentration of the standards. Use this curve to determine the concentration in the unknown samples.

References
  • Hu, J., Johnston, K. P., & Williams, R. O. (2012). Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. Drug Development and Industrial Pharmacy, 38(7), 755-768. [Link]

  • Henze, L. J., Koehl, N. J., O'Shea, J. P., Kostewicz, E., Holm, R., & Griffin, B. T. (2019). The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Journal of Pharmacy and Pharmacology, 71(4), 581-602. [Link]

  • Alqahtani, M. S., Kazi, M., Muhammad, G., & Ahmad, M. Z. (2024). Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. Cureus, 16(10), e69234. [Link]

  • Khan, S., & Rizvi, S. M. D. (2024). Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. Journal of Nanomaterials & Molecular Nanotechnology. [Link]

  • World Pharma Today. (2025). Nanotechnology Transforming Oral Drug Delivery. World Pharma Today. [Link]

  • Williams, H. D., Ford, L., Han, S., Lim, S., Shackleford, D. M., Vodak, D. T., ... & Porter, C. J. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(5), 1891-1907. [Link]

  • Henze, L. J., Koehl, N. J., O'Shea, J. P., Kostewicz, E., Holm, R., & Griffin, B. T. (2019). The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Journal of Pharmacy and Pharmacology, 71(4), 581-602. [Link]

  • Henze, L. J., Koehl, N. J., O'Shea, J. P., Kostewicz, E., Holm, R., & Griffin, B. T. (2018). The pig as a pre-clinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms. CORA. [Link]

  • Mohammadzadeh, V., Fasihi, A., & Fateh, S. (2018). An overview on oral drug delivery via nano-based formulations. Pharmaceutical and Biomedical Research, 4(1), 1-7. [Link]

  • Herbrink, M., Nuijen, B., Schellens, J. H., & Beijnen, J. H. (2015). Variability in bioavailability of small molecular tyrosine kinase inhibitors. Cancer Treatment Reviews, 41(5), 412-422. [Link]

  • Pharma's Almanac. (2018). Preclinical Tools for De-Risking and Accelerating Oral Drug Development. Pharma's Almanac. [Link]

  • Williams, H. D., Ford, L., Han, S., Lim, S., Shackleford, D. M., Vodak, D. T., ... & Porter, C. J. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(5), 1891-1907. [Link]

  • Springer, C. J., Dowell, R., Burke, P. J., Hadley, E., Davis, H., Blakey, D. C., ... & Melton, R. G. (1995). Optimization of alkylating agent prodrugs derived from phenol and aniline mustards: a new clinical candidate prodrug (ZD2767) for antibody-directed enzyme prodrug therapy (ADEPT). Journal of Medicinal Chemistry, 38(26), 5051-5065. [Link]

  • Sriram, G., Mahajan, S., Saini, A., Kumar, A., Jain, A., Singh, S., ... & Bhargava, S. (2022). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. Journal of Medicinal Chemistry, 65(2), 1436-1453. [Link]

  • Herbrink, M., Nuijen, B., Schellens, J. H., & Beijnen, J. H. (2015). Variability in bioavailability of small molecular tyrosine kinase inhibitors. ResearchGate. [Link]

  • Guedes, R. C., & Moreira, R. (2008). Prodrugs for Amines. Molecules, 13(3), 515-543. [Link]

  • van der Velden, W. J., van Herpen, C. M., van der Graaf, W. T., & Langenhorst, J. B. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(12), 2799. [Link]

  • Bøgh, M., & Nielsen, H. M. (2017). Animal models for evaluation of oral delivery of biopharmaceuticals. Journal of Controlled Release, 268, 140-153. [Link]

  • Roth, G. J., & Peterson, M. A. (2023). Strategy-Level Prodrug Synthesis. Angewandte Chemie International Edition, 62(16), e202218413. [Link]

  • Gampa, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. [Link]

  • Williams, H. D., Ford, L., Han, S., Lim, S., Shackleford, D. M., Vodak, D. T., ... & Porter, C. J. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Semantic Scholar. [Link]

  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The prodrug approach: a successful tool for improving drug solubility. Expert Opinion on Drug Discovery, 13(10), 895-910. [Link]

  • University of Amsterdam. (2019). Efficient alternative for multistep synthesis of aniline-based drug precursors. HIMS. [Link]

  • Inxight Drugs. (n.d.). 3-Chloro-4-[(pyridin-3-yl)methoxy]aniline. Inxight Drugs. [Link]

  • precisionFDA. (n.d.). 3-CHLORO-4-(PYRIDIN-3-YLMETHOXY)ANILINE DIHYDROCHLORIDE. precisionFDA. [Link]

  • NextSDS. (n.d.). 3-Chloro-4-(pyridin-3-ylmethoxy)aniline — Chemical Substance Information. NextSDS. [Link]

  • gsrs. (n.d.). 3-CHLORO-4-(PYRIDIN-4-YLMETHOXY)ANILINE. gsrs. [Link]

  • Duckett, C. J., Lindon, J. C., Walker, G. S., & Nicholson, J. K. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Xenobiotica, 36(1), 69-86. [Link]

  • Agilent Technologies. (n.d.). Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS. Agilent Technologies. [Link]

  • Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(4), e62178. [Link]

  • INESSS. (2014). Plasma 3-Methoxytyramine Using LC-MS/Ms. INESSS. [Link]

  • Peitzsch, M., Kaden, D., Pamporaki, C., & Eisenhofer, G. (2021). A High Sensitivity LC-MS/MS Method for Measurement of 3-Methoxytyramine in Plasma and Associations between 3-Methoxytyramine, Metanephrines, and Dopamine. Journal of Mass Spectrometry and Advances in the Clinical Lab, 21, 26-34. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Dihydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust chromatographic methods for complex basic compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust chromatographic methods for complex basic compounds.

Here, we address the specific chromatographic challenges associated with 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride , providing field-proven troubleshooting protocols, mechanistic explanations, and self-validating workflows.

Mechanistic Analysis: Why Does This Compound Tail?

To resolve peak tailing, we must first understand the causality behind the analyte's interaction with the stationary phase. 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride presents a "perfect storm" for chromatographic tailing due to three structural factors:

  • Dual Basic Centers: The molecule contains a primary amine (aniline derivative) and a tertiary amine (pyridine ring). Both are potent hydrogen-bond donors/acceptors and exist as positively charged cations at acidic to neutral pH[1].

  • Dihydrochloride Salt State: As a dihydrochloride salt, the compound is highly acidic in an unbuffered aqueous solution. Injecting this into a weakly buffered mobile phase causes a localized pH mismatch at the column head, leading to mixed ionization states and peak distortion[2].

  • Silanol Ion-Exchange: Traditional silica-based reversed-phase columns contain residual surface silanols (Si-OH). At a mobile phase pH above 3.5, these silanols deprotonate into negatively charged silanoate ions (Si-O⁻). The electrostatic attraction between the protonated amines and the ionized silanols creates a secondary retention mechanism (ion-exchange) that is much slower than primary hydrophobic retention, resulting in severe peak tailing[3],[4].

MechanisticPathway Analyte 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (Protonated Basic Amines) Interaction Strong Ion-Exchange & Secondary Interactions Analyte->Interaction Silanol Residual Silanols (Si-O⁻) on Silica Surface Silanol->Interaction Tailing Severe Peak Tailing (Asymmetry Factor > 2.0) Interaction->Tailing Solution1 Low pH (pH < 2.5) Protonates Silanols to Si-OH Tailing->Solution1 Solution2 High pH (pH > 10.0) Deprotonates Amines to Neutral Tailing->Solution2 Solution3 Base-Deactivated / CSH Column Shields Active Sites Tailing->Solution3 Ideal Symmetrical Peak (Gaussian Shape) Solution1->Ideal Solution2->Ideal Solution3->Ideal

Caption: Mechanistic pathways of peak tailing induced by silanol interactions and targeted resolution strategies.

Experimental Protocols & Methodologies

To establish a self-validating system, do not implement multiple changes simultaneously. Follow these sequential protocols to isolate and eliminate the root cause of the tailing.

Protocol A: Mobile Phase pH Optimization (The Low-pH Approach)

The most effective way to eliminate silanol interactions is to operate at a pH where the silanols are fully protonated (neutral) and the analyte is fully ionized[5]. Step-by-Step Methodology:

  • Prepare Aqueous Phase: Prepare a 0.1% Trifluoroacetic acid (TFA) solution in highly purified HPLC-grade water (pH ~2.0). TFA acts as both an acidifier to suppress silanol ionization and an ion-pairing agent to shield the positively charged amines.

  • Prepare Organic Phase: Use 0.1% TFA in Acetonitrile.

  • Equilibration: Flush the column with at least 10-15 column volumes of the new mobile phase. Low-pH methods require longer equilibration times for baseline stability.

  • Validation: Inject a neutral marker (e.g., uracil or toluene) to verify system void volume and physical column integrity. Then, inject your analyte. If the tailing factor ( Tf​ ) drops below 1.5, the issue was silanol-driven.

Protocol B: Implementing Silanol Masking Agents

If low pH alone is insufficient (or if your detector, such as MS, is suppressed by TFA), use a competing base to "mask" the active silanols[1]. Step-by-Step Methodology:

  • Select Additive: Triethylamine (TEA) is the industry standard for masking silanols at mid-pH ranges.

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer. Add 10-20 mM TEA to the aqueous phase.

  • pH Adjustment: Adjust the final pH to 6.5 using phosphoric acid.

  • Validation: The TEA will preferentially bind to the highly acidic silanol sites, acting as a sacrificial blocker. Inject the analyte; you should observe a sharper peak, albeit with a potential slight reduction in retention time.

Protocol C: Stationary Phase Upgrade

If chemical modifications to the mobile phase fail or are incompatible with your detection method (e.g., LC-MS), the stationary phase must be upgraded to handle basic compounds natively[6],[2]. Step-by-Step Methodology:

  • Select Column Chemistry: Replace standard Type-A or older Type-B C18 columns with one of the following:

    • Polar-Embedded Phase (e.g., Amide-C18): Contains an internal amide group that forms hydrogen bonds with adjacent silanols, shielding them from the basic analyte[6].

    • Charged Surface Hybrid (CSH): Features a low-level positive surface charge that electrostatically repels the protonated pyridine and aniline groups, yielding excellent peak shape even in low-ionic-strength mobile phases (ideal for LC-MS).

  • Method Transfer: Run the analyte using a simple 0.1% Formic Acid gradient. The advanced column chemistry should yield a Tf​ < 1.2 without the need for harsh ion-pairing agents.

TroubleshootingWorkflow Start Assess Peak Tailing (Tailing Factor > 1.5) CheckVol Verify Physical Integrity (Check tubing, fittings, frit) Start->CheckVol Isolate Is tailing chemical or physical? CheckVol->Isolate Physical Fix Plumbing / Replace Column Frit Isolate->Physical Fronting/Broadening Chemical Initiate Protocol A: Optimize Mobile Phase pH Isolate->Chemical Tailing Only LowPH Adjust to pH 2.0 - 2.5 (e.g., 0.1% TFA) Chemical->LowPH CheckLowPH Peak Shape Acceptable? LowPH->CheckLowPH AddTEA Initiate Protocol B: Add 10-20 mM TEA CheckLowPH->AddTEA No Success Method Validated (Tf < 1.5) CheckLowPH->Success Yes CheckTEA Peak Shape Acceptable? AddTEA->CheckTEA SwitchCol Initiate Protocol C: Switch to Polar-Embedded or CSH Column CheckTEA->SwitchCol No CheckTEA->Success Yes SwitchCol->Success

Caption: Step-by-step decision tree for diagnosing and resolving chemical vs. physical causes of HPLC peak tailing.

Quantitative Data: Column & Mobile Phase Selection Guide

The following table summarizes the expected chromatographic performance of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride across various system configurations. Use this data to select the optimal starting point for your method development.

Column ChemistryMobile Phase ConditionPrimary Mechanism of ActionExpected Tailing Factor ( Tf​ )LC-MS Compatibility
Standard C18 (Type A Silica) pH 6.5 (Ammonium Acetate)Unshielded silanol ion-exchange> 2.5 (Severe) Yes
Standard C18 (Type B Silica) pH 2.0 (0.1% TFA)Silanol suppression + Ion-pairing1.3 - 1.6 (Moderate) Poor (TFA suppresses MS)
Standard C18 (Type B Silica) pH 6.5 + 20 mM TEASacrificial silanol masking by TEA1.2 - 1.4 (Good) No (TEA causes memory effects)
Polar-Embedded C18 pH 3.0 (0.1% Formic Acid)Internal hydrogen bonding shields Si-OH1.1 - 1.3 (Excellent) Yes
Charged Surface Hybrid (CSH) pH 3.0 (0.1% Formic Acid)Electrostatic repulsion of basic amines1.0 - 1.1 (Ideal) Yes
Hybrid Silica (High pH) pH 10.5 (Ammonium Hydroxide)Analyte deprotonation (neutralization)1.0 - 1.2 (Excellent) Yes

Frequently Asked Questions (FAQs)

Q1: My compound is a dihydrochloride salt. How does the sample diluent affect peak shape? A: The sample diluent is critical. Because it is a dihydrochloride salt, dissolving it in pure water or unbuffered solvent creates a highly acidic micro-environment. When injected into a neutral mobile phase, the analyte undergoes a dynamic pH shift during its migration through the column head, causing peak splitting or severe tailing[2]. Solution: Always dissolve and dilute your sample in the initial mobile phase to ensure the ionization state matches the chromatographic environment from the moment of injection.

Q2: I switched to a low-pH mobile phase (0.1% Formic Acid), but I am still seeing a tailing factor of 1.8. Why? A: Formic acid is a relatively weak acid (pKa ~3.75) and a weak ion-pairing agent. At 0.1% concentration, the pH is approximately 2.7. This is not low enough to fully protonate all highly acidic silanols (some of which have pKa values as low as 2.5)[6],[3]. Solution: Switch to a stronger acid like 0.1% TFA (pH ~2.0) which provides better ion-pairing, or upgrade to a base-deactivated/polar-embedded column[6].

Q3: Can I use Triethylamine (TEA) if I plan to transfer this method to LC-MS later? A: No. TEA is notorious for causing severe ion suppression in mass spectrometry and creates a persistent "memory effect" in the MS source and system tubing that is incredibly difficult to wash out. If LC-MS compatibility is required, rely on column chemistry (CSH or Polar-Embedded phases) or volatile buffers (Ammonium Formate/Acetate) rather than TEA[1].

Q4: Is it possible to analyze this compound at a high pH to completely neutralize the amines? A: Yes. At a pH > 10, both the aniline and pyridine nitrogens will be deprotonated and neutral, completely eliminating ion-exchange tailing. However, traditional silica dissolves at pH > 8. You must use a specialized polymer-based or ethylene-bridged hybrid (BEH) column designed to withstand high pH environments.

References

  • MICROSOLV. "Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology." mtc-usa.com. Available at: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" chromtech.com. Available at: [Link]

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." gmpinsiders.com. Available at: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC." phenomenex.com. Available at: [Link]

  • Axion Labs. "HPLC Peak Tailing." axionlabs.com. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Dihydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of crude 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride. This document provides in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges and achieve high-purity material for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step when starting the purification of crude 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride?

The most critical first step is to neutralize the dihydrochloride salt to its free base form, 3-chloro-4-(pyridin-3-ylmethoxy)aniline. The dihydrochloride salt is highly polar and water-soluble, which limits your choice of purification techniques.[1][2] Converting it to the free base makes the molecule significantly more soluble in common organic solvents (like dichloromethane or ethyl acetate), which is essential for effective purification by acid-base extraction or chromatography. This is achieved by dissolving the crude salt in water and adding a mild base (e.g., sodium bicarbonate or sodium carbonate solution) until the solution is basic (pH > 8), at which point the free base will often precipitate or can be extracted.

Q2: What are the most common impurities I should expect in my crude sample?

Crude samples typically contain a variety of impurities stemming from the synthesis process. Common culprits include:

  • Unreacted Starting Materials: Such as a 2-chloro-4-nitrophenol derivative or 3-(chloromethyl)pyridine.

  • By-products of Nitro Reduction: The synthesis of the aniline moiety often involves the reduction of a nitro group.[3][4] Incomplete reduction or side reactions can lead to nitroso or azoxy impurities.

  • Residual Catalysts: If catalytic hydrogenation was used for the nitro reduction (e.g., with Pd/C), trace metals may be present.[5][6]

  • Oxidation/Degradation Products: Anilines, especially when in their free base form, are susceptible to air oxidation, which often results in the formation of highly colored polymeric impurities.[7]

Q3: Which purification technique is generally the most effective for this compound?

The choice of technique depends on the nature of the impurities and the desired scale and purity.

  • Acid-Base Extraction: This is a highly effective and scalable method for removing neutral and acidic impurities.[7][8][9] Since the target compound has two basic centers (the aniline and the pyridine), it can be selectively extracted between aqueous acid and organic layers.

  • Column Chromatography: This technique offers the highest resolution for separating impurities with similar polarities to the desired product.[10] However, special considerations are needed due to the basic nature of the amine.[11]

  • Recrystallization: This is an excellent final polishing step to obtain highly crystalline material, provided a suitable solvent system can be identified.[12][] It is particularly effective at removing trace impurities and improving the color profile.

Q4: My purified free base is a dark oil or a discolored solid. How can I remove the color?

Color in aniline samples is typically due to trace amounts of oxidized, polymeric impurities.[7] Two effective methods for decolorization are:

  • Activated Charcoal Treatment: During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.[8]

  • Filtration through a Silica Plug: If the product is only slightly colored, dissolving the crude free base in a suitable organic solvent and passing it through a short plug of silica gel can effectively remove baseline impurities and color. Elute with the same solvent.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification experiments.

Acid-Base Extraction Issues

Q: I've added the organic solvent and aqueous base to my separatory funnel, but a thick emulsion has formed at the interface. How can I resolve this? A: Emulsion formation is common when extracting basic organic compounds. To break the emulsion, try the following:

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine).[7] This increases the ionic strength of the aqueous phase, which decreases the solubility of organic components and helps force the separation of layers.

  • Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.

  • Filtration: In stubborn cases, passing the entire emulsified mixture through a pad of Celite® or glass wool can help break it up.

Recrystallization Issues

Q: I've dissolved my compound in a hot solvent, but no crystals form upon cooling, even in an ice bath. What should I do? A: This indicates that your solution is not supersaturated, or nucleation is inhibited. Try these steps in order:

  • Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cold solution to induce crystallization.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, then attempt to cool it again.

  • Change Solvent System: The compound may be too soluble in your chosen solvent. Consider adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until turbidity persists.[14]

Q: My compound "oiled out" instead of forming crystals. How can I fix this? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solute.[14] The compound comes out of solution as a liquid instead of a solid. To resolve this, reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation point, and then allow the solution to cool much more slowly. Insulating the flask can promote the slow, ordered crystal lattice formation required.

Column Chromatography Issues

Q: My compound is streaking badly on my silica gel TLC plate and column, resulting in poor separation. Why is this happening? A: This is a classic problem when purifying basic amines on standard silica gel. The silica surface is acidic (due to silanol groups, Si-OH) and interacts strongly with basic compounds via an acid-base interaction.[11] This leads to irreversible adsorption, peak tailing, and poor recovery.

Solution: You must neutralize the acidic sites on the silica.

  • Add a Basic Modifier: Incorporate a small amount of a volatile amine, such as triethylamine (TEA) or ammonium hydroxide, into your eluent system (e.g., 0.5-2% v/v).[11][15] This competing base will bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Use an Alternative Stationary Phase: For best results, switch to a stationary phase designed for amine purification, such as amine-functionalized silica or alumina (basic or neutral).[15][16] These phases provide a basic environment that repels the amine, leading to excellent peak shapes without mobile phase additives.

Data Summary: Comparison of Purification Techniques
TechniqueTypical PurityProsConsBest For
Acid-Base Extraction >95%High capacity, inexpensive, excellent for removing neutral/acidic impurities.[7][8]Can be labor-intensive; risk of emulsion; will not separate other basic impurities.Large-scale purification from non-basic impurities.
Recrystallization >99%Yields high-purity crystalline material; excellent for final polishing and decolorization.[12]Requires finding a suitable solvent; can have lower yields if compound is partially soluble when cold.Final purification step to achieve high purity and remove color.
Column Chromatography >99%Highest resolving power; can separate structurally similar impurities.[10]Lower capacity; requires method development; standard silica requires modification for basic amines.[11]Isolating the target compound from impurities of similar polarity.
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the basic free amine from acidic and neutral impurities.

Step-by-Step Methodology:

  • Neutralization: Dissolve the crude 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride in a minimum amount of deionized water. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH of the solution is ~8-9. The free base may precipitate as a solid or oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 50 mL for a 10g scale).

  • Combine & Wash: Combine the organic layers. To remove any residual acidic impurities, wash the combined organic phase with a saturated NaHCO₃ solution (1 x 50 mL), followed by a wash with brine (1 x 50 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified free base.

  • (Optional) Salt Formation: To regenerate the dihydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or methanol) and add a stoichiometric amount (2.2 equivalents) of concentrated HCl or HCl gas. The salt will precipitate and can be collected by filtration, washed with a cold non-polar solvent (like diethyl ether), and dried under vacuum.

Protocol 2: Purification via Modified Flash Column Chromatography

This protocol uses a basic modifier to ensure good separation on standard silica gel.

Step-by-Step Methodology:

  • Prepare Free Base: Ensure your starting material is the free base form (see Protocol 1, step 1).

  • Solvent System Preparation: Prepare an eluent system. A good starting point is a mixture of Hexane/Ethyl Acetate or DCM/Methanol. Based on TLC analysis, determine a ratio that gives your product an Rf value of ~0.3. To this solvent system, add 1% triethylamine (TEA) by volume (e.g., 10 mL of TEA in 990 mL of eluent).[15]

  • Column Packing: Pack a silica gel column using your TEA-modified eluent. Ensure the column is fully equilibrated by passing several column volumes of the eluent through before loading your sample.

  • Sample Loading: Dissolve your crude free base in a minimal amount of the TEA-modified eluent (or just DCM) and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.

  • Elution & Collection: Begin elution with the prepared solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be effectively removed on a rotary evaporator.[15]

Visualized Workflows
Workflow for Acid-Base Purification

AcidBaseWorkflow A Crude Dihydrochloride Salt in Water B Basify with NaHCO3 to pH > 8 to form Free Base A->B C Extract with Organic Solvent (e.g., DCM) B->C D Aqueous Layer (Inorganic Salts, Discard) C->D Separate Layers E Organic Layer (Free Base + Neutral Impurities) C->E Separate Layers F Wash with Brine E->F G Dry over Na2SO4, Filter, and Evaporate Solvent F->G H Purified Free Base G->H I (Optional) Dissolve in Solvent and add 2 eq. HCl H->I J Pure Dihydrochloride Salt I->J

Caption: A flowchart of the acid-base extraction process.

Decision Tree for Method Selection

DecisionTree Start Crude Product Analysis Q1 Are impurities mainly neutral or acidic? Start->Q1 Q2 Are impurities structurally similar with close polarity? Q1->Q2  No Res1 Acid-Base Extraction Q1->Res1  Yes Q3 Is product solid and only slightly impure/colored? Q2->Q3  No Res2 Modified Column Chromatography Q2->Res2  Yes Res3 Recrystallization (with charcoal if needed) Q3->Res3  Yes Res4 Use a combination of methods (e.g., Extraction then Recrystallization) Q3->Res4  No

Sources

Troubleshooting

Technical Guide for Handling the Hygroscopic Properties of Aniline Dihydrochloride

Aniline Dihydrochloride Technical Support Center Welcome to the technical support center for aniline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with t...

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Author: BenchChem Technical Support Team. Date: March 2026

Aniline Dihydrochloride Technical Support Center

Welcome to the technical support center for aniline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile but challenging reagent. Aniline dihydrochloride is known for its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere[1][2][3][4]. This property can significantly impact experimental accuracy, sample integrity, and reproducibility. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful handling and use of aniline dihydrochloride in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What does it mean for aniline dihydrochloride to be hygroscopic?

A: Hygroscopicity is the tendency of a substance to absorb and retain water molecules from the surrounding environment. For aniline dihydrochloride, a crystalline solid, this means that upon exposure to air, it will attract water vapor, which can lead to changes in its physical state, weight, and chemical purity[1][3]. The driving force for this is the strong interaction between water molecules and the ionic salt crystal lattice.

Q2: Why is managing this hygroscopicity so critical for my experiments?

A: Failure to control moisture absorption can lead to several significant experimental errors:

  • Inaccurate Weighing: The measured mass of the salt will be artificially inflated by the mass of the absorbed water. This leads to the preparation of solutions with a lower-than-intended concentration, directly impacting stoichiometry and reaction kinetics[5][6].

  • Physical State Changes: The salt can transform from a free-flowing powder into a clumped, caked solid, or even a deliquescent, semi-liquid state, making it difficult to handle and weigh accurately[7][8].

  • Degradation and Side Reactions: The presence of water can promote degradation of the salt or participate in unwanted side reactions, reducing the yield and purity of your target product.

Q3: How can I visually identify if my aniline dihydrochloride has been compromised by moisture?

A: A fresh, dry sample of aniline dihydrochloride should be a white to pale yellow-cream crystalline powder[1][2]. Signs of moisture exposure include:

  • Clumping: The powder no longer flows freely and forms aggregates.

  • Caking: The material has solidified into a hard mass within the container.

  • Color Change: The salt is known to darken upon exposure to air and light, a process that can be accelerated by moisture[1][2][3].

  • Deliquescence: In cases of high humidity exposure, the solid may begin to dissolve in the absorbed water, appearing wet or syrupy.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My weighed mass of aniline dihydrochloride keeps increasing on the analytical balance.

  • Probable Cause: This is a classic sign of a hygroscopic substance actively absorbing atmospheric moisture[5][6]. The balance is measuring the combined weight of your salt and the water it is accumulating in real-time. The more humid the laboratory environment, the faster the weight will increase.

  • Solution:

    • Work Quickly: Minimize the time the sample is exposed to the open air. Have all your equipment ready before dispensing the salt[9].

    • Use a Weighing Bottle: Weigh the salt in a tared, capped weighing bottle. This minimizes air exposure during the measurement process. Weigh by difference for the most accurate results[5][6].

    • Control the Environment: If possible, perform the weighing in a low-humidity environment. A glove box with an inert atmosphere (e.g., nitrogen or argon) is the gold standard for this task[10][11][12].

Problem 2: The aniline dihydrochloride in the stock bottle has formed hard clumps or a solid cake.

  • Probable Cause: The stock bottle was likely not sealed properly or was opened frequently in a humid environment, leading to significant water absorption over time.

  • Solution:

    • Assess Usability: The material is not necessarily unusable, but its purity is compromised by an unknown amount of water. It should not be used for reactions requiring precise stoichiometry or anhydrous conditions without pre-treatment.

    • Drying the Material: You can attempt to dry the material. A common laboratory method is to use a vacuum oven at a moderate temperature (e.g., 50-60°C) for several hours. However, be aware that heating amine salts can potentially cause decomposition[3]. Always dry a small test amount first.

    • Best Practice - Discard and Replace: For critical applications like drug development or quantitative analysis, the most reliable solution is to discard the compromised reagent and open a new, factory-sealed bottle. The cost of a failed experiment far outweighs the cost of the reagent.

Problem 3: My reaction yield is inconsistent or lower than expected when using aniline dihydrochloride.

  • Probable Cause: Assuming other reagents and conditions are correct, the most likely culprit is an inaccurate concentration of your aniline dihydrochloride solution due to weighing water-laden salt. The water itself could also be interfering with the reaction mechanism, especially if the reaction is moisture-sensitive.

  • Solution:

    • Validate Your Reagent: Before use, ensure your aniline dihydrochloride is a free-flowing powder. If it is not, do not proceed.

    • Implement a Controlled Weighing Protocol: Follow the SOP for Accurate Weighing of Aniline Dihydrochloride outlined below. Using a glove box is highly recommended[13][14].

    • Prepare Solutions Freshly: Prepare your aniline dihydrochloride solutions immediately before use. Do not store them unless you have validated their stability.

    • Consider Karl Fischer Titration: For the most rigorous quantitative work, you can perform a Karl Fischer titration on your prepared solution to determine the exact water content and adjust your calculations accordingly. This is a self-validating step that ensures trustworthiness in your protocol.

Data Summary: Impact of Humidity on Aniline Dihydrochloride

The following table provides a qualitative summary of the expected effects of ambient relative humidity (RH) on the physical state of aniline dihydrochloride.

Relative Humidity (RH)Expected Physical StateWeight Gain PotentialImplications for Laboratory Use
< 20% Remains a free-flowing powder.MinimalIdeal conditions. Standard rapid weighing practices are sufficient.
20% - 40% Powder begins to lose some flowability over time.Low to ModerateWeighing should be done quickly. Use of a weighing bottle is recommended.
40% - 60% Clumping is likely with prolonged exposure.Moderate to HighHigh risk of weighing errors. A glove box or controlled atmosphere is strongly advised.
> 60% Rapid caking and potential deliquescence.Very HighUnsuitable for open-air handling. A glove box is mandatory for accurate work.

Experimental Protocols & Visual Workflows

Workflow for Handling a New Bottle of Aniline Dihydrochloride

This diagram outlines the decision-making process from receiving a new container to its proper storage and use.

cluster_receiving Receiving & Initial Inspection cluster_storage Storage Protocol A Receive New Bottle of Aniline Dihydrochloride B Inspect Seal Integrity A->B C Seal is Broken (Return to Vendor) B->C No D Seal is Intact B->D Yes E Store in a Cool, Dry Place Away from Light D->E F Place entire stock bottle inside a larger sealed container with desiccant. E->F G Ready for Use (Follow Weighing SOP) F->G A 1. Prepare Glove Box (Inert gas, low RH) B 2. Introduce Materials (Salt, balance, glassware) A->B C 3. Tare Weighing Vessel on Stabilized Balance B->C D 4. Dispense Salt and Adjust to Target Mass C->D E 5. Transfer Weighed Salt to Receiving Flask D->E F 6. Tightly Seal Stock Bottle & Flask E->F G 7. Remove Flask from Glove Box F->G

Caption: Step-by-step workflow for weighing hygroscopic salts in a glove box.

SOP 2: Accurate Weighing of Aniline Dihydrochloride (Alternative: Weighing by Difference)

This method can be used if a glove box is unavailable, but it carries a higher risk of error.

  • Preparation:

    • Choose a time when lab humidity is lowest, if possible. Minimize drafts from fume hoods or air conditioners.

    • Use a clean, dry weighing bottle with a ground-glass stopper or a screw cap.

    • Have your final receiving flask (e.g., a volumetric flask with a funnel) ready and next to the balance.

  • Weighing Procedure:

    • Add an approximate amount of aniline dihydrochloride (more than you need) to the weighing bottle away from the balance. Seal it immediately.

    • Place the sealed weighing bottle on the analytical balance and record its mass precisely (Mass 1).

    • Quickly remove the stopper and tap the required amount of salt into the funnel of your receiving flask.

    • Immediately re-stopper the weighing bottle.

    • Place the sealed weighing bottle back on the balance and record its new mass (Mass 2).

    • The mass of the salt transferred is Mass 1 - Mass 2 .

  • Post-Weighing:

    • Immediately proceed with dissolving the salt in your flask to prevent it from absorbing moisture while in the open flask.

    • Ensure the weighing bottle is tightly sealed before returning it to the desiccator for storage.

References

  • Safety Data Sheet: Aniline hydrochloride . Carl ROTH. [Link]

  • Aniline hydrochloride - PENTA . Ing. Petr Švec - PENTA s.r.o. [Link]

  • Safety data sheet - CPAChem . CPAchem Ltd. [Link]

  • Safety Data Sheet: Aniline hydrochloride . Carl ROTH. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals . PMC (PubMed Central). [Link]

  • Drying and Storing Hygroscopic Salts . Reddit r/chemistry. [Link]

  • ICSC 1013 - ANILINE HYDROCHLORIDE . INCHEM. [Link]

  • How do you handle hygroscopic salts? . HepatoChem. [Link]

  • Laboratory Glove Box – The Full and Complete Guide . Cleatech. [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing . GenFollower. [Link]

  • An Overview of USP General Chapter <41> and<1251> Good Weighing Practices . Veeprho. [Link]

  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D . A&D Weighing. [Link]

  • What is a Glove Box? . VITTA Education. [Link]

  • Gloveboxes A Vital Tool in Various Industries . MTI Corporation. [Link]

  • Chemical glove boxes . Jacomex. [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline

Welcome to the Formulation Troubleshooting Guide for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline . As a Senior Application Scientist, I have designed this resource to provide researchers, formulation scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Troubleshooting Guide for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline . As a Senior Application Scientist, I have designed this resource to provide researchers, formulation scientists, and drug development professionals with field-proven, mechanistically grounded strategies to prevent the oxidative degradation of this specific active pharmaceutical ingredient (API).

Part 1: Mechanistic Insight & Causality

To stabilize an API, we must first understand its vulnerability. 3-Chloro-4-(pyridin-3-ylmethoxy)aniline contains a primary aromatic amine (aniline moiety) and an ether linkage to a pyridine ring.

The primary aromatic amine is notoriously susceptible to oxidation[1]. The lone pair of electrons on the nitrogen atom is highly reactive. Furthermore, the ether linkage at the para position acts as an electron-donating group, increasing the electron density across the aromatic ring. This lowers the overall oxidation potential of the molecule, making it a prime target for reactive oxygen species (ROS) and hydroperoxides[2].

During formulation, the API is rarely oxidized by atmospheric oxygen alone. The primary culprits are excipient impurities —specifically hydroperoxides (ROOH) found in polymeric excipients like povidone, crospovidone, polyethylene glycol (PEG), and polysorbates[3]. Trace transition metals (e.g., Fe2+/3+ , Cu+/2+ ) present in these excipients or manufacturing equipment catalyze the decomposition of these peroxides into highly reactive alkoxy and peroxy radicals, which rapidly abstract electrons from the aniline group[2][4].

OxidationMechanism API 3-Chloro-4-(pyridin-3-ylmethoxy)aniline (Primary Amine) Radical N-centered Radical Intermediate API->Radical Oxidation by ROOH Excipient Polymeric Excipients (PEG, Povidone) Peroxides Hydroperoxides (ROOH) & Trace Metals Excipient->Peroxides Auto-oxidation Peroxides->Radical Catalysis Nitroso Nitroso / Hydroxylamine Derivatives Radical->Nitroso O2 Addition Quinone Quinone-imine Polymers (Brown/Black Degradants) Radical->Quinone Ring Oxidation Azo Azo / Azoxy Dimers (Colored Impurities) Nitroso->Azo Dimerization

Mechanistic pathway of aniline oxidation catalyzed by excipient peroxide impurities.

Part 2: Diagnostic FAQs

Q1: My previously white/colorless formulation has turned yellow or brown over time. What is the cause? A1: This discoloration is the hallmark of primary aromatic amine oxidation[5]. When 3-Chloro-4-(pyridin-3-ylmethoxy)aniline oxidizes, it forms an N-centered radical that propagates into nitroso derivatives. These intermediates rapidly dimerize to form highly conjugated azo and azoxy compounds (yellow/orange) or polymerize into quinone-imines (dark brown/black)[6].

Q2: I am using a high-purity API lot, but degradation still occurs in the solid-state tablet formulation. Why? A2: The degradation is likely driven by excipient incompatibility. Polyvinylpyrrolidone (PVP/Povidone) and Crospovidone are known to contain residual peroxide impurities from their polymerization processes[3]. Even at trace levels (e.g., 50–200 ppm), these peroxides will migrate through the solid matrix over time and oxidize the API[2].

Q3: Can I control the oxidation rate by adjusting the pH of my liquid or suspension formulation? A3: Yes. The oxidation of anilines is highly pH-dependent. By lowering the pH and protonating the primary amine to form an anilinium salt, you tie up the nitrogen's lone pair of electrons[7]. This drastically reduces the molecule's nucleophilicity and susceptibility to oxidation. Caution: You must balance this against the hydrolytic stability of the ether linkage and the target solubility of the API.

Part 3: Step-by-Step Troubleshooting Workflows

To create a self-validating, stable formulation, you must implement a multi-tiered defense system against oxidation.

Protocol 1: Excipient Screening & Peroxide Quantification

Do not assume excipients are inert. You must validate their purity before formulation.

  • Baseline Quantification: Use a sensitive colorimetric assay (e.g., xylenol orange or ferrous oxidation) to quantify the baseline hydroperoxide levels in all proposed excipients. Reject any polymeric excipient lot exceeding 20 ppm of peroxides.

  • Spiking Studies: Prepare binary mixtures of the API and the excipient. Spike the mixture with known concentrations of hydrogen peroxide (e.g., 50 ppm, 100 ppm)[2].

  • Stress Testing: Subject the spiked mixtures to accelerated stability conditions (40°C / 75% RH) for 14 days.

  • LC-MS Analysis: Analyze the samples for the presence of azo dimers and quinone-imines to establish the API's specific peroxide threshold.

Protocol 2: Antioxidant & Chelator Optimization

If peroxide-containing excipients (like PEG or Polysorbate 80) are unavoidable for bioavailability, you must build a chemical barrier.

  • Add a Chelator: Dissolve 0.01% - 0.05% (w/v) Disodium EDTA in the aqueous phase of the formulation. EDTA sequesters trace transition metals, effectively shutting down the Fenton-like catalytic decomposition of peroxides[4].

  • Add a Chain-Breaking Antioxidant: Incorporate a lipophilic radical scavenger like Butylated Hydroxytoluene (BHT) or Propyl Gallate (0.01% - 0.1%). These compounds donate a hydrogen atom to peroxy radicals, forming a stable, unreactive resonance structure that terminates the oxidation chain reaction[4][5].

  • Inert Processing: Sparge all liquid vehicles with Nitrogen ( N2​ ) or Argon for 30 minutes prior to API addition to displace dissolved oxygen[8]. Maintain an inert gas blanket over the compounding vessel.

FormulationWorkflow Start Formulation Initiation Step1 1. Excipient Selection (Low Peroxide Grades) Start->Step1 Step2 2. Antioxidant Addition (Propyl Gallate, BHT) Step1->Step2 Step3 3. Chelator Addition (EDTA to bind Fe/Cu) Step2->Step3 Step4 4. pH Optimization (Amine Protonation) Step3->Step4 Step5 5. Inert Manufacturing (N2 Sparging) Step4->Step5 End Stable Drug Product Step5->End

Step-by-step formulation workflow to mitigate oxidative degradation of primary aromatic amines.

Part 4: Formulation Strategy & Data Tables

Table 1: Excipient Peroxide Risks & Mitigation Strategies
Excipient ClassCommon ExamplesPeroxide Risk LevelMechanistic Mitigation Strategy
Polyvinylpyrrolidones Povidone, CrospovidoneHigh (Up to 400 ppm)Avoid if possible. If required, source "Low-Peroxide" grades and package with desiccants.
Polyethylene Glycols PEG 300, PEG 400, PEG 3350High (Auto-oxidizes)Store PEGs under nitrogen. Add BHT (0.01%) directly to the PEG before adding the API.
Surfactants Polysorbate 80, CremophorMedium Use high-purity, super-refined grades. Protect from light (amber glass) to prevent photo-oxidation.
Diluents Mannitol, Microcrystalline CelluloseLow Safe for use. Ensure trace metal limits (Fe, Cu) are strictly controlled by the supplier.
Table 2: Antioxidant Selection Matrix for Aniline Derivatives
AntioxidantMechanism of ActionPhase CompatibilityOptimal Concentration
Propyl Gallate Radical Scavenger (Chain-breaking)Lipid / Solid0.01% - 0.1%
BHT / BHA Radical Scavenger (Chain-breaking)Lipid / Solid0.01% - 0.05%
Sodium Metabisulfite Reducing Agent (Peroxide decomposer)Aqueous0.01% - 0.1%
Disodium EDTA Metal Chelator (Inhibits catalysis)Aqueous0.01% - 0.05%

Note: Avoid using Ascorbic Acid in the presence of trace transition metals without EDTA, as it can occasionally act as a pro-oxidant via the reduction of Fe3+ to Fe2+ , which subsequently drives the Fenton reaction[4].

Part 5: References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions National Center for Biotechnology Information (PMC)[Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility National Center for Biotechnology Information (PMC)[Link]

  • Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability University of Zagreb Computing Centre (SRCE)[Link]

  • Nitrosamine Risk Assessments in Oligonucleotides ACS Publications (Organic Process Research & Development)[Link]

Sources

Troubleshooting

Optimizing LC-MS/MS mobile phases for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride detection

Welcome to the LC-MS/MS Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond generic advice, focusing specifically on the chromatographic and mass spectrometric behavi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the LC-MS/MS Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond generic advice, focusing specifically on the chromatographic and mass spectrometric behavior of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride .

This guide synthesizes field-proven methodologies with mechanistic causality to help you build a robust, self-validating analytical method.

Part 1: Analyte Profiling & Mechanistic Causality

To optimize a method, we must first understand the molecule's chemical environment. 3-Chloro-4-(pyridin-3-ylmethoxy)aniline has a free base molecular weight of 234.68 g/mol [1] and is typically supplied as a highly polar dihydrochloride salt (307.6 g/mol )[2].

The molecule presents a classic dual-basicity challenge, containing two ionizable nitrogen centers:

  • Primary Aniline Group: Weakly basic (pKa ~4.5).

  • Pyridine Ring: Weakly basic (pKa ~5.2).

The choice of mobile phase pH dictates the ionization state of these groups in solution, which directly causes downstream effects on both chromatographic retention and MS/MS ionization efficiency[3]. At a low pH (e.g., pH 2.7 with 0.1% Formic Acid), both nitrogens are fully protonated, rendering the molecule highly polar and difficult to retain on standard reversed-phase columns. Conversely, at a high pH (e.g., pH 9.5), the molecule is neutralized, maximizing hydrophobic interactions[3].

G A Analyte: 3-Chloro-4-(pyridin-3-ylmethoxy)aniline pKa ~4.5 (Aniline), ~5.2 (Pyridine) B Low pH Mobile Phase (pH ~2.8) 0.1% Formic Acid A->B C High pH Mobile Phase (pH ~9.5) 10mM Ammonium Hydroxide A->C D Doubly Protonated [M+2H]2+ Risk: Poor C18 Retention B->D E Neutral Free Base Result: Strong C18 Retention C->E F ESI+ Source Signal Split: [M+H]+ & [M+2H]2+ D->F G ESI+ Source 'Wrong-Way-Round' Ionization E->G H Sub-optimal Sensitivity Broad/Tailing Peaks F->H I Optimal Sensitivity Sharp Symmetrical Peaks G->I H->C Optimize pH

Logical workflow for pH-dependent retention and ionization strategies.

Part 2: Troubleshooting & FAQs

Q1: Why is my analyte eluting in the void volume when using 0.1% Formic Acid? Causality: At pH 2.7, both the aniline and pyridine nitrogens are protonated. This highly polar, doubly charged state has minimal hydrophobic interaction with a standard C18 stationary phase[3]. Solution: Switch to a high-pH mobile phase (e.g., 10 mM ammonium hydroxide, pH 9.5) to neutralize the basic groups, forcing the molecule into its lipophilic free-base form[4]. If you must use low pH, switch to a specialized polar-retention column (e.g., HILIC or PFP phase).

Q2: Will a high-pH mobile phase suppress my ESI+ signal for this basic compound? Causality: It is a common misconception that basic compounds require an acidic mobile phase for Positive Electrospray Ionization (ESI+). In reality, high-pH mobile phases often yield superior sensitivity due to the "wrong-way-round" ionization phenomenon[5]. The higher organic modifier concentration required to elute the strongly retained neutral analyte enhances droplet desolvation in the MS source, forming abundant [M+H]+ ions in the gas phase despite the molecule being neutral in solution[6].

Q3: How do I prevent the dihydrochloride salt from precipitating in the LC system? Causality: Because the analyte is a dihydrochloride salt, dissolving it in 100% aqueous solvent and injecting it into a highly organic mobile phase (or vice versa) can cause localized precipitation, leading to pressure spikes and carryover. Solution: Ensure your sample diluent closely matches your initial mobile phase conditions (e.g., 5-10% organic). Furthermore, maintain the water content in your mobile phase between 5% and 95% to prevent buffer precipitation and phase collapse[7].

Q4: What are the best mobile phase additives to minimize ion suppression? Causality: Non-volatile salts (like phosphates) precipitate in the MS interface, causing physical damage and severe signal loss[8]. Solution: Use volatile buffers such as ammonium formate or ammonium acetate (1-10 mM)[9]. Avoid detergents during glassware cleaning, and strictly use high-purity LC-MS grade solvents to reduce background noise[4].

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every method must be built on a self-validating framework. Follow these step-by-step methodologies to optimize your detection parameters.

Protocol 1: MS/MS Source and Compound Optimization

This protocol isolates the mass spectrometer's performance from the chromatography to ensure the instrument is correctly tuned for the target mass.

  • Standard Dilution: Dilute the pure chemical standard to 1 µg/mL in a 50:50 mixture of LC-MS grade water and methanol. This ratio ensures complete dissolution of the dihydrochloride salt while remaining volatile enough to prevent instrument damage[10].

  • Syringe Infusion: Bypass the LC column and infuse the standard directly into the MS/MS source at a flow rate of 10-20 µL/min using a syringe pump.

  • Precursor Ion Optimization: Operate the MS in ESI+ mode. Perform a full scan (m/z 100-500) to identify the parent ion. For 3-Chloro-4-(pyridin-3-ylmethoxy)aniline, you should observe the [M+H]+ ion at approximately m/z 235.1. Adjust the declustering potential (DP) or cone voltage to maximize this signal while minimizing premature in-source fragmentation[11].

  • Collision Energy (CE) Optimization: Isolate the m/z 235.1 parent ion and perform a product ion scan. Systematically ramp the collision energy to fragment the parent ion until the parent signal is reduced to 10-15% of its original abundance[11].

  • Transition Selection: Select the two most abundant and stable product ions to establish your Selected Reaction Monitoring (SRM) transitions (one for Quantitation, one for Qualification).

MS_Tuning Step1 1. Standard Dilution 1 µg/mL in 50:50 H2O:MeOH Step2 2. Syringe Infusion Flow rate: 10-20 µL/min Step1->Step2 Step3 3. Precursor Scan Scan m/z 100-500 (ESI+) Step2->Step3 Step4 4. Identify Target [M+H]+ at m/z 235.1 Step3->Step4 Step5 5. CE Optimization Ramp Collision Energy Step4->Step5 Step6 6. Select Transitions Quant & Qual Product Ions Step5->Step6

Step-by-step MS/MS infusion and optimization workflow for basic compounds.

Protocol 2: Chromatographic Mobile Phase Screening

Once the MS is tuned, optimize the LC conditions to achieve a symmetrical peak shape and adequate retention.

  • Column Selection: Select a high-pH resistant C18 column (e.g., hybrid silica designed to withstand pH 1-12)[6].

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Hydroxide in LC-MS grade Water, pH ~9.5) and Mobile Phase B (LC-MS grade Acetonitrile)[4].

  • Gradient Execution: Run a generic 5-100% B gradient over 10 minutes[11]. Monitor the Total Ion Chromatogram (TIC) and your specific SRM transitions.

  • System Validation: Assess the chromatographic peak shape, ensuring the gradient retention factor (k*) is greater than 2. Verify that the system backpressure remains stable throughout the run, which validates that no precipitation of the analyte salt or buffer is occurring[7].

Part 4: Quantitative Data Summaries

Table 1: Mobile Phase Modifiers and Expected Outcomes for Basic Analytes

ModifierpH RangeVolatilityESI+ CompatibilityChromatographic Effect on Basic Analytes
0.1% Formic Acid ~2.7HighExcellentPoor retention on standard C18; high risk of peak tailing due to secondary silanol interactions.
10 mM Ammonium Formate 3.8 - 4.8HighExcellentModerate retention; improved peak shape over Formic Acid alone.
10 mM Ammonium Bicarbonate 7.8 - 8.8HighGoodStrong retention; sharp peaks; requires a pH-resistant stationary phase.
10 mM Ammonium Hydroxide 9.0 - 10.5HighExcellentMaximum retention on C18; utilizes "wrong-way-round" ESI+ ionization for optimal sensitivity.

Table 2: Optimized High-pH Gradient Elution Protocol

Time (min)Flow Rate (mL/min)%A (10 mM NH₄OH in H₂O)%B (Acetonitrile)Step Description
0.00.4955Initial hold; focuses analyte on the column head.
1.00.4955Desalting of dihydrochloride counterions to waste.
5.00.41090Linear gradient to elute the lipophilic neutral free base.
7.00.41090Column wash to remove highly retained hydrophobic impurities.
7.10.4955Rapid return to initial conditions.
10.00.4955Re-equilibration prior to the next injection.

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Efficacy of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Derivatives in Target Inhibition

In the landscape of modern drug discovery, particularly in oncology, the quest for selective and potent kinase inhibitors remains a paramount objective. The 3-chloro-4-(pyridin-3-ylmethoxy)aniline scaffold has emerged as...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in oncology, the quest for selective and potent kinase inhibitors remains a paramount objective. The 3-chloro-4-(pyridin-3-ylmethoxy)aniline scaffold has emerged as a promising pharmacophore, serving as a foundational structure for a new generation of targeted therapies. This guide provides an in-depth comparative analysis of the efficacy of derivatives based on this core structure, with a primary focus on their inhibition of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and its close family member, HER2 (ErbB-2). By examining the structure-activity relationships (SAR) and supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to advance their research and development endeavors.

The 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Scaffold: A Privileged Motif in Kinase Inhibition

The 3-chloro-4-(pyridin-3-ylmethoxy)aniline core represents a strategic amalgamation of chemical features designed for effective interaction within the ATP-binding pocket of protein kinases. The aniline nitrogen serves as a crucial hydrogen bond donor, while the pyridinylmethoxy moiety can engage in additional interactions, influencing both potency and selectivity. The chloro substituent plays a significant role in modulating the electronic properties of the aniline ring and can form key interactions with the target protein. This versatile scaffold has been predominantly explored for its potential to inhibit receptor tyrosine kinases (RTKs), which are frequently dysregulated in various cancers.

Comparative Efficacy of Derivatives: A Structure-Activity Relationship (SAR) Analysis

While a comprehensive head-to-head comparison of a wide array of 3-chloro-4-(pyridin-3-ylmethoxy)aniline derivatives is not extensively documented in a single study, a clear SAR can be elucidated by examining structurally related compounds, particularly those where the aniline moiety is incorporated into a larger heterocyclic system, such as a pyrimidine or quinazoline. A notable study by researchers at the East China University of Science and Technology provides valuable insights through their investigation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives as dual EGFR/ErbB-2 kinase inhibitors.[1] Although the pyridinylmethoxy group is replaced by a fluorobenzyloxy group in this series, the core 3-chloro-4-alkoxyaniline structure remains, making the SAR findings highly relevant.

The data from this study, summarized in Table 1, demonstrates how modifications to the phenoxy group at the 6-position of the pyrimidine ring significantly impact the inhibitory activity against both EGFR and HER2.

Compound IDR-Group (at 3-position of phenoxy ring)EGFR IC50 (nM)HER2 (ErbB-2) IC50 (nM)
6 Acrylamido3729
9 Cyanoacetamido4838
11 (6-(4-amino)pyrimidinyl)amino6142
14 Phenoxyacetamido6579
Table 1: Comparative in vitro inhibitory activities of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives against EGFR and HER2 kinases. Data extracted from a study on dual EGFR/ErbB-2 kinase inhibitors.[1]

Key Insights from the SAR Analysis:

  • Small, polar groups are favored: The data suggests that smaller, polar substituents on the phenoxy ring, such as acrylamido and cyanoacetamido, lead to more potent inhibition of both EGFR and HER2.

  • Dual Inhibition Profile: A consistent trend of potent dual inhibition is observed across the tested derivatives, highlighting the potential of this scaffold for developing therapies that can overcome resistance mechanisms associated with single-target agents.

  • Significance of the 3-Chloro-4-alkoxyaniline Moiety: The consistent high potency across these derivatives underscores the importance of the 3-chloro-4-alkoxyaniline fragment in anchoring the inhibitor within the kinase active site.

Further evidence of the potential of this scaffold comes from the discovery of CHMFL-EGFR-202, a potent and irreversible inhibitor of EGFR mutants.[2][3] This compound incorporates a 3-chloro-4-(pyridin-2-ylmethoxy)phenyl group, an isomer of the core topic of this guide. CHMFL-EGFR-202 demonstrates nanomolar potency against clinically relevant EGFR mutants, including the drug-resistant T790M mutant.[2][3] This finding reinforces the notion that the 3-chloro-4-(pyridin-ylmethoxy)aniline scaffold is a highly effective starting point for the design of next-generation kinase inhibitors.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The primary molecular target of the 3-chloro-4-(pyridin-3-ylmethoxy)aniline derivatives discussed herein is the Epidermal Growth Factor Receptor (EGFR), a key player in cellular signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division. These small molecule inhibitors function by competing with adenosine triphosphate (ATP) for its binding site in the catalytic kinase domain of EGFR. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascade.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ADP ADP Dimerization->ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Inhibitor 3-Chloro-4-(pyridin-3-ylmethoxy)aniline Derivative Inhibitor->Dimerization Inhibition ATP ATP ATP->Dimerization Cell_Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation

Caption: EGFR signaling pathway and the point of inhibition.

Experimental Protocols for Efficacy Determination

The evaluation of kinase inhibitors requires robust and reproducible experimental methodologies. Below are detailed, step-by-step protocols for key assays used to determine the efficacy of 3-chloro-4-(pyridin-3-ylmethoxy)aniline derivatives.

In Vitro Kinase Inhibition Assay (EGFR/HER2)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (EGFR/HER2) - Substrate Peptide - ATP - Test Compound Start->Prepare_Reagents Incubate Incubate Kinase and Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add ATP/Substrate Mix) Incubate->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence, Radioactivity) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the recombinant human EGFR or HER2 kinase and the substrate peptide in the kinase reaction buffer to their final desired concentrations.

  • Compound Incubation:

    • In a 96-well or 384-well plate, add the test compound at various concentrations (typically in a serial dilution).

    • Add the diluted kinase to each well containing the test compound.

    • Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the compound to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well.

    • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the kinase reaction.

    • Detect the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo, fluorescence for Z'-LYTE, or radioactivity for ³²P-ATP assays).

  • Data Analysis:

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Proliferation Assay

This assay measures the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase for their proliferation.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture cancer cell lines known to overexpress or have mutations in EGFR or HER2 (e.g., A431, SKOV-3, NCI-H1975).

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known EGFR/HER2 inhibitor).

  • Incubation:

    • Incubate the plates for a specified period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment:

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay. These assays measure metabolic activity, which correlates with the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The 3-chloro-4-(pyridin-3-ylmethoxy)aniline scaffold and its derivatives represent a highly promising class of kinase inhibitors with demonstrated potent activity against key oncogenic targets like EGFR and HER2. The structure-activity relationship data, though primarily inferred from closely related analogs, provides a clear rationale for the design of future inhibitors with enhanced potency and selectivity. The presence of the chloro and pyridinylmethoxy groups are key features that contribute to the high affinity of these compounds for the kinase active site.

Future research in this area should focus on the synthesis and evaluation of a broader range of derivatives based on the 3-chloro-4-(pyridin-3-ylmethoxy)aniline core to further refine the SAR. Investigating modifications on the pyridine ring and exploring different linkers to attach this core to various heterocyclic systems could lead to the discovery of next-generation inhibitors with improved pharmacological properties, including enhanced activity against drug-resistant mutations and more favorable pharmacokinetic profiles. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these novel compounds, paving the way for their potential translation into effective cancer therapies.

References

  • Rao, G.-W., et al. (2013). Synthesis, antitumor evaluation and docking study of novel 4-anilinoquinazoline derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. ChemMedChem, 8(6), 928-33. [Link]

  • Zhan, Z., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(6), 673-678. [Link]

  • Li, Q., et al. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(2), 847-854. [Link]

  • Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 60(7), 2944-2962. [Link]

  • ResearchGate. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. [Link]

Sources

Validation

A Comparative Guide to the In Vitro Toxicity Profiles of Chloro-aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the in vitro toxicity of chloro-aniline isomers, crucial chemical intermediates in the manufacturing of dyes,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vitro toxicity of chloro-aniline isomers, crucial chemical intermediates in the manufacturing of dyes, pesticides, and pharmaceuticals.[1] An objective analysis of their toxic profiles is essential for risk assessment and the development of safer alternatives.[1][2] This document synthesizes experimental data to elucidate the structure-toxicity relationship among these derivatives, focusing on cytotoxicity and genotoxicity.

Section 1: Introduction to Chloro-aniline Toxicity

Chloro-anilines are aromatic amines whose toxicity is significantly influenced by the position of the chlorine atom on the aniline ring.[1] The primary toxicity targets include the hematopoietic system, liver, and kidneys.[1][3][4] A critical aspect of their toxicity is metabolic activation, a process where the parent compound is converted into reactive intermediates by enzymes, primarily in the liver.[1][5] These reactive metabolites can lead to cellular damage, including methemoglobinemia, oxidative stress, and DNA adduct formation, which are precursors to carcinogenesis.[1][6]

Section 2: Comparative Cytotoxicity

The cytotoxic potential of chloro-aniline isomers varies, with studies indicating that the kidney is often more sensitive than the liver to these compounds.[3][4] In vitro assays are invaluable tools for assessing and comparing the direct toxic effects of these chemicals on cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.

  • MTT Assay: This colorimetric assay assesses cell metabolic activity, which is proportional to the number of viable cells.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells convert the MTT reagent into a purple formazan product.[7]

A study comparing 2- and 4-chloroaniline in renal and hepatic slices found that hepatic tissue was less susceptible to toxicity.[3] LDH release was elevated only in renal tissue, and at lower concentrations for aminochlorophenols compared to chloroanilines, suggesting that hydroxylation of the aromatic ring increases toxicity.[3] Another study on dichloroaniline isomers also found the kidney to be more sensitive than the liver, with 3,5-dichloroaniline being the most toxic isomer.[4]

  • Cell Culture: Plate cells (e.g., HepG2 for liver, HK-2 for kidney) in a 96-well plate and incubate for 24 hours.

  • Compound Exposure: Treat cells with varying concentrations of chloro-aniline derivatives for a specified period (e.g., 24, 48 hours). Include a positive control (e.g., Triton X-100) and a negative control (vehicle).

  • LDH Measurement:

    • Transfer a portion of the cell culture supernatant to a new plate.

    • Add the LDH assay reaction mixture.

    • Incubate in the dark at room temperature.

    • Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

LDH_Assay_Workflow A Plate cells in 96-well plate B Incubate for 24 hours A->B C Treat with Chloro-aniline derivatives (various concentrations) B->C D Incubate for 24-48 hours C->D E Transfer supernatant to new plate D->E F Add LDH reaction mixture E->F G Incubate at room temperature F->G H Measure absorbance at 490 nm G->H I Calculate % Cytotoxicity H->I

Caption: Generalized workflow for in vitro cytotoxicity testing using the LDH assay.

Section 3: Genotoxicity Assessment

Genotoxicity assays are crucial for determining if a chemical can induce genetic damage.[1] For chloro-anilines, genotoxicity is often linked to their metabolic activation.[1]

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses strains of Salmonella typhimurium to detect point mutations.[1][8] It is a widely used initial screening for mutagenic potential.[8]

  • Comet Assay (Single-Cell Gel Electrophoresis): This sensitive technique detects DNA strand breaks in individual cells.[9][10] Damaged DNA migrates further in an electric field, creating a "comet" shape.[10]

Studies have shown that 4-chloroaniline (p-chloroaniline) is mutagenic in all Salmonella assays in which it was tested.[1] In contrast, results for 2- and 3-chloroaniline are often inconsistent, suggesting weaker or no genotoxic effects.[11] The Ames II assay, a liquid microtiter modification of the Ames test, has also been used to evaluate the mutagenicity of chloro-aniline derivatives.[12][13]

  • Cell Treatment: Expose cells to chloro-aniline derivatives for a short period (e.g., 2-4 hours).

  • Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide.

  • Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material.

  • Electrophoresis: Subject the slides to electrophoresis under alkaline or neutral conditions.

  • Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Analysis: Quantify DNA damage by measuring the length and intensity of the comet tail.[9]

Comet_Assay_Workflow A Treat cells with test compound B Embed cells in agarose on a slide A->B C Lyse cells to remove membranes and proteins B->C D Perform electrophoresis C->D E Stain DNA with fluorescent dye D->E F Visualize and score comets under a microscope E->F G Analyze DNA damage (tail length, intensity) F->G

Caption: A simplified workflow for assessing genotoxicity using the Comet assay.

Section 4: Metabolic Activation and Toxicity Mechanisms

The carcinogenicity and toxicity of chloro-anilines are intrinsically linked to their metabolic activation.[1] This process, primarily occurring in the liver, involves Phase I and Phase II enzymes.[5]

Metabolic_Activation cluster_phase1 Phase I Metabolism (Activation) cluster_effects Cellular Effects Chloro-aniline Chloro-aniline N-hydroxy-chloroaniline N-hydroxy-chloroaniline Chloro-aniline->N-hydroxy-chloroaniline Oxidation (CYP450) Chloro-aniline->N-hydroxy-chloroaniline Nitroso-chloroaniline Nitroso-chloroaniline N-hydroxy-chloroaniline->Nitroso-chloroaniline Methemoglobinemia Methemoglobinemia Nitroso-chloroaniline->Methemoglobinemia Oxidation of Hemoglobin DNA Adducts DNA Adducts Nitroso-chloroaniline->DNA Adducts Covalent Binding Oxidative Stress Oxidative Stress Methemoglobinemia->Oxidative Stress Carcinogenesis Carcinogenesis DNA Adducts->Carcinogenesis

Caption: Metabolic activation of chloro-anilines leading to toxic effects.[1]

Phase I metabolism, mediated by cytochrome P450 enzymes, oxidizes the amino group to form N-hydroxy-chloroaniline, which is further converted to the highly reactive nitroso-chloroaniline.[1][5] These metabolites can cause methemoglobinemia by oxidizing hemoglobin and can form DNA adducts, leading to mutations and potentially cancer.[1][6]

Section 5: Comparative Toxicity Summary

The position of the chlorine atom on the aniline ring significantly influences the toxic potential of the derivative.

Chloro-aniline Isomer Cytotoxicity Genotoxicity Carcinogenicity Key Toxic Effects
2-Chloro-aniline (ortho) Least potent in inducing hematotoxicity.[1]Inconsistent evidence.[1]Less potent.[1]Hematotoxicity, methemoglobinemia.[1][14]
3-Chloro-aniline (meta) Intermediate hematotoxic potency.[1]Inconsistent evidence.[1]Less potent.[1]Methemoglobinemia, skin sensitization.[1][15]
4-Chloro-aniline (para) Most potent in inducing methemoglobin formation and most severe hematotoxic effects.[1]Genotoxic in various in vitro systems.[1][11]"Sufficient evidence" in experimental animals.[1]Hematotoxicity, methemoglobinemia, carcinogenicity (spleen sarcomas, adrenal gland pheochromocytomas in rats).[1]

This table summarizes findings from multiple sources.[1][11][14][15]

Section 6: Conclusion

The available in vitro data clearly indicates a structure-dependent toxicity profile for chloro-aniline derivatives. 4-chloroaniline consistently demonstrates the highest toxicity, with clear evidence of genotoxicity and carcinogenicity linked to its metabolic activation and hematotoxic effects.[1] The ortho- and meta- isomers are considered less potent.[1] This comparative analysis underscores the critical importance of considering isomeric differences in chemical risk assessment and during the development of new pharmaceuticals and industrial chemicals. Further research into the specific mechanisms of toxicity for each isomer will enhance our ability to predict and mitigate their adverse health effects.

References

  • Valentovic, M. A., et al. (1996). In Vitro toxicity of 2- and 4-chloroaniline: comparisons with 4-amino-3-chlorophenol, 2-amino-5-chlorophenol and aminophenols. Toxicology in Vitro, 10(6), 713-720. [Link]

  • Valentovic, M. A., et al. (1993). Comparison of the in Vitro Toxicity of Dichloroaniline Structural Isomers. Toxicology in Vitro, 7(5), 595-601. [Link]

  • Valentovic, M. A. (1996). In Vitro toxicity of 2- and 4-chloroaniline: comparisons with 4-amino-3-chlorophenol, 2-amino-5-chlorophenol and aminophenols. SciSpace. [Link]

  • Eberle, T., et al. (1989). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research/Genetic Toxicology, 223(3), 279-287. [Link]

  • Bui, T. H., et al. (2018). Synthesis and In Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Derivatives. Vietnam Journal of Chemistry, 56(4), 451-455. [Link]

  • Kalesh, K. A., et al. (2025). Toxicology laboratory analysis and human exposure to p-chloroaniline. ResearchGate. [Link]

  • INCHEM. (2003). 4-Chloroaniline (CICADS 48, 2003). [Link]

  • Flückiger-Isler, S., et al. (2004). Assessment of the performance of the Ames II assay: a collaborative study with 19 coded compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 558(1-2), 181-197. [Link]

  • Hermens, J., et al. (1984). Quantitative structure-activity relationships and mixture toxicity studies of chloro- and alkylanilines at an acute lethal toxicity level to the guppy (Poecilia reticulata). SciSpace. [Link]

  • Twerdok, L. E., et al. (1993). Toxicokinetics and Metabolism of Aniline and 4-chloroaniline in Medaka (Oryzias Latipes). Xenobiotica, 23(11), 1217-1229. [Link]

  • Zhu, X., et al. (2022). Structure-toxicity relationships for phenols and anilines towards Chlorella vulgaris using quantum chemical descriptors and statistical methods. Journal of the Serbian Chemical Society, 87(1), 1-1. [Link]

  • Kalesh, K. A., et al. (2009). Toxicology laboratory analysis and human exposure to p-chloroaniline. Clinical Toxicology, 47(2), 126-129. [Link]

  • Flückiger-Isler, S., et al. (2004). Assessment of the performance of the Ames II assay: a collaborative study with 19 coded compounds. Mutation research, 558(1-2), 181-197. [Link]

  • Argese, E., et al. (2001). Assessment of chloroaniline toxicity by the submitochondrial particle assay. Environmental Toxicology and Chemistry, 20(4), 836-842. [Link]

  • Honma, M. (2015). In vivo genotoxicity tests in this study. Food and Chemical Toxicology, 85, 1-3. [Link]

  • O'Brien, E. (1995). cytotoxicity testing in vitro: investigation of 5 miniaturized, colorimetric assays. DORAS. [Link]

  • Ghasemi, S., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]

  • Bahuguna, A., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology, 12(2), 1. [Link]

  • Unal, F., et al. (2015). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. PMC. [Link]

  • ResearchGate. (2020). MTT cytotoxicity assay. Anti-proliferative effects of the studied... [Link]

  • JoVE. (n.d.). In Vitro Assessment of Genotoxicity Using the Comet Assay in CHO-K1 Cells. [Link]

  • Dowling, K., & Mothersill, C. (2001). An in vitro assessment of the toxicity of 2,4-dichloroaniline using rainbow trout primary epidermal cell cultures. ResearchGate. [Link]

  • Journal of the Serbian Chemical Society. (n.d.). View of Structure-toxicity relationships for phenols and anilines towards Chlorella vulgaris using quantum chemical descriptors and statistical methods. [Link]

  • NICNAS. (2017). 2-Chloroaniline and its hydrochloride: Human health tier II assessment. [Link]

  • National Institute of Health Sciences. (n.d.). IPCS UNEP//ILO//WHO 国際化学物質簡潔評価文書 Concise International Chemical Assessment Document No.48 4-Chloroanilin. [Link]

  • Møller, P. (2020). Comet assay: a versatile but complex tool in genotoxicity testing. PMC. [Link]

  • Kim, J., et al. (2025). Rapid and Accurate Genotoxicity Assessment Using the Neutral Comet Assay in Cyprinus carpio Cells. MDPI. [Link]

  • Omics Online. (2024). Metabolic Activation of Toxins Mechanisms Implications and Health Risks. [Link]

  • Collins, A. R., et al. (2013). Enhancing the sensitivity of the comet assay as a genotoxicity test, by combining it with bacterial repair enzyme FPG. Mutagenesis, 28(3), 297-303. [Link]

  • EPA. (1980). Microbial Bioassay for Toxic and Hazardous Materials (Ames Test for Mutagenicity). [Link]

  • Burkhardt-Holm, P., et al. (1999). Toxicity of 4-chloroaniline in early life stages of zebrafish (Danio rerio): II. Cytopathology and regeneration of liver and gills after prolonged exposure to waterborne 4-chloroaniline. Archives of Environmental Contamination and Toxicology, 37(1), 85-102. [Link]

  • dos Santos, A. P. A., et al. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. PMC. [Link]

  • ResearchGate. (n.d.). Prediction of aromatic amines mutagenicity from theoretical molecular descriptors. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride

[label="2. PPE Donning\n(P100, Double Nitrile, Standard operating workflow for handling 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="2. PPE Donning\n(P100, Double Nitrile,

Standard operating workflow for handling 3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride.

Protocol: Safe Weighing and In-Situ Dissolution

Causality-Driven Methodology: The highest risk of exposure occurs during the transfer of the dry powder. The following protocol minimizes aerosolization and neutralizes the dust hazard through rapid dissolution.

  • Environmental Validation:

    • Action: Verify the laboratory chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

    • Causality: Velocities below 80 fpm fail to capture heavy dust, while velocities above 120 fpm create turbulent eddies that can blow the powder out of the sash and onto the operator.

  • PPE Donning Sequence:

    • Action: Don the Tyvek suit, chemical splash goggles, and P100 respirator. Apply inner nitrile gloves and outer neoprene gloves.

    • Validation: Block the respirator's inhalation valves with your hands and inhale gently. The facepiece should collapse slightly, proving an airtight seal.

  • Powder Dispensing:

    • Action: Use grounded, anti-static spatulas to transfer the powder into a pre-tared, sealable vial.

    • Causality: Dihydrochloride salts are highly prone to static cling. Standard plastic spatulas can cause the powder to repel and aerosolize, bypassing the hood's directional airflow.

  • In-Situ Dissolution:

    • Action: Add the required solvent (e.g., DMSO or aqueous buffer) directly to the vial while it remains inside the fume hood. Seal the vial before removing it.

    • Causality: Solubilizing the compound immediately eliminates the inhalation hazard of airborne dust, converting it into a strictly liquid-handling protocol for subsequent benchwork.

Section 4: Spill Response and Logistical Disposal Plan

A spill of a highly toxic dihydrochloride powder requires a specific, moisture-controlled response to prevent the generation of toxic dust clouds.

Protocol: Solid Spill Containment
  • Isolate and Ventilate: Immediately evacuate personnel from the immediate vicinity (minimum 25-meter radius for large spills). Ensure maximum room exhaust ventilation.

  • Moisture Suppression (Crucial Step): Do NOT dry sweep or use a standard laboratory vacuum. Dry sweeping will aerosolize the toxic dust, creating an immediate methemoglobinemia hazard [3]. Instead, gently cover the spill with absorbent pads lightly dampened with water or a 10% bleach solution.

  • Mechanical Collection: Use non-sparking, disposable scoops to collect the dampened mass. Place the waste into a high-density polyethylene (HDPE) hazardous waste bucket.

  • Chemical Decontamination: Wash the affected surface thoroughly with a heavy-duty detergent and water. Aniline residues are highly lipophilic and poorly soluble in pure water; surfactants are strictly required to break down the base compound.

  • Waste Segregation: Label the container clearly as "Toxic Halogenated Organic Solid Waste (Aniline Derivative)." Do not mix with strong acidic waste streams, as this can trigger exothermic reactions or off-gassing.

References

  • National Center for Biotechnology Information (PubChem). "3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride - Compound Summary." U.S. National Library of Medicine. Available at:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Medical Management Guidelines for Aniline." Centers for Disease Control and Prevention (CDC). Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride
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Reactant of Route 2
3-Chloro-4-(pyridin-3-ylmethoxy)aniline dihydrochloride
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